molecular formula C42H74N10O14 B12461148 MART-1 (26-35) (human)

MART-1 (26-35) (human)

Cat. No.: B12461148
M. Wt: 943.1 g/mol
InChI Key: TUIOKRGNEZUFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MART-1 (26-35) (human) is a useful research compound. Its molecular formula is C42H74N10O14 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality MART-1 (26-35) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MART-1 (26-35) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H74N10O14

Molecular Weight

943.1 g/mol

IUPAC Name

4-amino-5-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)

InChI Key

TUIOKRGNEZUFAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the MART-1 (26-35) Epitope: Sequence, Immunogenicity, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melanoma-associated antigen recognized by T cells-1 (MART-1), specifically focusing on the immunodominant epitope spanning amino acids 26-35. We delve into its core amino acid sequence, quantitative data regarding its immunogenicity, detailed experimental protocols for its study, and the critical signaling pathways involved in its recognition by the immune system. This document is intended to serve as a valuable resource for professionals engaged in immunology, oncology, and the development of novel cancer therapeutics.

The Amino Acid Sequence of MART-1 (26-35)

The MART-1 (26-35) peptide, also known as Melan-A (26-35), is a key target for cytotoxic T lymphocytes (CTLs) in the context of melanoma. Its sequence has been extensively characterized and is presented below.

Table 1: Amino Acid Sequence of MART-1 (26-35)

RepresentationSequence
Three-Letter Code Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val
One-Letter Code EAAGIGILTV

This decapeptide is an immunodominant epitope derived from the MART-1/Melan-A protein, a differentiation antigen expressed on the surface of melanocytes and in a majority of melanoma tumors.[1][2] Its recognition by the immune system, particularly by CD8+ T cells in the context of the HLA-A*02:01 allele, has made it a significant focus of cancer immunotherapy research.[3][4]

Quantitative Analysis of MART-1 (26-35) Immunogenicity

The efficacy of an antigenic peptide in eliciting an immune response can be quantified through various metrics, including its binding affinity to MHC molecules and its ability to activate T cells. The native MART-1 (26-35) peptide has been compared to a modified analog, where the alanine (B10760859) at position 27 is substituted with leucine (B10760876) (A27L), resulting in the sequence ELAGIGILTV. This modification has been shown to enhance its immunogenic properties.[5]

Table 2: Comparative Immunogenicity Data for MART-1 (26-35) and its A27L Analog

PeptideParameterValueReference
Native MART-1 (26-35) 50% Maximal Antigenic Activity (EC₅₀)0.25 nM[5]
A27L Analog (ELAGIGILTV) 50% Maximal Antigenic Activity (EC₅₀)0.01 nM[5]
Native MART-1 (26-35) 50% Inhibition of Tumor Lysis (IC₅₀)20 nM[5]
A27L Analog (ELAGIGILTV) 50% Inhibition of Tumor Lysis (IC₅₀)2 nM[5]
Native MART-1 (26-35) Half-life in Human Serum (t₁/₂)45 min[5]
A27L Analog (ELAGIGILTV) Half-life in Human Serum (t₁/₂)40 min[5]

The data clearly indicates that the A27L analog exhibits a significantly lower EC₅₀ value, suggesting it is more potent at stimulating T cell activity.[5] Furthermore, its lower IC₅₀ value in functional competition assays demonstrates a more effective inhibition of tumor cell lysis.[5] Interestingly, the half-lives of both the native peptide and the A27L analog in human serum are comparable.[5]

Key Experimental Protocols

The characterization of MART-1 (26-35) and the evaluation of T cell responses against it rely on a set of standardized and robust experimental methodologies.

T Cell Stimulation and Expansion

To study MART-1-specific T cells, peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01-positive donors are stimulated in vitro.

  • Protocol:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with human serum and cytokines such as IL-2, IL-7, and IL-15.[6]

    • Stimulate the cells with the MART-1 (26-35) peptide (either native or analog) at an appropriate concentration.

    • Restimulate the T cells periodically (e.g., every 7-10 days) with peptide-pulsed, irradiated antigen-presenting cells (APCs) or with anti-CD3/CD28 beads to expand the population of antigen-specific T cells.[6]

Chromium (⁵¹Cr) Release Assay for Cytotoxicity

This classical assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the MART-1 (26-35) peptide.

  • Protocol:

    • Label target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with ⁵¹Cr.[7]

    • Pulse the labeled target cells with varying concentrations of the MART-1 (26-35) peptide.

    • Co-culture the peptide-pulsed target cells with the expanded MART-1-specific T cells at different effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).[7]

    • Harvest the supernatant and measure the amount of ⁵¹Cr released from lysed cells using a gamma counter.

    • Calculate the percentage of specific lysis based on the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Flow Cytometry for T Cell Phenotyping and Function

Flow cytometry is a powerful tool for identifying and characterizing MART-1-specific T cells.

  • Protocol:

    • To identify MART-1-specific T cells, stain the expanded T cell population with fluorescently labeled HLA-A*02:01/MART-1 (26-35) tetramers.[6]

    • Concurrently, stain the cells with antibodies against cell surface markers such as CD8, CD3, and markers of T cell differentiation and activation (e.g., CD45RA, CD45RO, CD28).

    • For intracellular cytokine staining (e.g., for IFN-γ), restimulate the T cells with the MART-1 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

    • Fix and permeabilize the cells, then stain with an anti-IFN-γ antibody.

    • Analyze the stained cells using a flow cytometer to quantify the frequency and phenotype of MART-1-specific T cells.

Signaling Pathways and Experimental Workflows

The recognition of the MART-1 (26-35) peptide by a T cell initiates a cascade of intracellular signaling events. This process begins with the presentation of the peptide by an MHC class I molecule on an antigen-presenting cell or a tumor cell.

MHC Class I Antigen Presentation Pathway

Endogenous proteins, including MART-1 in melanoma cells, are processed and presented on MHC class I molecules.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MART-1_Protein MART-1 Protein Proteasome Proteasome MART-1_Protein->Proteasome Ubiquitination Peptides MART-1 Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Peptide_MHC Peptide-MHC Complex TAP->Peptide_MHC Peptide Transport MHC_I MHC Class I (HLA-A2) Calnexin Calnexin MHC_I->Calnexin Folding PLC Peptide-Loading Complex (Calreticulin, ERp57, Tapasin) Calnexin->PLC PLC->Peptide_MHC Peptide Loading Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface Transport via Golgi

Caption: MHC Class I presentation of the MART-1 peptide.

T-Cell Receptor (TCR) Signaling Cascade

The interaction of the peptide-MHC complex with the T-cell receptor on a CD8+ T cell triggers a signaling cascade leading to T cell activation.

TCR_Signaling_Pathway cluster_apc Antigen Presenting Cell / Tumor Cell cluster_tcell CD8+ T Cell pMHC MART-1/HLA-A2 Complex TCR TCR pMHC->TCR CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits DAG DAG PLCg1->DAG IP3 IP₃ PLCg1->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Ca²⁺ release Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

References

The Discovery and History of the MART-1 (26-35) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanoma Antigen Recognized by T cells 1 (MART-1), also known as Melan-A, represents a landmark discovery in tumor immunology. The identification of this antigen and its specific peptide epitopes, particularly the MART-1 (26-35) decapeptide and the immunodominant (27-35) nonapeptide, has been instrumental in advancing our understanding of the host immune response to cancer and has paved the way for the development of peptide-based cancer vaccines and other immunotherapies. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with the MART-1 (26-35) peptide, intended for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The story of MART-1 begins in the early 1990s, a period of burgeoning interest in the ability of the immune system, particularly T lymphocytes, to recognize and eliminate cancer cells. Researchers hypothesized that tumors expressed antigens that could be targeted by cytotoxic T lymphocytes (CTLs).

In 1994, two independent research groups made a concurrent breakthrough. A team led by Yutaka Kawakami at the National Cancer Institute, USA, identified a gene encoding a shared human melanoma antigen recognized by HLA-A2 restricted tumor-infiltrating lymphocytes (TILs). They named this antigen MART-1 (Melanoma Antigen Recognized by T cells 1).[1][2] Simultaneously, a group headed by Pierre Coulie in Belgium cloned a gene encoding a differentiation antigen recognized by autologous CTLs on HLA-A2 melanomas, which they termed Melan-A .[3] Subsequent sequence analysis revealed that MART-1 and Melan-A were, in fact, the same protein.[1][3]

The MART-1/Melan-A protein is a 118-amino acid transmembrane protein found in normal melanocytes, the retina, and the vast majority of melanoma tumors.[1][2] This lineage-specific expression made it an attractive target for immunotherapy, as it is largely absent from other normal tissues, potentially minimizing off-target toxicities.[1]

A pivotal aspect of this discovery was the identification of the specific peptide epitopes presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2, which is prevalent in a significant portion of the human population. Kawakami and colleagues demonstrated that a nonapeptide with the amino acid sequence AAGIGILTV , corresponding to residues 27-35 of the MART-1 protein, was the immunodominant epitope recognized by the majority of HLA-A2-restricted, melanoma-specific CTLs.[4] Further research also characterized a decapeptide, EAAGIGILTV (residues 26-35), which is also recognized by T cells.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the MART-1 (26-35) peptide and its analogs.

Table 1: MART-1 Peptide Sequences and Analogs

Peptide NameSequenceLength (amino acids)Description
MART-1 (27-35)AAGIGILTV9The immunodominant native nonapeptide epitope.[4]
MART-1 (26-35)EAAGIGILTV10A native decapeptide epitope also recognized by T cells.[5][6]
MART-1 (26-35, 27L)ELAGIGILTV10An analog with a Leucine substitution at position 27, designed for enhanced HLA-A2 binding and stability.[7][8]

Table 2: Relative HLA-A2 Binding Affinities of MART-1 Peptides

PeptideRelative Binding Affinity (Compared to MART-1 27-35)
MART-1 (27-35) (AAGIGILTV)1x (Baseline)
MART-1 (26-35) (EAAGIGILTV)Higher than MART-1 (27-35)[6]
MART-1 (26-35, 27L) (ELAGIGILTV)Higher than native MART-1 (26-35)[8]

Note: Precise Kd or IC50 values for HLA-A2 binding are not consistently reported across the literature. The data presented reflects the relative binding strengths as described in the cited sources.

Table 3: Summary of Early Phase I Clinical Trial of a MART-1 (27-35) Peptide Vaccine

ParameterDetails
Trial Design Phase I, dose-escalation study.[9]
Patient Population 25 patients with resected high-risk melanoma (Stages IIB, III, and IV).[9]
Vaccine Composition MART-1 (27-35) peptide (AAGIGILTV) with incomplete Freund's adjuvant.[9]
Dosage Increasing doses of the peptide were administered.[9]
Administration Injections every 3 weeks for a total of four injections.[9]
Immune Response Measurement IFN-γ release by ELISA and ELISPOT assays.[9]
Immune Response Rate 10 out of 22 patients showed an immune response by ELISA. 12 out of 20 patients showed an immune response by ELISPOT.[9]
Clinical Response 9 out of 25 patients relapsed with a median follow-up of 16 months.[9]
Toxicity The vaccine was well-tolerated, with mainly Grade 1 or 2 local reactions, fever, or lethargy. No Grade III/IV toxicity was observed.[9]

Key Experimental Protocols

The discovery and characterization of the MART-1 (26-35) peptide involved several key experimental techniques. Detailed below are the methodologies for these pivotal experiments.

cDNA Expression Cloning for Antigen Identification

This method was instrumental in the initial discovery of the MART-1/Melan-A gene.

Objective: To identify the gene encoding the melanoma antigen recognized by a specific CTL clone.

Methodology:

  • cDNA Library Construction: A cDNA library is created from the mRNA of a melanoma cell line that is recognized by the CTL clone of interest. This library represents all the genes being expressed in the melanoma cells.

  • Vector Ligation: The cDNA fragments are ligated into an expression vector, which contains the necessary elements for gene expression in mammalian cells.

  • Transfection: The cDNA library is transfected into a recipient cell line that does not express the antigen and shares the same HLA type as the CTL clone (e.g., HLA-A2). Often, COS-7 cells are used for transient expression.

  • CTL Screening: The transfected recipient cells are then co-cultured with the melanoma-specific CTL clone.

  • Detection of Recognition: CTL recognition of the transfected cells is typically detected by measuring the release of cytokines, such as IFN-γ or TNF-α, into the culture supernatant using an ELISA or other immunoassays.

  • Clone Isolation and Sequencing: Pools of cDNA clones that score positive in the CTL recognition assay are subdivided and re-tested until a single cDNA clone responsible for the recognition is isolated. This clone is then sequenced to identify the gene.

T2 Cell Peptide Binding Assay

This assay is used to determine the ability of a peptide to bind to HLA-A2 molecules.

Objective: To assess the binding affinity of synthetic peptides to HLA-A2.1.

Methodology:

  • Cell Line: T2 cells, which are deficient in Transporter associated with Antigen Processing (TAP), are used. This deficiency results in a low number of surface HLA-A2 molecules loaded with endogenous peptides.

  • Peptide Incubation: T2 cells are incubated with various concentrations of the synthetic peptide of interest. Exogenous peptides that can bind to HLA-A2 will stabilize the HLA-A2 molecules on the cell surface.

  • Staining: The cells are then stained with a fluorescently labeled antibody that specifically recognizes the HLA-A2 molecule.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in fluorescence intensity compared to T2 cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules.

  • Data Analysis: The binding affinity is often expressed as the concentration of peptide required to achieve 50% of the maximum fluorescence intensity.

ELISPOT Assay for IFN-γ Release

The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting T cells.

Objective: To determine the frequency of MART-1 peptide-specific T cells that produce IFN-γ.

Methodology:

  • Plate Coating: A 96-well plate is coated with a monoclonal antibody specific for IFN-γ.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the wells.

  • Antigen Stimulation: The cells are stimulated with the MART-1 peptide. Antigen-presenting cells within the PBMC population will present the peptide to the T cells.

  • Incubation: The plate is incubated to allow for T cell activation and cytokine secretion.

  • Detection: After incubation, the cells are washed away. A second, biotinylated antibody specific for a different epitope on the IFN-γ molecule is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate. Each spot that develops on the membrane represents a single IFN-γ-secreting cell.

  • Analysis: The spots are counted, providing a quantitative measure of the frequency of antigen-specific T cells.

Visualizations

Signaling Pathway of T-Cell Recognition

T_Cell_Recognition cluster_melanoma Melanoma Cell (HLA-A2+) cluster_tcell Cytotoxic T Lymphocyte (CTL) MART-1 Protein MART-1 Protein Proteasome Proteasome MART-1 Protein->Proteasome Degradation MART-1 Peptide MART-1 (26-35) Peptide Proteasome->MART-1 Peptide TAP TAP MART-1 Peptide->TAP ER Endoplasmic Reticulum TAP->ER Peptide-HLA Complex MART-1 Peptide:HLA-A2 Complex ER->Peptide-HLA Complex Peptide Loading HLA-A2 HLA-A2 Molecule HLA-A2->ER TCR T-Cell Receptor (TCR) Peptide-HLA Complex->TCR Recognition CD8 CD8 Peptide-HLA Complex->CD8 Co-receptor Binding Signaling Cascade Intracellular Signaling Cascade TCR->Signaling Cascade CD8->Signaling Cascade CTL Activation CTL Activation & Effector Functions Signaling Cascade->CTL Activation Granzyme/Perforin Release Granzyme/Perforin Release CTL Activation->Granzyme/Perforin Release Cytokine Release Cytokine Release (IFN-γ, TNF-α) CTL Activation->Cytokine Release Melanoma Cell Melanoma Cell Granzyme/Perforin Release->Melanoma Cell Induces Apoptosis

Caption: T-cell recognition of the MART-1 peptide on a melanoma cell.

Experimental Workflow for MART-1 Antigen Identification

Antigen_Identification_Workflow cluster_library cDNA Library Preparation cluster_screening Screening cluster_identification Gene Identification Melanoma mRNA mRNA from Melanoma Cell Line Reverse Transcription Reverse Transcription Melanoma mRNA->Reverse Transcription cDNA Complementary DNA (cDNA) Reverse Transcription->cDNA Vector Ligation Ligation into Expression Vector cDNA->Vector Ligation cDNA Library cDNA Expression Library Vector Ligation->cDNA Library Transfection Transfect into HLA-A2+ Recipient Cells cDNA Library->Transfection Co-culture Co-culture with MART-1 Specific CTLs Transfection->Co-culture Cytokine Assay Measure Cytokine Release (e.g., IFN-γ) Co-culture->Cytokine Assay Positive Pool Identify Positive cDNA Pools Cytokine Assay->Positive Pool Sub-pooling Sub-pooling and Re-screening Positive Pool->Sub-pooling Single Clone Isolate Single cDNA Clone Sub-pooling->Single Clone Sequencing Sequence cDNA Single Clone->Sequencing MART-1 Gene Identify MART-1 Gene Sequencing->MART-1 Gene Peptide_Relationships MART-1 Protein MART-1/Melan-A Protein Native Peptides Native Epitopes MART-1 Protein->Native Peptides Processed to MART-1 (26-35) MART-1 (26-35) EAAGIGILTV Native Peptides->MART-1 (26-35) MART-1 (27-35) MART-1 (27-35) AAGIGILTV Native Peptides->MART-1 (27-35) Analog Peptide Engineered Analog MART-1 (26-35)->Analog Peptide Modified to create MART-1 (26-35, 27L) MART-1 (26-35, 27L) ELAGIGILTV Analog Peptide->MART-1 (26-35, 27L)

References

The Role of MART-1 (26-35) in the Melanoma Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the 26-35 peptide epitope, and its pivotal role in the immune response against melanoma. MART-1, also known as Melan-A, is a key tumor-associated antigen and a primary target for various immunotherapeutic strategies.[1][2][3] This document outlines the immunological mechanisms, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the core biological processes.

Introduction to MART-1 (26-35)

MART-1 is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma cells.[2][3][4] The peptide fragment spanning amino acids 26-35 of the MART-1 protein is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[5][6] This recognition is a critical event in the anti-tumor immune response, making the MART-1 (26-35) peptide a prime candidate for the development of cancer vaccines and adoptive T-cell therapies.[2][7]

A modified version of this peptide, MART-1 (26-35, 27L), where the alanine (B10760859) at position 27 is replaced by leucine, has been shown to exhibit enhanced immunogenicity due to increased binding affinity and stability with the HLA-A*02:01 molecule.[1][7][8] This analog is often used in clinical trials to elicit a more robust anti-melanoma T-cell response.[9][10][11][12]

Quantitative Data on MART-1 (26-35) Immune Response

The following tables summarize key quantitative data from studies investigating the immunogenicity and efficacy of MART-1 (26-35) and its analog in melanoma.

Table 1: Immunogenicity of MART-1 Peptides in Clinical Trials

PeptideAdjuvant/TreatmentNumber of PatientsImmunologic Response Rate (ELISpot)Clinical ResponseReference
MART-1 (26-35, 27L), gp100 (209-217, 210M), Tyrosinase (368-376, 370D)PF-3512676 (TLR9 agonist) and GM-CSF2045% (9/20)2 Partial Response, 8 Stable Disease[13]
gp100 (209-217, 210M) and MART-1 (26-35, 27L)Incomplete Freund's Adjuvant (IFA)18Little change in anti-MART-1 reactivity (44% had pretreatment reactivity)Not specified[12]
Melan-A/MART-1 (26-35, 27L) and gp100 (209-217, 210M)IFN-α7Enhanced CD8+ T-cell recognition in 5/7 patients2 Stable Disease, 1 Long Disease-Free Survival (out of 3 evaluated)[14]

Table 2: Frequency of MART-1 Specific T-cells

PopulationT-cell SpecificityFrequency in Peripheral Blood CD8+ T-cellsMethodReference
Melanoma PatientsMelan-A/MART-1High frequencies (≥1 in 2,500) in 10/13 patientsHLA-A0201 Tetramers[15]
Healthy IndividualsMelan-A/MART-1High frequencies (≥1 in 2,500) in 6/10 individualsHLA-A0201 Tetramers[15]

Signaling and Antigen Presentation Pathways

The recognition of the MART-1 (26-35) peptide by a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and subsequent killing of the melanoma cell.

MART1_Antigen_Presentation MART-1 Antigen Presentation Pathway cluster_melanoma Melanoma Cell MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation MART1_Peptide MART-1 (26-35) Peptide Proteasome->MART1_Peptide TAP TAP Transporter MART1_Peptide->TAP ER Endoplasmic Reticulum TAP->ER Peptide_MHC1 Peptide-MHC-I Complex ER->Peptide_MHC1 Peptide Loading MHC1 HLA-A2 (MHC-I) MHC1->ER Golgi Golgi Apparatus Peptide_MHC1->Golgi Golgi->Cell_Surface Peptide_MHC1_Surface Presented MART-1/HLA-A2 Cell_Surface->Peptide_MHC1_Surface

Caption: Processing and presentation of the MART-1 (26-35) peptide by melanoma cells.

TCR_Signaling_Pathway T-Cell Receptor Signaling upon MART-1 Recognition cluster_tcell CD8+ T-Cell TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Phosphorylates ITAMs CD8 CD8 ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Activates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Activates AP1 AP-1 PKC->AP1 Activates NFAT NFAT Ca_Flux->NFAT Activates Gene_Expression Gene Expression (Cytokines, Granzymes, Perforin) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Peptide_MHC1 MART-1/HLA-A2 Complex Peptide_MHC1->TCR Recognition

Caption: Simplified T-cell receptor signaling cascade initiated by MART-1 peptide recognition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the MART-1 specific immune response.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.[16]

Objective: To determine the frequency of MART-1 (26-35) specific IFN-γ secreting T-cells.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase

  • BCIP/NBT substrate

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ donors

  • MART-1 (26-35) or (26-35, 27L) peptide

  • Control peptide (e.g., irrelevant HIV peptide)

  • T2 cells (TAP-deficient, HLA-A2+)

  • Recombinant human IL-2

  • Complete RPMI medium

Procedure:

  • Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Preparation: Thaw and rest cryopreserved PBMCs. Isolate CD8+ T-cells if a purified population is desired.

  • Antigen Presentation: Pulse T2 cells with the MART-1 peptide (10 µM) for 2 hours.

  • Cell Plating: Add responder cells (PBMCs or purified T-cells) to the wells at a concentration of 1-3x10^5 cells/well.[17] Add peptide-pulsed T2 cells as stimulators. Include negative controls (unpulsed T2 cells, irrelevant peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

  • Spot Development: Wash and add BCIP/NBT substrate. Monitor for spot formation.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

Cytotoxicity Assay (Calcein Release Assay)

This assay measures the ability of MART-1 specific CTLs to lyse target melanoma cells.

Objective: To quantify the cytotoxic activity of MART-1 specific T-cells against melanoma cells.

Materials:

  • MART-1 specific CTL line (effector cells)

  • HLA-A2+, MART-1+ melanoma cell line (e.g., MEL-526) (target cells)

  • Calcein-AM

  • Complete RPMI medium

  • 96-well round-bottom plate

  • Triton X-100 (for maximum release control)

Procedure:

  • Target Cell Labeling: Resuspend melanoma cells at 1x10^6 cells/mL and label with 15 µM Calcein-AM for 30 minutes at 37°C.[18]

  • Washing: Wash the labeled target cells three times with complete medium to remove excess Calcein-AM.

  • Cell Plating: Plate the labeled target cells at 1x10^4 cells/well in a 96-well plate.

  • Effector Cell Addition: Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with 4% Triton X-100.[18]

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new flat-bottom plate.

  • Fluorescence Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Flow Cytometry for Tetramer Staining

This technique allows for the identification and quantification of antigen-specific T-cells.

Objective: To enumerate MART-1 specific CD8+ T-cells.

Materials:

  • PBMCs from HLA-A2+ donors

  • PE- or APC-labeled HLA-A*0201/MART-1 (26-35, 27L) tetramer

  • Fluorochrome-conjugated antibodies against CD8, CD3, and a viability dye (e.g., 7-AAD)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Preparation: Resuspend 1x10^6 PBMCs in FACS buffer.

  • Tetramer Staining: Add the HLA-A2/MART-1 tetramer and incubate for 30-60 minutes at room temperature in the dark.

  • Surface Staining: Add anti-CD8 and anti-CD3 antibodies and incubate for 30 minutes at 4°C.

  • Viability Staining: Wash the cells and resuspend in FACS buffer containing the viability dye.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single cells, then on CD3+CD8+ T-cells. Within the CD8+ population, quantify the percentage of tetramer-positive cells.

Experimental and Therapeutic Workflow

The development of MART-1 targeted immunotherapies follows a structured workflow from patient screening to treatment and monitoring.

Therapeutic_Workflow MART-1 Targeted Immunotherapy Workflow Patient_Screening Patient Screening (HLA-A2+, MART-1+ Tumor) Leukapheresis Leukapheresis Patient_Screening->Leukapheresis Lymphodepletion Patient Lymphodepletion Patient_Screening->Lymphodepletion T_Cell_Isolation T-Cell Isolation Leukapheresis->T_Cell_Isolation T_Cell_Engineering T-Cell Engineering (e.g., TCR Transduction) T_Cell_Isolation->T_Cell_Engineering Optional T_Cell_Expansion Ex Vivo Expansion T_Cell_Isolation->T_Cell_Expansion T_Cell_Engineering->T_Cell_Expansion Cell_Infusion Adoptive Cell Transfer T_Cell_Expansion->Cell_Infusion Lymphodepletion->Cell_Infusion Immune_Monitoring Immune Monitoring (ELISpot, Tetramer) Cell_Infusion->Immune_Monitoring Clinical_Assessment Clinical Assessment (Tumor Response) Cell_Infusion->Clinical_Assessment

Caption: A generalized workflow for adoptive T-cell therapy targeting MART-1.

Conclusion

The MART-1 (26-35) peptide remains a cornerstone in the field of melanoma immunotherapy. Its well-defined role in T-cell recognition and the availability of a more immunogenic analog have propelled its use in numerous clinical and preclinical studies. The methodologies outlined in this guide provide a framework for the robust evaluation of MART-1 specific immune responses, which is essential for the continued development and refinement of effective cancer immunotherapies. As research progresses, a deeper understanding of the intricate signaling pathways and the tumor microenvironment's influence on the efficacy of MART-1 targeted therapies will be paramount.

References

An In-depth Technical Guide to the HLA-A2 Restricted T Cell Response to MART-1 (26-35)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen in the study and treatment of malignant melanoma.[1] A specific peptide fragment, spanning amino acids 26-35, is an immunodominant epitope frequently recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A2 allele, which is prevalent in the Caucasian population.[2][3] This recognition event forms the basis for numerous immunotherapeutic strategies, including cancer vaccines and adoptive cell therapies (ACT).[1][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative T cell responses, key experimental protocols, and underlying signaling pathways governing the HLA-A2 restricted T cell response to the MART-1 (26-35) epitope. It is intended to serve as a detailed resource for professionals engaged in immunology research and the development of novel cancer therapies.

Molecular Interactions: The Peptide-MHC-TCR Complex

The trimolecular interaction between the T cell receptor (TCR), the MART-1 peptide, and the HLA-A2 molecule is the foundational event for T cell recognition and activation. Understanding the nuances of this interaction is critical for designing effective immunotherapies.

The MART-1 (26-35) Peptide and Its Analogs

The native MART-1 protein gives rise to two overlapping epitopes recognized by T cells: a decamer (residues 26-35) and a nonamer (residues 27-35).[5] To enhance immunogenicity, researchers developed an analog peptide with a substitution of Leucine (L) for Alanine (A) at position 27. This modification significantly improves peptide binding affinity and the stability of the peptide/HLA-A2 complex.[4][6] The analog peptide, ELAGIGILTV, is more immunogenic and is widely used in clinical trials and basic research.[4][6][7]

Peptide NameSequencePositionDescriptionRelative HLA-A2 Binding Affinity (vs. AAG)
Native Decamer EAAGIGILTV26-35The full native decapeptide.[8]4x
Native Nonamer AAGIGILTV27-35Found naturally presented on melanoma cells.[7]1x (Baseline)
A27L Analog Decamer ELAGIGILTV26-35A superagonist variant with enhanced stability and immunogenicity.[4]9x
A2L Analog Nonamer ALGIGILTV27-35A modified nonamer with greatly improved binding affinity.[7]40x

Table 1: Sequences and relative HLA-A2 binding affinities of common MART-1 peptides. Data compiled from structural and binding studies.[7]

Structural Basis of Presentation by HLA-A2

The length of the MART-1 peptide dramatically alters its conformation within the HLA-A2 binding groove. The shorter 9-mer peptides (e.g., AAGIGILTV) adopt a standard, extended conformation. In contrast, the 10-mer peptides (e.g., EAAGIGILTV) are forced to bulge out from the center of the groove to accommodate the extra amino acid.[5][7][9] This results in two structurally distinct targets for TCR recognition, despite the significant sequence overlap.[5]

Peptide_Conformation cluster_peptides Peptide Variants cluster_presentation HLA-A2 Presentation cluster_conformations Resulting Conformation p1 Decamer (26-35) EAAGIGILTV / ELAGIGILTV hla HLA-A2 Molecule p1->hla Binds p2 Nonamer (27-35) AAGIGILTV / ALGIGILTV p2->hla Binds c1 Bulged Conformation hla->c1 Presents 10-mer c2 Extended Conformation hla->c2 Presents 9-mer T_Cell_Workflow start Obtain Patient PBMCs isolate Isolate CD8+ T Cells (e.g., Magnetic Beads) start->isolate stain Tetramer Staining (HLA-A2/MART-1) isolate->stain sort FACS Sort Tetramer+ Cells stain->sort expand Expand T Cells (Anti-CD3/CD28 + IL-2/7/15) sort->expand test Functional Assays expand->test elispot ELISpot (IFN-γ) test->elispot cyto Cytotoxicity Assay (51Cr Release) test->cyto pheno Flow Cytometry (Phenotyping) test->pheno end Clinical Application / Further Research elispot->end cyto->end pheno->end TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC MART-1/HLA-A2 TCR TCR/CD3 pMHC->TCR Binding CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck Activates CD8->Lck Brings ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT Complex ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates AP1 AP-1 LAT->AP1 Activates via Ras/MAPK Pathway IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ Flux IP3->Ca PKC PKCθ DAG->PKC Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates (Nuclear Import) NFkB NF-κB PKC->NFkB Activates Pathway Transcription Gene Transcription (IFN-γ, Perforin, etc.) NFAT->Transcription AP1->Transcription NFkB->Transcription

References

MART-1 (26-35): A Core Tumor-Associated Antigen in Melanoma Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen (TAA) extensively investigated in the context of melanoma immunotherapy.[1][2][3] A specific peptide fragment of this protein, MART-1 (26-35), has been identified as an immunodominant epitope presented by HLA-A2 molecules on melanoma cells, making it a prime target for cytotoxic T lymphocyte (CTL) recognition.[4][5][6] This guide provides a comprehensive overview of the MART-1 (26-35) antigen, including its molecular characteristics, immunogenicity, and its application in cancer vaccines and adoptive cell therapies.

Molecular Profile and Immunogenicity

The native MART-1 (26-35) peptide has the amino acid sequence EAAGIGILTV.[1][7] An analog version, MART-1 (26-35, 27L), with a leucine (B10760876) substitution for alanine (B10760859) at position 27 (ELAGIGILTV), has been developed to enhance its binding affinity and stability with the HLA-A*02:01 molecule, leading to increased immunogenicity.[1][8][9] This enhanced stability and immunogenicity have made the 27L analog a frequent choice for vaccine development and T-cell stimulation in clinical trials.[1][10][11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to MART-1 (26-35) and its analog.

Peptide VariantAmino Acid SequenceHLA-A2 Binding AffinityReference
MART-1 (26-35)EAAGIGILTVLower affinity and stability compared to the 27L analog.[7][7]
MART-1 (26-35, 27L)ELAGIGILTVHigher binding affinity and stability to HLA-A*02:01.[1][8][1][8]
MART-1 (27-35)AAGIGILTVLower binding affinity compared to the 26-35 decamer.[7][7]
Clinical Trial IdentifierInterventionKey FindingsReference
NCT00059475Vaccination with MART-1 peptides.Designed to evaluate the immunologic effects of different MART-1 peptide immunizations.[14][14]
NCT00923195Adoptive cell therapy with anti-MART-1 TCR-engineered PBL.Aims to determine if the therapy results in complete tumor regression in metastatic melanoma.[13][13]
NCT00910650Adoptive transfer of MART-1 F5 TCR engineered PBMC.Primary endpoints are safety, feasibility, and objective tumor response.
Phase I/IIa TrialAdoptive transfer of autologous T cells expressing a modified MART-1-specific TCR.Partial responses were observed in 18% of evaluable patients, with dose-dependent on-target, off-tumor toxicity.[15][15]

Signaling and Recognition Pathway

The recognition of the MART-1 (26-35) peptide presented by HLA-A2 on a melanoma cell by a specific CD8+ T-cell is a critical event in the anti-tumor immune response. This interaction initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic function.

MART1_Signaling_Pathway cluster_melanoma Melanoma Cell cluster_tcell CD8+ T-Cell MART1_HLA MART-1 (26-35) / HLA-A2 Complex TCR T-Cell Receptor (TCR) MART1_HLA->TCR Recognition Lck Lck TCR->Lck CD8 CD8 Co-receptor CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca->NFAT Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Granzyme/Perforin Release NFAT->Cytotoxicity NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Cytokine_Production AP1->Cytotoxicity NFkB->Cytokine_Production NFkB->Cytotoxicity

Caption: T-cell receptor signaling cascade upon recognition of the MART-1/HLA-A2 complex.

Experimental Protocols

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[16][17] It is commonly used to measure T-cell responses to specific antigens.[18]

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the subject and add them to the wells.

  • Antigen Stimulation: Add the MART-1 (26-35) peptide (or the 27L analog) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Flow Cytometry with HLA-A2/MART-1 Tetramers

MHC tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry.[19]

Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Staining: Resuspend 1-2 million PBMCs in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Add the PE- or APC-conjugated HLA-A*02:01-MART-1 (26-35) tetramer and incubate for 30-60 minutes at room temperature in the dark.

  • Surface Marker Staining: Add fluorescently-labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye (e.g., 7-AAD) and incubate for 30 minutes on ice.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Gate on the live, CD3+, CD8+ lymphocyte population and quantify the percentage of tetramer-positive cells.[20]

Cytotoxicity Assay

A standard chromium (⁵¹Cr) release assay can be used to measure the cytotoxic activity of MART-1-specific CTLs against melanoma cells.

Methodology:

  • Target Cell Labeling: Label HLA-A2+ melanoma cells (target cells) with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Co-culture: Plate the labeled target cells in a 96-well plate. Add MART-1-specific CTLs (effector cells) at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement of ⁵¹Cr Release: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with media alone.

    • Maximum Release: Target cells lysed with a detergent.

Therapeutic Application Workflow: Adoptive Cell Therapy

Adoptive cell therapy (ACT) using T-cells engineered to express a T-cell receptor (TCR) specific for MART-1 is a promising therapeutic strategy for metastatic melanoma.[15]

ACT_Workflow Leukapheresis 1. Leukapheresis from Patient T_Cell_Isolation 2. T-Cell Isolation and Selection Leukapheresis->T_Cell_Isolation TCR_Transduction 3. Genetic Modification with MART-1 Specific TCR T_Cell_Isolation->TCR_Transduction T_Cell_Expansion 4. Ex Vivo Expansion of Engineered T-Cells TCR_Transduction->T_Cell_Expansion Cell_Infusion 6. Infusion of Engineered T-Cells T_Cell_Expansion->Cell_Infusion Lymphodepletion 5. Patient Lymphodepletion Lymphodepletion->Cell_Infusion IL2_Support 7. IL-2 Administration Cell_Infusion->IL2_Support Monitoring 8. Monitoring of Immune Response and Tumor Regression IL2_Support->Monitoring

Caption: Workflow for adoptive cell therapy using MART-1 specific T-cells.

Conclusion

The MART-1 (26-35) peptide, particularly its 27L analog, remains a cornerstone in the field of melanoma immunotherapy. Its well-characterized immunogenicity and established role as a target for CTLs have led to its widespread use in vaccines and adoptive cell therapy approaches. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively study and harness the therapeutic potential of this important tumor-associated antigen. Continued research into optimizing delivery systems, combination therapies, and managing on-target, off-tumor toxicities will be crucial for advancing MART-1-based immunotherapies for melanoma.

References

The Mechanism of Action of MART-1 (26-35): A Technical Guide for Immunotherapy Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen (TAA) in malignant melanoma. Its peptide fragment spanning amino acids 26-35 (sequence: EAAGIGILTV) is an immunodominant epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A*0201 allele. This recognition event is the cornerstone of several immunotherapeutic strategies, including peptide vaccines and adoptive T-cell therapies. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the action of the MART-1 (26-35) peptide, from intracellular processing and presentation to T-cell receptor (TCR) engagement and the subsequent activation of anti-tumor immune responses. We detail the structural basis of its interaction with HLA-A2, the intricacies of TCR recognition, the impact of peptide modifications on immunogenicity, and the key experimental protocols used to elucidate and quantify these processes.

Introduction to MART-1/Melan-A

MART-1 is a 118-amino acid transmembrane protein expressed in normal melanocytes of the skin and retina, and notably, is overexpressed in the majority of melanoma tumors.[1][2] This lineage-specific expression profile makes it an attractive target for immunotherapy, as it minimizes the risk of on-target, off-tumor toxicities in most tissues.[3] The therapeutic potential of MART-1 lies in its ability to be processed by the cellular antigen presentation machinery and presented on the surface of melanoma cells, thereby flagging them for destruction by the immune system. The most well-characterized epitopes are the overlapping decamer MART-1 (26-35) and the nonamer MART-1 (27-35).[1][4]

Antigen Processing and Presentation Pathway

The journey of the MART-1 (26-35) peptide from a full-length intracellular protein to a surface-displayed epitope is a multi-step process mediated by the MHC class I pathway. This process is critical for the activation of CD8+ cytotoxic T-lymphocytes.

  • Proteasomal Degradation : The full-length MART-1 protein, located in the melanosome and endoplasmic reticulum, is targeted for degradation. The proteasome, a multi-catalytic protease complex in the cytoplasm, cleaves the protein into smaller peptide fragments. The generation of the MART-1 (26-35) epitope is dependent on this proteasomal activity.[5]

  • TAP Translocation : The resulting peptides are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • Peptide Loading and MHC-I Assembly : Inside the ER, the MART-1 (26-35) peptide is loaded onto a newly synthesized, partially folded HLA-A*0201 molecule. This loading is facilitated by a complex of chaperones, including calreticulin, tapasin, and ERp57, which stabilize the MHC class I molecule until a high-affinity peptide binds.

  • Surface Presentation : Once the peptide-MHC (pMHC) complex is stably formed, it is transported via the Golgi apparatus to the cell surface. Here, it is displayed for surveillance by circulating CD8+ T-cells.[6]

G Peps Peps TAP TAP Peps->TAP Translocation HLA HLA TAP->HLA Peptide Loading pMHC pMHC Surface_pMHC Surface_pMHC pMHC->Surface_pMHC Transport to Surface

T-Cell Recognition of the MART-1/HLA-A2 Complex

The specific recognition of the MART-1(26-35)/HLA-A2 complex by the TCR on a CD8+ T-cell is the pivotal event that initiates the adaptive immune response against the melanoma cell.

Structural Conformation

Crystallographic studies have revealed that the MART-1 peptides can adopt different conformations when bound to the HLA-A2 groove.[4][7] The nonamer (27-35) typically adopts a relatively flat, extended conformation. In contrast, the decamer (26-35), with its additional N-terminal glutamic acid, is forced to bulge out from the center of the binding groove.[8] This "bulged" conformation presents a distinct surface for TCR recognition compared to the nonamer.[4][8] Despite these structural differences, many T-cell clones can cross-react and recognize both peptide forms, although the avidity of the interaction may differ.[7]

TCR Engagement and Signaling Cascade

The binding of the TCR to the pMHC complex, stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC molecule, triggers a cascade of intracellular signals within the T-cell.

  • Initial Signal (Signal 1) : TCR-pMHC engagement leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the kinase Lck.

  • Kinase Recruitment and Activation : Phosphorylated ITAMs recruit and activate ZAP-70, another key kinase.

  • Downstream Pathways : Activated ZAP-70 initiates multiple downstream signaling pathways, including:

    • PLCγ-Ca2+ Pathway : Leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

    • PKC-NF-κB Pathway : Activates the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

    • Ras-MAPK Pathway : Activates the transcription factor AP-1 (Activator protein 1).

  • T-Cell Activation : The concerted action of these transcription factors drives the T-cell into an activated state, characterized by cytokine production (e.g., IFN-γ, TNF-α), rapid proliferation (clonal expansion), and the development of cytotoxic effector functions.

G cluster_membrane cluster_cytoplasm TCR TCR pMHC MART-1/HLA-A2 CD8 CD8 CD3 CD3 Complex Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 recruits & activates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras DAG DAG PLCg->DAG Ca Ca PLCg->Ca AP1 AP1 Ras->AP1 via MAPK cascade PKC PKCθ NFkB NFkB PKC->NFkB DAG->PKC NFAT NFAT Ca->NFAT Gene Gene AP1->Gene NFkB->Gene NFAT->Gene

Therapeutic Modifications and Superagonists

The native MART-1 (26-35) peptide has a moderate binding affinity for HLA-A2.[9] To enhance its immunogenicity for therapeutic use, a "heteroclitic" or "superagonist" analog was developed by substituting the alanine (B10760859) at position 27 (the second amino acid) with a leucine (B10760876) (Leu).[10][11] This modified peptide, MART-1 (26-35, 27L) or ELAGIGILTV, has several advantages:

  • Improved HLA-A2 Binding : The leucine at position 2 serves as a stronger anchor residue for the HLA-A2 binding groove, increasing the affinity and stability of the pMHC complex.[1][11]

  • Enhanced T-Cell Activation : The more stable pMHC complex leads to more potent and sustained stimulation of MART-1-specific T-cells.[1][12]

  • Cross-Reactivity : Critically, T-cells activated by the 27L analog are fully cross-reactive with the native peptide, meaning they can effectively recognize and kill melanoma cells presenting the natural MART-1 (26-35) epitope.[1]

This 27L analog is widely used in clinical trials for peptide vaccines and for the in vitro stimulation and expansion of T-cells for adoptive cell therapy.[12][13]

G Native Native MART-1 (26-35) EAAGIGILTV Affinity Affinity Native->Affinity Stability Stability Native->Stability TCell_Act_N TCell_Act_N Native->TCell_Act_N Modified Modified MART-1 (27L) ELAGIGILTV High_Affinity High_Affinity Modified->High_Affinity High_Stability High_Stability Modified->High_Stability TCell_Act_M TCell_Act_M Modified->TCell_Act_M Tumor Melanoma Cell (Presents Native Peptide) CTL Cytotoxic T-Lymphocyte (CTL) CTL->Tumor Cross-Reactive Killing TCell_Act_M->CTL Potent Stimulation & Expansion (in vitro/vaccine)

Quantitative Data Summary

The interaction between the MART-1 peptide, HLA-A2, and the TCR has been quantified using various biophysical and cellular assays. The tables below summarize key findings from the literature.

Table 1: Peptide Binding Affinities to HLA-A2

Peptide VariantSequenceBinding Assay TypeReported Affinity/StabilityReference(s)
Native MART-1 (26-35)EAAGIGILTVT2 Cell StabilizationModerate Affinity[9]
Native MART-1 (27-35)AAGIGILTVT2 Cell StabilizationBaseline Affinity[4]
Modified MART-1 (27L)ELAGIGILTVT2 Cell StabilizationHigher affinity and more stable complexes than native peptide[1][11]
Various Melanoma Peptides-Competitive Binding50% Inhibitory Concentration (IC50) < 500 nM for most peptides[14][15]

Table 2: TCR Binding Affinities to MART-1/HLA-A2 Complex

TCRPeptide LigandAssay TypeDissociation Constant (K_D)Reference(s)
INR1-T1 (Wild-Type)ELAGIGILTVSurface Plasmon Resonance (SPR)32 µM[16]
T1-S18.45 (Engineered)ELAGIGILTVSurface Plasmon Resonance (SPR)45 nM[16]

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone assays used to evaluate the mechanism and efficacy of the MART-1 (26-35) peptide.

Protocol: Generation of MART-1 Specific CTLs in vitro

This protocol describes the generation of MART-1 specific CTLs from peripheral blood mononuclear cells (PBMCs) using peptide-pulsed dendritic cells (DCs) as antigen-presenting cells (APCs).

Materials:

  • Ficoll-Paque

  • Human PBMCs from an HLA-A2+ donor

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Recombinant human GM-CSF and IL-4

  • Recombinant human IL-2 and IL-7

  • MART-1 (26-35, 27L) peptide (e.g., ELAGIGILTV)

  • TNF-α, IL-1β, IL-6, PGE2 (for DC maturation)

Methodology:

  • Isolate PBMCs : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]

  • Generate Immature DCs : Plate PBMCs in a T-75 flask. After 2 hours, remove non-adherent cells. Culture the adherent monocytes in medium supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL) for 5-7 days to generate immature DCs.

  • Mature DCs : On day 5 or 6, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2) to the DC culture.

  • Peptide Pulsing : On day 7, harvest the mature DCs. Pulse them with the MART-1 (27L) peptide (10 µg/mL) in serum-free medium for 2 hours at 37°C.[10]

  • Co-culture and Stimulation : Co-culture the peptide-pulsed DCs with autologous, non-adherent PBMCs (or purified CD8+ T-cells) at a stimulator-to-responder ratio of 1:10.

  • Cytokine Addition : After 24 hours, add IL-2 (e.g., 20 IU/mL) and IL-7 (e.g., 10 ng/mL) to the co-culture.[17]

  • Restimulation and Expansion : Restimulate the T-cells every 7-10 days with freshly pulsed DCs or PBMCs. Maintain the culture by splitting wells and adding fresh medium with IL-2.

  • Verify Specificity : After 2-3 rounds of stimulation, verify the specificity of the CTLs using assays such as ELISpot, intracellular cytokine staining, or a chromium release assay.

Protocol: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay is a gold standard for measuring CTL-mediated lysis of target cells.[14]

Materials:

  • Effector Cells: Generated MART-1 specific CTLs

  • Target Cells: T2 cells (TAP-deficient, HLA-A2+) or a MART-1 negative, HLA-A2+ melanoma cell line.

  • Na₂⁵¹CrO₄ (radioactive chromium)

  • MART-1 (26-35) native peptide (EAAGIGILTV)

  • Control peptide (irrelevant HLA-A2 binding peptide)

  • Complete RPMI-1640 medium

  • 5% Triton X-100 Lysis Buffer

  • 96-well V-bottom plate

  • Gamma counter

Methodology:

  • Target Cell Labeling : Resuspend 1x10⁶ target cells in 50 µL of medium and add 100 µCi of ⁵¹Cr. Incubate for 60-90 minutes at 37°C, mixing gently every 20 minutes.[18][19]

  • Washing : Wash the labeled target cells three times with 10 mL of medium to remove excess ⁵¹Cr. Resuspend the final pellet to a concentration of 1x10⁵ cells/mL.

  • Peptide Pulsing : Pulse one aliquot of target cells with the MART-1 native peptide (1 µg/mL) and another with the control peptide (1 µg/mL) for 1 hour at 37°C.

  • Assay Setup :

    • Plate 100 µL of effector cells at various concentrations (to achieve different Effector:Target ratios, e.g., 40:1, 20:1, 10:1).

    • Add 100 µL of peptide-pulsed target cells (1x10⁴ cells) to each well.

    • Spontaneous Release Control : Add target cells to wells with 100 µL of medium only.

    • Maximum Release Control : Add target cells to wells with 100 µL of 5% Triton X-100 lysis buffer.

  • Incubation : Centrifuge the plate at 200 x g for 1 minute to initiate cell contact, then incubate for 4 hours at 37°C.[18]

  • Harvest Supernatant : Centrifuge the plate again at 500 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.

  • Measure Radioactivity : Measure the radioactivity (counts per minute, CPM) of the supernatants in a gamma counter.

  • Calculate Specific Lysis :

    • % Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

G start Start Label Label start->Label Effector Effector start->Effector end End Pulse Pulse Label->Pulse Plate Plate Pulse->Plate Incubate Incubate Plate->Incubate Effector->Plate Harvest Harvest Incubate->Harvest Count Count Harvest->Count Calc Calc Count->Calc Calc->end

Protocol: IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific T-cells by capturing IFN-γ secreted by individual cells.

Materials:

  • 96-well PVDF ELISpot plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Coating Buffer (sterile PBS)

  • Blocking solution (e.g., RPMI + 10% FBS)

  • PBMCs or CTLs

  • Peptide-pulsed APCs (or peptide directly if using PBMCs)

Methodology:

  • Coat Plate : Pre-wet the ELISpot plate wells with 15 µL of 70% ethanol (B145695) for 1 minute, then wash 3 times with sterile PBS. Coat wells with capture antibody diluted in coating buffer and incubate overnight at 4°C.[20]

  • Block Plate : Wash the plate 3 times with PBS. Block with 200 µL of blocking solution per well for 2 hours at room temperature.

  • Add Cells : Wash the plate and add responder cells (e.g., 2x10⁵ PBMCs) and stimulator cells (e.g., peptide-pulsed T2 cells) or peptide directly to the wells. Include a positive control (e.g., PHA) and a negative control (no peptide).

  • Incubate : Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. Do not disturb the plate.[20][21]

  • Add Detection Antibody : Wash away cells with PBS/0.05% Tween 20. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Add Enzyme Conjugate : Wash the plate. Add Streptavidin-AP/HRP and incubate for 1 hour at room temperature.

  • Develop Spots : Wash the plate. Add the substrate (e.g., BCIP/NBT) and monitor for the development of colored spots. Stop the reaction by washing with distilled water.

  • Analyze : Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Conclusion

The MART-1 (26-35) peptide represents a paradigm for TAA-targeted cancer immunotherapy. Its mechanism of action is a well-defined cascade involving antigen processing, MHC class I presentation, and specific recognition by CD8+ T-cells, leading to tumor cell lysis. The development of superagonist variants like the 27L peptide has significantly enhanced its therapeutic potential by improving HLA-A2 binding and T-cell stimulation. A thorough understanding of this mechanism, supported by robust quantitative assays, is essential for the continued development and refinement of peptide vaccines, adoptive cell therapies, and other immunotherapeutic strategies targeting melanoma and other malignancies.

References

The Immunobiology of MART-1 (26-35): A Technical Guide to its Role in Antigen Presentation and Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen in melanoma. The peptide fragment spanning amino acids 26-35, presented by the human leukocyte antigen (HLA)-A*0201 molecule, represents a critical epitope for cytotoxic T lymphocyte (CTL) recognition and is a major focus in the development of immunotherapies. This technical guide provides an in-depth analysis of the MART-1 (26-35) peptide's function in antigen presentation, its molecular interactions, and its application in clinical settings. We present a compilation of quantitative data on peptide-MHC binding affinities and T-cell activation, detailed experimental protocols for key immunological assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Melanoma, a highly aggressive form of skin cancer, has seen a paradigm shift in treatment with the advent of immunotherapy. Central to this approach is the harnessing of the patient's own immune system to recognize and eliminate tumor cells. The MART-1 protein, expressed in the majority of melanomas and normal melanocytes, is a prime target for such therapies.[1][2] The immunodominant epitope, MART-1 (26-35), and its analogue with a Leucine substitution at position 27 (A27L), have been extensively studied for their ability to elicit potent anti-tumor T-cell responses.[3] Understanding the molecular and cellular mechanisms governing the presentation of this peptide is paramount for the design of effective vaccines and adoptive T-cell therapies.

The MART-1 (26-35) Peptide and its Variants

The native MART-1 (26-35) decapeptide has the amino acid sequence EAAGIGILTV.[2] An analogue, where Alanine at position 27 is replaced by Leucine (ELAGIGILTV), has demonstrated enhanced binding affinity to HLA-A*0201 and increased immunogenicity.[3] This A27L variant is often used in clinical trials to induce more robust immune responses.[4]

Quantitative Analysis of MART-1 Peptide Function

The efficacy of a peptide-based immunotherapy is critically dependent on its binding affinity to MHC molecules and its ability to activate specific T-cells. The following tables summarize key quantitative data for MART-1 (26-35) and its variants.

Table 1: HLA-A*0201 Binding Affinity of MART-1 (26-35) Peptide Variants
Peptide SequenceDescriptionKd (nM)Ki Affinity (µM)Reference
EAAGIGILTVNative MART-1 (26-35)-4.67[5]
ELAGIGILTVA27L analogue-0.52[5]
AAGIGILTVNative MART-1 (27-35)->50[5]
EMAGIGILTIP2M, P10I analogue-0.37[5]
EAAGIGILTMP10M analogue-59[5]

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding.

Table 2: T-Cell Activation by MART-1 (26-35) Peptide Variants
Peptide VariantT-Cell Clone SourceEC50 (µM)AssayReference
Native (EAA)EAA vaccinated patient~10-2 - 10-1Killing Assay[5]
Analogue (ELA)EAA vaccinated patient~10-4 - 10-3Killing Assay[5]
Native (EAA)ELA vaccinated patient~10-1 - 1Killing Assay[5]
Analogue (ELA)ELA vaccinated patient~10-4 - 10-2Killing Assay[5]

EC50 represents the concentration of peptide required to elicit 50% of the maximal T-cell response; lower values indicate more potent activation.

Table 3: Clinical Trial Outcomes with MART-1 (26-35) A27L Peptide Vaccine
Trial IdentifierPhaseTreatment RegimenNumber of PatientsObjective Response Rate (ORR)Immunological ResponseReference
NCT00923195IIChemoradiation + Anti-MART-1 & Anti-gp100 TCR T-cells + Peptide VaccinesNot specifiedNot specifiedT-cell persistence monitored[6]
NCT00910650IIAdoptive cell transfer with MART-1 F5 TCR T-cells + MART-1 peptide-pulsed DC vaccine225 or more patients with CR/PR declared positiveT-cell persistence and homing to tumor
-I/IIMART-1(26-35)A27L + gp100 peptides + IFN-α7 (evaluable)2 Stable Disease, 1 Long Disease-Free SurvivalEnhanced MART-1 specific CD8+ T-cells in 5/7 patients[4]
-IMART-1 peptide-pulsed DC + Tremelimumab (CTLA-4 blockade)162 CR, 2 PR (25%)No difference between responders and non-responders[1]

CR: Complete Response, PR: Partial Response, DC: Dendritic Cell, TCR: T-Cell Receptor.

Antigen Processing and Presentation Pathway

The presentation of the MART-1 (26-35) peptide on the cell surface is a multi-step process initiated within the cytoplasm and culminating in its display by MHC class I molecules.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_surface Cell Surface MART1 MART-1 Protein Ub Ubiquitin MART1->Ub Ubiquitination Proteasome Proteasome MART1->Proteasome Degradation Ub->Proteasome Targeting Peptides Peptide Fragments Proteasome->Peptides Generates TAP TAP Transporter Peptides->TAP Transport ERAP ERAP TAP->ERAP Trimming PLC Peptide Loading Complex ERAP->PLC Loading MHC_I MHC Class I (HLA-A*0201) MHC_I->PLC Assembly pMHC Peptide-MHC Complex PLC->pMHC Formation Golgi Golgi pMHC->Golgi Transport CellSurface_pMHC Presented Peptide-MHC Golgi->CellSurface_pMHC Trafficking TCR T-Cell Receptor (on CD8+ T-cell) CellSurface_pMHC->TCR Recognition

Caption: MHC Class I antigen presentation pathway for MART-1 (26-35).

Key Experimental Protocols

Accurate and reproducible methods are essential for studying the immunogenicity of the MART-1 (26-35) peptide. Below are detailed protocols for fundamental assays.

Peptide Binding to HLA-A*0201 on T2 Cells

This assay quantifies the ability of a peptide to stabilize HLA-A*0201 molecules on the surface of T2 cells, which are deficient in endogenous antigen processing.

T2_Binding_Assay start Start prep_t2 Prepare T2 Cell Suspension start->prep_t2 incubate_peptide Incubate T2 cells with MART-1 peptide variants prep_t2->incubate_peptide wash_cells Wash cells to remove unbound peptide incubate_peptide->wash_cells stain_ab Stain with FITC-conjugated anti-HLA-A2 antibody wash_cells->stain_ab analyze_flow Analyze by Flow Cytometry (Measure Mean Fluorescence Intensity) stain_ab->analyze_flow end End analyze_flow->end

Caption: Workflow for T2 cell peptide binding assay.

Methodology:

  • Cell Preparation: Culture T2 cells (ATCC® CRL-1992™) in appropriate media. Harvest and wash the cells, then resuspend in serum-free media to a concentration of 1 x 106 cells/mL.

  • Peptide Incubation: Add MART-1 peptide variants at various concentrations (e.g., 100 µM to 0.1 µM) to the T2 cell suspension. Include a negative control (no peptide) and a positive control (a known high-affinity HLA-A*0201 binding peptide). Incubate for 18 hours at 37°C in a 5% CO2 incubator.

  • Washing: Wash the cells twice with cold PBS to remove unbound peptide.

  • Antibody Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS) and stain with a FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Analyze the cells on a flow cytometer, gating on the live cell population. The Mean Fluorescence Intensity (MFI) of FITC corresponds to the level of HLA-A2 expression on the cell surface, which is proportional to the peptide binding affinity.

Cytotoxicity Assay (Chromium-51 Release)

This classic assay measures the ability of MART-1 specific CTLs to lyse target cells presenting the MART-1 (26-35) peptide.

Cr51_Release_Assay start Start label_targets Label Target Cells (e.g., T2) with 51Cr start->label_targets pulse_peptide Pulse target cells with MART-1 peptide label_targets->pulse_peptide coculture Co-culture labeled target cells with effector CTLs at various E:T ratios pulse_peptide->coculture incubate Incubate for 4-6 hours coculture->incubate harvest_supernatant Harvest supernatant incubate->harvest_supernatant measure_radioactivity Measure radioactivity in a gamma counter harvest_supernatant->measure_radioactivity calculate_lysis Calculate % Specific Lysis measure_radioactivity->calculate_lysis end End calculate_lysis->end

Caption: Workflow for Chromium-51 release cytotoxicity assay.

Methodology:

  • Target Cell Preparation: Label target cells (e.g., T2 cells or a melanoma cell line) with 51Cr by incubating with Na251CrO4 for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated 51Cr.

  • Peptide Pulsing: Incubate the labeled target cells with the MART-1 peptide at a saturating concentration (e.g., 10 µM) for 1 hour at 37°C. Wash to remove excess peptide.

  • Co-culture: Plate the peptide-pulsed target cells in a 96-well round-bottom plate. Add MART-1 specific CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls: Include controls for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Harvesting: Centrifuge the plate and carefully collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This assay identifies and quantifies T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the MART-1 peptide.

Methodology:

  • Cell Stimulation: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with peptide-pulsed antigen-presenting cells (e.g., T2 cells or dendritic cells) or directly with the MART-1 peptide for 6-12 hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Wash the cells and stain for cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine(s) of interest.

Conclusion

The MART-1 (26-35) peptide remains a cornerstone in the field of melanoma immunotherapy. Its well-characterized immunobiology, coupled with the development of more potent analogues like the A27L variant, provides a robust platform for the development of novel cancer vaccines and adoptive T-cell therapies. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and clinicians working to advance the fight against melanoma. Continued investigation into the nuances of its antigen presentation and the optimization of therapeutic strategies will be crucial for improving patient outcomes.

References

The Intricacies of Antigenic Presentation: A Technical Guide to the Natural Processing of MART-1 (26-35)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the natural processing and presentation of the melanoma-associated antigen MART-1 (26-35), a key target in cancer immunotherapy. This document details the molecular journey of the MART-1 protein from its synthesis to the presentation of its immunogenic peptide fragment on the cell surface, offering insights for the development of novel cancer vaccines and T-cell therapies.

The Genesis of an Epitope: From Protein to Peptide

The generation of the MART-1 (26-35) epitope, with the amino acid sequence EAAGIGILTV, is a meticulously orchestrated intracellular process. It begins with the degradation of the full-length MART-1 protein (also known as Melan-A) by the proteasome, the primary cellular machinery for protein turnover.

Proteasomal Cleavage: The Initial Cut

The ubiquitin-proteasome system (UPS) is central to the generation of most MHC class I-presented peptides. The standard proteasome is primarily responsible for cleaving the MART-1 protein. The C-terminus of the MART-1 (26-35) epitope is generated by a precise cleavage event. However, the N-terminus is often generated with an extension, which is later trimmed by aminopeptidases in the cytosol or the endoplasmic reticulum. The efficiency of this process can be influenced by the type of proteasome present; for instance, the immunoproteasome, often upregulated in response to inflammation, has been shown to be less efficient at generating the correct C-terminus of the MART-1 (26-35) epitope[1][2][3]. This highlights a potential mechanism of immune escape for melanoma cells.

The ERAD Pathway and Transmembrane Domain Processing

The MART-1 (26-35) epitope is located within the transmembrane domain of the protein. Its processing is dependent on the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. For the proteasome to access this hydrophobic region, the MART-1 protein must be retro-translocated from the ER membrane into the cytosol. This process involves the p97/VCP complex, and its inhibition has been shown to impair the presentation of the MART-1 (26-35) epitope[4][5].

Journey to the Cell Surface: Transport and MHC Loading

Once generated in the cytosol, the MART-1 (26-35) peptide must be transported into the endoplasmic reticulum (ER) to be loaded onto a Major Histocompatibility Complex (MHC) class I molecule.

TAP Translocation: The Gateway to the ER

The Transporter associated with Antigen Processing (TAP) is a heterodimeric protein complex that pumps cytosolic peptides into the ER lumen in an ATP-dependent manner. The efficiency of TAP transport is influenced by the length and sequence of the peptide. Peptides of 8-16 amino acids in length are generally preferred substrates. The MART-1 (26-35) decamer is an efficient substrate for TAP translocation[6]. Deficiencies in TAP expression or function are a known mechanism of tumor immune evasion, as this prevents the presentation of tumor-associated antigens like MART-1 to cytotoxic T lymphocytes (CTLs)[7].

MHC Class I Loading and Surface Presentation

Inside the ER, the MART-1 (26-35) peptide is loaded onto an HLA-A2 molecule, a common human MHC class I allele. This loading is facilitated by a complex of chaperone proteins known as the peptide-loading complex (PLC). Once the peptide-MHC complex is stably formed, it is transported to the cell surface via the Golgi apparatus. On the cell surface, the MART-1 (26-35)-HLA-A2 complex is presented to CD8+ cytotoxic T lymphocytes, which can recognize this complex and initiate an anti-tumor immune response.

Regulatory Landscape: Signaling Pathways Influencing MART-1 Presentation

The expression of the MART-1 (MLANA) gene is tightly regulated by signaling pathways that are often dysregulated in melanoma.

The MITF Regulatory Hub

The Microphthalmia-associated Transcription Factor (MITF) is a master regulator of melanocyte development and is a key transcription factor for the MLANA gene[8][9][10][11][12]. MITF directly binds to the promoter of the MLANA gene, driving its expression. Therefore, the levels of MART-1 protein available for antigen processing are directly linked to MITF activity.

Upstream Regulation by the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that is frequently hyperactivated in melanoma due to mutations in genes like BRAF and NRAS[13][14][15][16][17]. The MAPK/ERK pathway can regulate MITF activity, thereby influencing MLANA gene expression. This connection between oncogenic signaling and the expression of a key tumor antigen has significant implications for immunotherapy. Additionally, interferon-gamma (IFN-γ), a pro-inflammatory cytokine, has been shown to upregulate MART-1 expression in melanoma cells, potentially enhancing their recognition by the immune system[18].

Quantitative Insights into MART-1 (26-35) Presentation

The efficiency of each step in the antigen processing and presentation pathway can be quantified. The following tables summarize key quantitative data related to MART-1 (26-35) presentation.

ParameterPeptideValueCell Line/SystemReference
MHC Class I Binding Affinity (IC50) MART-1 (26-35) EAAGIGILTV4.67 µMT2 cells[19]
MART-1 (26-35, A27L) ELAGIGILTV0.52 µMT2 cells[19]
T-Cell Recognition (EC50) MART-1 (26-35) EAAGIGILTV0.25 nMCTL clones[20]
MART-1 (26-35, A27L) ELAGIGILTV0.01 nMCTL clones[20]
ParameterConditionObservationReference
Proteasomal Cleavage Standard ProteasomeEfficient generation of MART-1 (26-35) C-terminus[1][3]
ImmunoproteasomeInefficient generation of MART-1 (26-35) C-terminus[1][2][3]
TAP Translocation Efficiency Peptides 8-16 amino acidsEfficiently transported[6]
Peptides >20 amino acidsLess efficiently transported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the processing and presentation of MART-1 (26-35).

Peptide Elution from MHC Class I Molecules

This protocol describes the isolation of peptides bound to MHC class I molecules from the surface of melanoma cells.

Materials:

  • Melanoma cell line expressing HLA-A2 and MART-1

  • Cell lysis buffer (e.g., Tris-HCl with 1% NP-40)

  • Affinity column with W6/32 antibody (pan-MHC class I)

  • Acid elution buffer (e.g., 0.1% trifluoroacetic acid)

  • C18 reverse-phase HPLC column

  • Mass spectrometer

Procedure:

  • Culture and harvest a large number of melanoma cells (typically >10^8).

  • Lyse the cells in a non-denaturing lysis buffer to solubilize membrane proteins.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Pass the lysate over a W6/32 antibody affinity column to capture MHC class I molecules.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the MHC-peptide complexes from the column using an acid elution buffer.

  • Separate the peptides from the MHC heavy chain and β2-microglobulin using a C18 reverse-phase HPLC column.

  • Analyze the eluted peptides by mass spectrometry to identify the sequence of MART-1 (26-35).

TAP Transport Assay

This assay measures the transport of peptides from the cytosol into the ER via the TAP complex.

Materials:

  • Cell line with and without functional TAP (e.g., T2 cells as TAP-deficient)

  • Radiolabeled or fluorescently-labeled synthetic MART-1 (26-35) peptide

  • Streptolysin O (SLO) for cell permeabilization

  • ATP and an ATP-regenerating system

  • Scintillation counter or flow cytometer

Procedure:

  • Harvest and wash the cells.

  • Permeabilize the cells with a low concentration of SLO to create pores in the plasma membrane while leaving the ER intact.

  • Incubate the permeabilized cells with the labeled MART-1 (26-35) peptide in the presence of ATP and an ATP-regenerating system.

  • After the incubation period, wash the cells to remove untransported peptide.

  • Lyse the cells and measure the amount of transported peptide in the ER fraction using a scintillation counter (for radiolabeled peptides) or a flow cytometer (for fluorescently-labeled peptides).

  • Compare the transport in TAP-competent versus TAP-deficient cells to determine the TAP-dependent transport rate.

T-Cell Recognition Assay (Chromium Release Assay)

This assay quantifies the ability of cytotoxic T lymphocytes (CTLs) to recognize and kill target cells presenting the MART-1 (26-35) peptide.

Materials:

  • Target cells (e.g., T2 cells or a melanoma cell line) pulsed with MART-1 (26-35) peptide

  • Effector cells (MART-1-specific CTLs)

  • Sodium chromate (B82759) (51Cr)

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Label the target cells with 51Cr, which is taken up and retained by viable cells.

  • Wash the labeled target cells to remove excess 51Cr.

  • Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.

  • Include control wells for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

  • Incubate the plate for 4-6 hours to allow for CTL-mediated killing.

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing the Process: Diagrams

The following diagrams illustrate the key pathways and workflows described in this guide.

MART1_Processing_Workflow Overall Workflow of MART-1 (26-35) Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MART-1 Protein MART-1 Protein Proteasome Proteasome MART-1 Protein->Proteasome Degradation MART-1 (26-35) Precursor MART-1 (26-35) Precursor Proteasome->MART-1 (26-35) Precursor Cleavage Aminopeptidases Aminopeptidases MART-1 (26-35) Precursor->Aminopeptidases Trimming MART-1 (26-35) Peptide MART-1 (26-35) Peptide Aminopeptidases->MART-1 (26-35) Peptide TAP Transporter TAP Transporter MART-1 (26-35) Peptide->TAP Transporter Transport HLA-A2 HLA-A2 TAP Transporter->HLA-A2 Loading via PLC MART-1 (26-35)-HLA-A2 Complex MART-1 (26-35)-HLA-A2 Complex HLA-A2->MART-1 (26-35)-HLA-A2 Complex Peptide Loading Complex Peptide Loading Complex Cell Surface Cell Surface MART-1 (26-35)-HLA-A2 Complex->Cell Surface Transport via Golgi T-Cell Recognition T-Cell Recognition Cell Surface->T-Cell Recognition

Caption: Overall workflow of MART-1 (26-35) antigen presentation.

Signaling_Pathway Signaling Pathway Regulating MART-1 Expression Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK MEK RAF (BRAF)->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Phosphorylation & Activation MLANA Gene MLANA Gene MITF->MLANA Gene Transcription MART-1 Protein MART-1 Protein MLANA Gene->MART-1 Protein Translation

Caption: Signaling pathway regulating MART-1 expression.

Experimental_Workflows Experimental Workflows cluster_elution Peptide Elution cluster_tap TAP Transport Assay cluster_ctl Chromium Release Assay Cells Cells Lysis Lysis Cells->Lysis Affinity Chromatography Affinity Chromatography Lysis->Affinity Chromatography Acid Elution Acid Elution Affinity Chromatography->Acid Elution HPLC HPLC Acid Elution->HPLC Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry Permeabilized Cells Permeabilized Cells Incubate with Labeled Peptide + ATP Incubate with Labeled Peptide + ATP Permeabilized Cells->Incubate with Labeled Peptide + ATP Wash Wash Incubate with Labeled Peptide + ATP->Wash Measure Transported Peptide Measure Transported Peptide Wash->Measure Transported Peptide Label Target Cells with 51Cr Label Target Cells with 51Cr Co-culture with CTLs Co-culture with CTLs Label Target Cells with 51Cr->Co-culture with CTLs Collect Supernatant Collect Supernatant Co-culture with CTLs->Collect Supernatant Measure 51Cr Release Measure 51Cr Release Collect Supernatant->Measure 51Cr Release

Caption: Experimental workflows for studying MART-1 presentation.

References

An In-depth Technical Guide to the Immunogenicity of the Human MART-1 (26-35) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the human Melanoma Antigen Recognized by T-cells 1 (MART-1) epitope spanning amino acid residues 26-35. It consolidates key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a critical resource for researchers in immunology and oncology.

Core Concepts in MART-1 Immunogenicity

The MART-1 protein, also known as Melan-A, is a transmembrane protein expressed in melanocytes and a high percentage of melanomas, making it a key target for cancer immunotherapy.[1][2] Two overlapping epitopes, the decamer MART-1 (26-35) (sequence: EAAGIGILTV) and the nonamer MART-1 (27-35) (sequence: AAGIGILTV), are of particular interest as they are recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[3][4] While both are recognized, the 26-35 decamer has been shown to bind more tightly to HLA-A2 and exhibit equal or improved immunogenicity compared to the 27-35 nonamer.[3]

A significant advancement in leveraging this epitope has been the development of an analog peptide, MART-1 (26-35, A27L) (sequence: ELAGIGILTV).[1][5] This variant, where the alanine (B10760859) at position 27 is replaced by a leucine, demonstrates enhanced binding affinity and stability with the HLA-A*0201 complex, leading to more potent antigenicity and immunogenicity.[1][5][6] This "superagonist" has been the focus of numerous clinical trials for peptide-based cancer vaccines.[1][7]

Quantitative Analysis of MART-1 Epitope Variants

The immunogenic potential of the MART-1 (26-35) epitope and its variants is quantitatively assessed through several key parameters, including HLA binding affinity and the concentration required for T-cell activation.

Peptide SequenceAliasModificationHLA-A2 Binding Affinity (Relative)50% Maximal Antigenic Activity (EC50)Key Findings
EAAGIGILTV Native MART-1 (26-35)NoneHigher than AAGIGILTV0.25 nMPreferentially recognized by CTLs over the 27-35 nonamer.[3][6]
ELAGIGILTV MART-1 (26-35, A27L)Alanine to Leucine at position 27Higher than native peptide0.01 nMDisplays more potent antigenicity and immunogenicity.[1][6]
AAGIGILTV Native MART-1 (27-35)N/ABaselineNot specifiedImmunodominant epitope found on the surface of melanoma cells.[3]
ALGIGILTV MART-1 (27-35, A2L)Alanine to Leucine at position 2Improved HLA-A2 bindingNot specifiedGreatly reduced or abolished CTL recognition.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MART-1 immunogenicity. Below are protocols for two fundamental assays.

HLA-Peptide Binding Assay

This assay quantifies the binding affinity of a peptide to a specific HLA molecule. A common method is a competition-based cellular assay.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test peptide (e.g., MART-1 26-35) for binding to HLA-A*0201 molecules on a cell surface.

Principle: The assay measures the ability of an unlabeled test peptide to compete with a fluorescently labeled reference peptide for binding to HLA molecules on cells. The IC50 value is inversely proportional to the binding affinity.[8][9]

Methodology:

  • Cell Preparation: Use a cell line expressing high levels of the HLA molecule of interest (e.g., T2 cells for HLA-A*0201).

  • Acid Stripping: Gently strip pre-existing peptides from the cell surface HLA molecules using a mild acid treatment (e.g., citrate (B86180) buffer, pH 3.0).

  • Competition: Incubate the acid-stripped cells with a fixed, suboptimal concentration of a high-affinity, fluorescently labeled reference peptide and varying concentrations of the unlabeled test peptide.

  • Incubation: Allow the peptides to bind to the HLA molecules for several hours at room temperature to reach equilibrium.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population. The MFI corresponds to the amount of labeled reference peptide bound to the cells.

  • Data Analysis: Plot the MFI against the concentration of the test peptide. The IC50 is the concentration of the test peptide that reduces the MFI by 50%.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ) upon stimulation with the MART-1 peptide.[10][11]

Objective: To enumerate MART-1 (26-35)-specific, IFN-γ-producing T-cells from a sample of Peripheral Blood Mononuclear Cells (PBMCs).

Principle: Single cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest. When a T-cell is activated by the peptide, it secretes the cytokine, which is captured by the antibody in the immediate vicinity. The captured cytokine is then detected by a second, enzyme-conjugated antibody, resulting in a visible spot for each cytokine-producing cell.[12]

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.[12][13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking solution (e.g., RPMI medium with 10% fetal bovine serum).

  • Cell Plating: Add PBMCs to the wells at an optimized concentration (e.g., 2x10^5 to 4x10^5 cells/well).[10]

  • Stimulation: Add the MART-1 peptide (e.g., ELAGIGILTV) to the experimental wells at a predetermined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[14]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.

  • Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Development: Add a substrate solution that precipitates upon enzymatic action, forming colored spots. Stop the reaction by washing with water once distinct spots have formed.[13]

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, cytokine-secreting cells.

Visualizing Key Processes

Diagrams are provided to illustrate the signaling cascade initiated by T-cell recognition of the MART-1 epitope, a typical experimental workflow, and the relationship between key MART-1 peptide variants.

T_Cell_Activation_Signaling_Pathway T-Cell Receptor (TCR) Signaling Cascade cluster_membrane Cell Membrane cluster_tcr_complex TCR Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR TCR APC->TCR MART-1/HLA-A2 TCell T-Cell CD3 CD3 TCR->CD3 Lck Lck CD3->Lck activates CD8 CD8 CD8->Lck associates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates AP1 AP-1 ZAP70->AP1 via Ras/MAPK pathway PLCG1 PLCγ1 LAT->PLCG1 recruits & activates DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the MART-1 epitope.

Experimental_Workflow Immunogenicity Assessment Workflow cluster_peptides Peptide Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Outcome P1 Synthesize Native MART-1 (26-35) A1 HLA-A2 Binding Assay (IC50 Determination) P1->A1 A2 T-Cell Stimulation (PBMCs from HLA-A2+ donors) P1->A2 P2 Synthesize Variant MART-1 (A27L) P2->A1 P2->A2 D1 Compare Binding Affinities A1->D1 A3 ELISpot Assay (Quantify IFN-γ secreting cells) A2->A3 A4 Cytotoxicity Assay (e.g., ⁵¹Cr Release) A2->A4 D2 Determine T-Cell Frequency and Functional Avidity A3->D2 D3 Assess Lytic Capability A4->D3 Outcome Identify Lead Candidate for further development D1->Outcome D2->Outcome D3->Outcome

Caption: Experimental workflow for evaluating the immunogenicity of MART-1 peptides.

Peptide_Relationships MART-1 Epitope Relationships cluster_epitopes Native Epitopes cluster_analogs Engineered Analogs MART1_Protein MART-1/Melan-A Protein Native_Decamer 26-35 Decamer (EAAGIGILTV) MART1_Protein->Native_Decamer derived from Native_Nonamer 27-35 Nonamer (AAGIGILTV) MART1_Protein->Native_Nonamer derived from Superagonist 26-35 A27L Analog (ELAGIGILTV) Native_Decamer->Superagonist modified to create Poor_CTL_Ligand 27-35 A2L Analog (ALGIGILTV) Native_Nonamer->Poor_CTL_Ligand modified to create Superagonist->Native_Decamer Increased HLA-A2 Binding & Immunogenicity Poor_CTL_Ligand->Native_Nonamer Increased HLA-A2 Binding but Decreased CTL Recognition

Caption: Logical relationships between native and analog MART-1 epitopes.

References

An In-depth Technical Guide to the Role of MART-1 (26-35) Peptide in Adoptive T-Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adoptive T-cell (ACT) therapy represents a paradigm shift in oncology, leveraging the patient's own immune system to combat malignancies. A key component of this strategy for melanoma is the identification of specific tumor-associated antigens (TAAs) that can be targeted by cytotoxic T lymphocytes (CTLs). The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a premier TAA due to its high expression in the majority of melanomas and its restricted expression in normal tissues, primarily melanocytes.[1][2][3][4] This guide provides a comprehensive technical overview of the MART-1 (26-35) peptide, its variants, and its central role in the development and application of ACT for metastatic melanoma. We will delve into the molecular mechanisms, clinical trial data, and detailed experimental protocols essential for professionals in the field.

The MART-1 Antigen and (26-35) Peptide

MART-1 is a 118-amino acid transmembrane protein expressed in melanocytes and found in 80-95% of melanomas.[3][4][5] Its lineage-specific expression makes it an attractive target for immunotherapy.[1][2] Within the MART-1 protein, two overlapping epitopes presented by the HLA-A*02:01 allele are critical for T-cell recognition: the nonamer MART-1 (27-35) (AAGIGILTV) and the decamer MART-1 (26-35) (EAAGIGILTV).[6][7][8]

While both peptides are recognized by T-cells, research has focused heavily on modified versions to enhance immunogenicity. A key modification is the substitution of alanine (B10760859) at position 27 with leucine (B10760876) (A27L), creating the peptide ELAGIGILTV. This analog exhibits higher binding affinity and stability with the HLA-A2.1 molecule, leading to more efficient recognition and stimulation of MART-1-specific CD8+ T-cells.[2][8]

Peptide Variants and Affinity

The efficacy of T-cell recognition is closely tied to the affinity of the T-cell receptor (TCR) for the peptide-MHC (pMHC) complex. Different TCRs exhibit varying affinities for MART-1 peptides.

TCR ClonePeptide TargetAffinity (Kd)Reference
DMF4MART-1 (27-35) / HLA-A2~170 µM[6]
DMF5MART-1 (27-35) / HLA-A2~40 µM[6]

The DMF5 clone, with its higher affinity, demonstrates superior functional avidity and was developed to improve upon the initial therapeutic attempts using the DMF4 TCR.[6]

Mechanism of Action: T-Cell Recognition and Signaling

The core of MART-1-targeted ACT lies in the interaction between a CD8+ T-cell and a melanoma cell. The melanoma cell processes the endogenous MART-1 protein and presents the (26-35) peptide fragment on its surface via the MHC class I molecule, HLA-A*02:01. A T-cell engineered to express a high-affinity TCR specific for this pMHC complex will then bind to the melanoma cell, initiating a signaling cascade that leads to tumor cell destruction.

G cluster_0 Melanoma Cell cluster_1 Engineered CD8+ T-Cell Melanoma_Cell MART-1 (26-35) Peptide MHC_I HLA-A*02:01 Melanoma_Cell->MHC_I Presented on TCR MART-1 Specific TCR MHC_I->TCR Binding & Recognition CD8 CD8 MHC_I->CD8 Lck Lck TCR->Lck activates CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT Complex ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates NFAT NFAT PLCg->NFAT activates pathways AP1 AP-1 PLCg->AP1 activates pathways NFkB NF-κB PLCg->NFkB activates pathways Effector Effector Functions: - Cytokine Release (IFNγ, IL-2) - Cytotoxicity (Granzyme, Perforin) NFAT->Effector AP1->Effector NFkB->Effector

MART-1 pMHC recognition and T-cell activation signaling cascade.

Clinical Application and Efficacy

Clinical trials have demonstrated both the promise and the challenges of MART-1 targeted ACT. Genetically modifying a patient's T-cells to express a MART-1 specific TCR allows for the generation of a large, highly potent anti-tumor product.

A phase I/IIa trial investigated the use of autologous T-cells transduced with a modified MART-1(26-35)-specific TCR (1D3HMCys) in patients with metastatic melanoma.[5][9] The T-cells were expanded ex vivo with IL-7 and IL-15 to promote a less differentiated, more persistent phenotype.[5]

CohortT-Cell DoseNumber of PatientsGrade 3-5 ToxicityObjective Response (Partial)
14.6 x 10911 (Grade 5)N/A
25.0 x 107300
32.5 x 108211
41.0 x 108651
Total 12 7 2/11 (18%)
Data summarized from a Phase I/IIa trial of 1D3HMCys TCR-T cells in metastatic melanoma patients.[5][9]

The trial established a maximum tolerated dose of 1.0 x 108 cells and showed an 18% partial response rate in assessable patients.[5][9] However, it also highlighted significant dose-dependent, on-target, off-tumor toxicities, including issues related to the skin, eyes, and ears, due to the recognition of MART-1 on normal melanocytes.[3][5]

Experimental Protocols

The successful generation and evaluation of MART-1 specific T-cells for ACT relies on a series of well-defined laboratory protocols.

Workflow for Generation of MART-1 Specific T-Cells

The overall process involves isolating T-cells from a patient, modifying and expanding them to clinically relevant numbers, and re-infusing them into the patient following lymphodepletion.

G Apheresis 1. Patient Apheresis (Leukapheresis) Isolation 2. T-Cell Isolation (e.g., CD3+ selection) Apheresis->Isolation Activation 3. Activation & Transduction - anti-CD3/CD28 beads - Retroviral MART-1 TCR vector Isolation->Activation Expansion 4. Ex-Vivo Expansion - Culture with IL-7, IL-15 - 7 to 14+ days Activation->Expansion QC 5. Quality Control - Viability, Purity - Potency (Cytotoxicity Assay) Expansion->QC Infusion 7. T-Cell Infusion QC->Infusion Cell Product Release Lymphodepletion 6. Patient Lymphodepletion (e.g., Fludarabine/ Cyclophosphamide) Lymphodepletion->Infusion Monitoring 8. Patient Monitoring - Toxicity Assessment - Response Evaluation Infusion->Monitoring

General experimental workflow for MART-1 adoptive T-cell therapy.
Detailed Methodologies

5.2.1 T-Cell Expansion and Culture

  • Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a patient's apheresis product. Further purify CD3+ or CD8+ T-cells using magnetic bead selection.[5][10]

  • Activation : Stimulate T-cells using anti-CD3/CD28 beads or artificial antigen-presenting cells (aAPCs) that express HLA-A*0201, co-stimulatory molecules, and the MART-1 peptide.[5][10][11]

  • Transduction (for TCR-engineered cells) : If not using endogenous T-cells, transduce the activated T-cells with a lentiviral or retroviral vector encoding the desired high-affinity MART-1 specific TCR.[5]

  • Expansion : Culture the T-cells in a suitable medium (e.g., RPMI or X-VIVO 15) supplemented with human serum and a cytokine cocktail. A combination of Interleukin-7 (IL-7) and Interleukin-15 (IL-15) is often used to promote the development and maintenance of central memory T-cells, which are associated with better persistence in vivo.[5] IL-2 may also be used for robust expansion.[11]

  • Monitoring : Culture the cells for 1-4 weeks, monitoring expansion and phenotype by flow cytometry.

5.2.2 Cytotoxicity Assays These assays measure the ability of the expanded T-cells to kill MART-1 expressing target cells.[12][13]

  • Target Cells : Use HLA-A2+ melanoma cell lines (e.g., Mel 624) or T2 cells pulsed with the MART-1 (26-35) peptide.[11][14]

  • Effector Cells : The generated MART-1 specific T-cells.

  • Protocol (Flow Cytometry-Based) :

    • Label target cells with a fluorescent dye (e.g., CFSE) or a viability dye.

    • Co-culture effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for a set period (e.g., 4-18 hours).[11][13]

    • Add a live/dead stain (e.g., 7-AAD or Propidium Iodide) to the co-culture.

    • Analyze the samples by flow cytometry, gating on the target cell population.

    • Calculate the percentage of specific lysis by quantifying the dead target cells relative to control wells (target cells without effectors).[12][13]

  • Alternative Methods : Historically, chromium-51 (B80572) release assays were standard, but have been largely replaced by non-radioactive methods like LDH release assays, which measure the release of lactate (B86563) dehydrogenase from lysed cells.[12][15]

5.2.3 Cytokine Release Assays These assays quantify the functional activation of T-cells upon recognizing their target.[16][17]

  • Principle : Measure the secretion of key effector cytokines like Interferon-gamma (IFN-γ) and IL-2.[17]

  • Protocol (ELISA/ELISpot) :

    • Co-culture the MART-1 specific T-cells with MART-1 peptide-pulsed target cells in a 96-well plate for 24-48 hours.[18]

    • For ELISA : Collect the supernatant and use a commercial ELISA kit to quantify the concentration of IFN-γ or other cytokines.

    • For ELISpot : Use a plate pre-coated with an anti-IFN-γ capture antibody. After co-culture, wash the cells away and use a detection antibody to visualize "spots," where each spot represents a cytokine-secreting cell.[19]

  • Intracellular Cytokine Staining (ICS) : An alternative method using flow cytometry where cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during co-culture, then fixed, permeabilized, and stained with fluorescently-labeled antibodies against intracellular cytokines.[11][17]

Challenges and Future Directions

  • On-Target, Off-Tumor Toxicity : The primary challenge is the destruction of normal melanocytes in the skin, eyes, and inner ear, leading to significant toxicities.[3] Strategies to mitigate this include developing TCRs with affinities optimized to target the higher antigen density on tumor cells versus normal tissue.

  • T-Cell Exhaustion : T-cells can become exhausted and dysfunctional within the tumor microenvironment. The co-expression of inhibitory receptors like PD-1 and LAG-3 on tumor-infiltrating lymphocytes is a key mechanism.[20][21] Combining MART-1 ACT with immune checkpoint blockade (anti-PD-1 and/or anti-LAG-3 antibodies) is a promising strategy to enhance T-cell function and durability.[20][21][22]

  • Tumor Escape : Melanoma cells may downregulate or lose expression of MART-1 or HLA-A2, allowing them to escape T-cell recognition. Future therapies may involve targeting multiple antigens simultaneously.

Conclusion

The MART-1 (26-35) peptide has been instrumental in the field of adoptive T-cell therapy, serving as a foundational target for treating metastatic melanoma. It has validated the principle of using TCR-engineered T-cells to induce tumor regression in solid malignancies.[23] While significant challenges related to toxicity and T-cell persistence remain, ongoing research into TCR optimization, combination therapies with checkpoint inhibitors, and advanced cell manufacturing protocols continues to refine this powerful therapeutic modality. For drug development professionals, MART-1 continues to be a critical benchmark and tool for developing safer and more effective T-cell-based immunotherapies.

References

An In-depth Technical Guide on MART-1 (26-35)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide, specifically the 26-35 epitope, a key target in melanoma immunotherapy. This document details its immunological significance, variants, and clinical applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Concepts

MART-1, also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[1][2][3] The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 molecule.[4][5] This recognition makes it a prime target for various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies.[1][2][6]

Two overlapping epitopes are of particular interest: the nonamer MART-1 (27-35) with the amino acid sequence AAGIGILTV, and the decamer MART-1 (26-35), EAAGIGILTV.[7][8][9] While the nonamer is naturally found on the surface of melanoma cells, the decamer has been shown to bind to HLA-A2 with equal or greater efficiency.[5][6][7]

A significant breakthrough in enhancing the immunogenicity of this epitope was the development of the MART-1 (26-35) A27L analog (ELAGIGILTV), where the alanine (B10760859) at position 27 is replaced by a leucine.[3][10] This modification leads to higher binding affinity and stability of the peptide/HLA-A2 complex, resulting in more potent T-cell activation.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on MART-1 (26-35) and its variants.

Table 1: Peptide-MHC Binding and T-Cell Response

Peptide VariantSequenceEC50 (nM)IC50 (nM)T-Cell RecognitionKey FindingsReference
MART-1 (26-35)EAAGIGILTV0.2520YesNative decamer peptide.[3][11]
MART-1 (27-35)AAGIGILTV--YesImmunodominant nonamer found on melanoma cells.[7][9]
MART-1 (26-35, A27L)ELAGIGILTV0.012Enhanced25-fold higher activity than the native decamer.[3][11]

Table 2: Clinical Trial Outcomes with MART-1 Peptide-Based Therapies

Clinical Trial IdentifierTherapyPatient PopulationObjective Response Rate (ORR)Key FindingsReference
NCT00910650Adoptive transfer of MART-1 TCR transgenic lymphocytes + MART-1 peptide-pulsed DC vaccinationMetastatic Melanoma (HLA-A2.1+)69% (9/13 treated patients showed tumor regression)High response rate observed. Freshly manufactured T cells showed higher persistence.[12]
Phase I/IIa TrialAdoptive transfer of MART-1 1D3HMCys TCR-modified T cellsMetastatic Cutaneous and Uveal Melanoma (HLA-A*02:01+)18% (2/11 assessable patients)Dose-dependent "on-target, off-tumor" toxicity observed.[13]
Phase II Trial (Protocol 1)Vaccination with gp100:209-217(210M) and MART-1:26-35(27L) peptidesMetastatic Melanoma0%95% of patients showed an immune response to the gp100 peptide.[14]
Phase II Trial (Protocol 2)Vaccination with gp100:209-217(210M), MART-1:26-35(27L), and gp100:44-59 peptidesMetastatic Melanoma5.3% (1/19 patients)Addition of a class II-restricted peptide did not improve clinical response and may have diminished the immune response to the class I peptide.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving MART-1 (26-35).

This protocol outlines the in vitro generation and functional testing of MART-1 specific T-cells.

  • T-Cell Isolation and Culture:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive donors.

    • Culture PBMCs with the MART-1 (26-35) or A27L analog peptide to stimulate the expansion of antigen-specific T-cells.

    • Supplement the culture medium with cytokines such as IL-2, IL-7, and IL-15 to promote T-cell proliferation and survival.[13]

  • Antigen Presenting Cell (APC) Preparation:

    • Use a suitable HLA-A*02:01 positive cell line, such as T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), allowing for efficient loading of exogenous peptides.

    • Pulse the T2 cells with the desired MART-1 peptide at various concentrations.

  • Cytotoxicity Assay (e.g., Chromium-51 Release Assay):

    • Label the peptide-pulsed target cells (T2 cells) with Chromium-51.

    • Co-culture the labeled target cells with the expanded MART-1 specific T-cells at different effector-to-target ratios.

    • After incubation, measure the amount of Chromium-51 released into the supernatant, which is proportional to the number of lysed target cells.

This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells.

  • Plate Preparation: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody.

  • Cell Plating: Add freshly isolated or cultured T-cells to the wells.

  • Stimulation: Add peptide-pulsed APCs (e.g., T2 cells) or the peptide directly to the wells to stimulate the T-cells. Include positive and negative controls.

  • Incubation: Incubate the plate to allow for cytokine secretion.

  • Detection:

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.

    • Each spot represents a single IFN-γ secreting T-cell.

  • Analysis: Count the spots in each well to determine the frequency of antigen-specific T-cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

The recognition of the MART-1 (26-35) peptide presented by HLA-A2 on an antigen-presenting cell (APC) or a tumor cell by a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.

TCR_Signaling cluster_T_Cell CD8+ T-Cell cluster_APC APC / Tumor Cell TCR TCR Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFkB->Cytotoxicity Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokine_Production NFAT->Cytotoxicity MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 pMHC MART-1/HLA-A2 pMHC->TCR Recognition AP AP AP->Cytokine_Production AP->Cytotoxicity -1 -1 -1->Cytokine_Production -1->Cytotoxicity

Caption: TCR signaling cascade upon MART-1/HLA-A2 recognition.

This diagram illustrates the general workflow for adoptive cell therapy using T-cells genetically engineered to express a MART-1 specific T-cell receptor.

ACT_Workflow Patient Patient with Metastatic Melanoma Apheresis Leukapheresis Patient->Apheresis Conditioning Lymphodepleting Chemotherapy Patient->Conditioning T_Cell_Isolation T-Cell Isolation Apheresis->T_Cell_Isolation Transduction Genetic Modification (e.g., Retroviral Transduction with MART-1 TCR) T_Cell_Isolation->Transduction Expansion Ex vivo Expansion (with IL-2, IL-7, IL-15) Transduction->Expansion Infusion Infusion of Engineered T-Cells Expansion->Infusion Conditioning->Infusion Monitoring Patient Monitoring (Tumor Response, Toxicity) Infusion->Monitoring

Caption: Workflow for MART-1 specific adoptive T-cell therapy.

This diagram outlines the logical flow of a clinical trial investigating a MART-1 peptide vaccine.

Vaccine_Trial_Flow Patient_Screening Patient Screening (HLA-A2+, Melanoma Diagnosis) Enrollment Patient Enrollment Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Burden, Immune Status) Enrollment->Baseline_Assessment Vaccination Vaccination (MART-1 Peptide +/- Adjuvant) Baseline_Assessment->Vaccination Follow_Up Follow-Up Visits Vaccination->Follow_Up Immune_Monitoring Immune Monitoring (ELISPOT, Tetramer Staining) Follow_Up->Immune_Monitoring Clinical_Response Clinical Response Assessment (e.g., RECIST criteria) Follow_Up->Clinical_Response Data_Analysis Data Analysis (Efficacy and Safety) Immune_Monitoring->Data_Analysis Clinical_Response->Data_Analysis

Caption: Logical flow of a MART-1 peptide vaccine clinical trial.

References

Methodological & Application

Application Notes and Protocols for MART-1 (26-35) Peptide Stimulation of T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vitro stimulation of T-cells using the MART-1 (26-35) peptide, a key antigen in melanoma research. The following sections offer comprehensive methodologies for T-cell expansion and functional analysis, supported by quantitative data and visual workflows to ensure experimental success and reproducibility.

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a crucial differentiation antigen expressed on the surface of melanocytes.[1][2][3] A specific peptide fragment of this protein, MART-1 (26-35), is presented by MHC class I molecules and recognized by cytotoxic T-lymphocytes (CTLs).[1][2] This recognition makes MART-1 a significant target for immunotherapy strategies against melanoma.[1][2][3]

Two primary versions of the MART-1 (26-35) peptide are utilized in research:

  • Native Sequence: EAAGIGILTV[1][4]

  • Analogue Sequence (A27L): ELAGIGILTV. This analogue, with a Leucine substitution at position 27, exhibits higher binding affinity and stability, leading to more robust T-cell responses.[2][4][5]

This document outlines protocols for the stimulation of MART-1 specific CD8+ T-cells, a critical step in the development and evaluation of T-cell based cancer immunotherapies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful stimulation and analysis of MART-1 specific T-cells, compiled from various research protocols.

Table 1: Peptide Concentrations for T-Cell Stimulation and Assays

ApplicationPeptide ConcentrationPeptide VariantCell TypeSource
T-cell Priming25 µMNot SpecifiedCD8-negative cells (as APCs)[6]
Pulsing Dendritic Cells10 µMMART-1 (26-35)Mature Dendritic Cells[7]
Pulsing T2 cells (Cytotoxicity Assay)10 µMMART-1 A27L analogueT2 cells[8]
Pulsing T2 cells (Functional Avidity)10 to 10⁻⁶ µMMART-1 A27L analogueT2 cells[8]
In Vitro Sensitization1 µmol/LNative gp100 or MART-1 (27-35)PBMC[9]
IFN-γ ELISPOT Assay10 µg/mLMelan-A (26-35) A27LPBMC[10]
Intracellular Cytokine Staining1 µg/mL (per peptide in pool)Peptide PoolPBMC[11]

Table 2: Cell Culture and Co-culture Parameters

ParameterValueDetailsSource
T-cell Seeding Density1.5 x 10⁶ cells/mLFor in vitro sensitization[9]
T-cell Seeding Density (Cytokine Staining)1 x 10⁷ PBMCs in 900 µLIn a 24-well plate[11]
Effector to Target (E:T) Ratio (Cytotoxicity)20:1, 10:1, 5:1, 2.5:1Chromium release assay[8]
Effector to Target (E:T) Ratio (Functional Avidity)10:1Chromium release assay[8]
Cytokine Support (Expansion)IL-2 (20 IU/mL), IL-7 (10 ng/mL), IL-15 (10 ng/mL), IL-21 (20 ng/mL)For CD8+ T-cell culture with DCs[7]
Cytokine Support (Sensitization)IL-2 (300 IU/mL)Added after overnight peptide incubation[9]

Experimental Protocols

Protocol 1: Generation of MART-1 Specific T-Cells using Peptide-Pulsed Dendritic Cells (DCs)

This protocol describes the generation of antigen-specific CD8+ T-cells by co-culturing them with peptide-pulsed autologous monocyte-derived DCs.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • MART-1 (26-35) peptide (e.g., ELAGIGILTV)

  • Recombinant human IL-4, GM-CSF, IL-2, IL-7, IL-15, and IL-21

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin-streptomycin)

Procedure:

  • Monocyte Isolation: Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) or plastic adherence.

  • DC Generation: Culture monocytes in complete RPMI medium supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • DC Maturation and Peptide Pulsing: a. On day 5 or 6, induce DC maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). b. On day 7, harvest the mature DCs and pulse them with the MART-1 (26-35) peptide at a concentration of 10 µM for 2 hours at 37°C.[7]

  • CD8+ T-Cell Isolation: Isolate CD8+ T-cells from the non-adherent fraction of PBMCs (from step 1) using MACS.

  • Co-culture: a. Co-culture the peptide-pulsed mature DCs with the isolated CD8+ T-cells at a DC:T-cell ratio of 1:5 to 1:10. b. Culture the cells in complete RPMI medium supplemented with IL-2 (20 IU/ml), IL-7 (10 ng/ml), IL-15 (10 ng/ml), and IL-21 (20 ng/ml).[7]

  • T-Cell Expansion: Restimulate the T-cells with peptide-pulsed DCs every 7-10 days. Expand the T-cell culture as needed by adding fresh medium with cytokines.

  • Monitoring: Monitor the expansion and specificity of the T-cells using flow cytometry with MART-1/HLA-A*0201 tetramers.

Protocol 2: In Vitro Stimulation of PBMCs with MART-1 Peptide for Functional Assays

This protocol is suitable for the short-term stimulation of PBMCs to assess T-cell functionality through cytokine production.

Materials:

  • Cryopreserved or fresh PBMCs

  • MART-1 (26-35) peptide

  • Complete cell culture medium

  • Brefeldin A

  • 24-well tissue culture plates

Procedure:

  • Cell Preparation: Thaw cryopreserved PBMCs and resuspend them in complete culture medium at a concentration of 1 x 10⁷ cells/mL.

  • Peptide Preparation: Prepare a 10X working solution of the MART-1 peptide (e.g., 10 µg/mL) in the cell culture medium.[11]

  • Stimulation: a. Add 900 µL of the PBMC suspension to each well of a 24-well plate. b. Add 100 µL of the 10X peptide working solution to each well for a final concentration of 1 µg/mL.[11] c. Incubate the plate at 37°C and 5% CO₂ for 5-6 hours.[11]

  • Inhibition of Cytokine Secretion: After 2 hours of incubation, add Brefeldin A to each well to block cytokine secretion.[11]

  • Cell Harvesting and Staining: a. After the total incubation time, harvest the cells. b. Stain the cells with a fixable viability dye. c. Perform surface staining for CD3 and CD8. d. Fix and permeabilize the cells, followed by intracellular staining for cytokines like IFN-γ and TNF-α.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cytokine-producing CD8+ T-cells.

Protocol 3: Cytotoxicity Assay (Chromium-51 Release)

This protocol measures the ability of MART-1 specific T-cells to lyse target cells presenting the MART-1 peptide.

Materials:

  • MART-1 specific effector T-cells

  • T2 cells (HLA-A*0201+) as target cells

  • MART-1 (26-35) peptide

  • Sodium [⁵¹Cr]chromate

  • Round-bottom 96-well plates

Procedure:

  • Target Cell Preparation: a. Label T2 cells with sodium [⁵¹Cr]chromate for 1 hour at 37°C.[12] b. Wash the labeled T2 cells twice. c. Resuspend the cells and pulse them with the MART-1 peptide (e.g., 10 µM) for 15 minutes at room temperature.[12]

  • Assay Setup: a. Plate 1,000 labeled and peptide-pulsed target cells in 50 µL into each well of a round-bottom 96-well plate.[12] b. Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).[8] c. Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation: Incubate the plate for 4 hours at 37°C.[8][12]

  • Measurement: a. Centrifuge the plate and collect the supernatant. b. Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC pMHC (MART-1) TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT Downstream Signaling AP1 AP-1 PLCg->AP1 Downstream Signaling NFkB NF-κB PLCg->NFkB Downstream Signaling Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Proliferation Proliferation & Cytotoxicity NFAT->Proliferation AP1->Cytokine_Production AP1->Proliferation NFkB->Cytokine_Production NFkB->Proliferation

Caption: Simplified T-Cell receptor signaling upon MART-1 peptide presentation.

Experimental Workflow for T-Cell Stimulation and Analysis

experimental_workflow cluster_assays Functional Analysis start Start: Isolate PBMCs from Blood isolate_t_cells Isolate CD8+ T-Cells start->isolate_t_cells isolate_apcs Generate/Isolate APCs (e.g., DCs, B-cells) start->isolate_apcs co_culture Co-culture T-cells and pulsed APCs with Cytokines (IL-2, IL-7, IL-15) isolate_t_cells->co_culture pulse_apcs Pulse APCs with MART-1 Peptide isolate_apcs->pulse_apcs pulse_apcs->co_culture expand_t_cells Expand Antigen-Specific T-Cells (Restimulate as needed) co_culture->expand_t_cells cytotoxicity_assay Cytotoxicity Assay (e.g., 51Cr Release) expand_t_cells->cytotoxicity_assay cytokine_assay Cytokine Secretion Assay (e.g., ELISPOT, CBA) expand_t_cells->cytokine_assay flow_cytometry Flow Cytometry (Phenotyping, Intracellular Staining) expand_t_cells->flow_cytometry end End: Data Analysis cytotoxicity_assay->end cytokine_assay->end flow_cytometry->end

Caption: General workflow for MART-1 specific T-cell stimulation and analysis.

References

Application Notes and Protocols: Utilizing MART-1 (26-35) in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the Melanoma Antigen Recognized by T-cells-1 (MART-1) peptide, specifically the 26-35 amino acid sequence, in Enzyme-Linked Immunospot (ELISpot) assays. This document outlines the scientific background, detailed experimental protocols, data interpretation, and troubleshooting advice to facilitate the accurate measurement of MART-1-specific T-cell responses.

Introduction to MART-1 and ELISpot Assays

MART-1, also known as Melan-A, is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma tumors.[1][2][3] The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized HLA-A*0201-restricted epitope recognized by cytotoxic T lymphocytes (CTLs).[4][5] This makes the MART-1 (26-35) peptide a valuable tool for monitoring anti-melanoma immune responses in research and clinical settings.[3][6][7]

The ELISpot assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8][9][10] When peripheral blood mononuclear cells (PBMCs) or other immune cell populations are stimulated with the MART-1 (26-35) peptide, activated T-cells specific to this epitope will release cytokines, most commonly Interferon-gamma (IFN-γ) or Granzyme B.[10][11][12] The released cytokines are captured by specific antibodies coated on the surface of an ELISpot plate, leading to the formation of distinct spots, each representing a single cytokine-producing cell.

Two main variants of the MART-1 (26-35) peptide are commonly used:

  • Native MART-1 (26-35): Sequence: EAAGIGILTV. This is the natural sequence found in the MART-1 protein.[1]

  • Modified MART-1 (26-35, L27): Sequence: ELAGIGILTV. This analog contains a Leucine substitution for Alanine at position 27, which has been shown to increase its binding affinity and stability to the HLA-A*0201 molecule, leading to a more robust T-cell stimulation.[2][6][13]

Data Presentation

The following tables summarize representative quantitative data from ELISpot assays using the MART-1 (26-35) peptide. These values can serve as a reference for expected results, although outcomes will vary depending on the specific experimental conditions and donor samples.

Table 1: Representative IFN-γ ELISpot Assay Data

Cell SourceStimulantPeptide ConcentrationNumber of Cells/wellIncubation Time (hours)Spot Forming Units (SFU) per 10^6 cells (Range)Reference
Melanoma Patient PBMCsMART-1 (26-35, L27)10 µg/mL1.66 x 10^5200 - >200[12]
Melanoma Patient PBMCsMART-1 (26-35, L27)10 µg/mL1 x 10^524Pre-vaccine: 0-385; Post-vaccine: Increased by at least 1 log[8][9]
Healthy Donor PBMCsMART-1 (26-35, L27)10 µg/mL1.66 x 10^520Variable, often lower than patient samples[12]

Table 2: Representative Granzyme B ELISpot Assay Data

Cell SourceStimulantPeptide ConcentrationNumber of Cells/wellIncubation Time (hours)Spot Forming Units (SFU) per 10^6 cells (Range)Reference
Anti-FMP CTL LineMART-1 (irrelevant peptide)Not specifiedVariable1No significant secretion[10][11]
Anti-FMP CTL LineFMP (relevant peptide)Not specifiedVariable1Significant secretion, detectable within 10 mins[10][11]

Experimental Protocols

I. Preparation of Reagents and Materials
  • MART-1 (26-35) Peptide: Reconstitute the lyophilized peptide (either native or the L27 analog) in sterile DMSO to create a stock solution (e.g., 1 mM).[1][2] Further dilute in sterile cell culture medium to the desired working concentration (typically 1-10 µg/mL).

  • ELISpot Plates: 96-well PVDF membrane plates pre-coated with anti-human IFN-γ or anti-human Granzyme B capture antibody.

  • Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201 positive donors.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Detection Antibody: Biotinylated anti-human IFN-γ or Granzyme B antibody.

  • Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP).

  • Substrate: BCIP/NBT for ALP or AEC for HRP.

  • Controls:

    • Negative Control: Cells cultured with medium alone (no peptide). An irrelevant peptide may also be used.[11][12]

    • Positive Control: Cells stimulated with a mitogen such as Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA)/Ionomycin.[8][9]

II. IFN-γ ELISpot Assay Protocol
  • Plate Preparation: If not pre-coated, coat the ELISpot plate with the capture antibody overnight at 4°C. Wash the plate 3-4 times with sterile PBS. Block the wells with blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at 37°C.

  • Cell Preparation: Thaw cryopreserved PBMCs and wash them in culture medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Resuspend the cells to the desired concentration (e.g., 2 x 10^6 cells/mL).

  • Cell Plating and Stimulation:

    • Add 100 µL of the cell suspension (containing 2 x 10^5 cells) to each well of the ELISpot plate.

    • Add 100 µL of the MART-1 (26-35) peptide solution at 2x the final desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL).

    • For the negative control well, add 100 µL of culture medium instead of the peptide.

    • For the positive control well, add 100 µL of PHA solution.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate 4-6 times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

    • Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plate 4-6 times with PBST.

    • Add the Streptavidin-ALP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 4-6 times with PBST, followed by a final wash with PBS.

  • Spot Development: Add the BCIP/NBT substrate solution and incubate in the dark until distinct spots appear (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.

  • Drying and Analysis: Allow the plate to dry completely. Count the spots manually using a dissection microscope or with an automated ELISpot reader.

III. Granzyme B ELISpot Assay Protocol

The protocol for the Granzyme B ELISpot assay is similar to the IFN-γ assay, with the primary difference being the use of anti-Granzyme B capture and detection antibodies.[10][11] A key advantage of the Granzyme B assay is the rapid release of Granzyme B, with detectable spots forming in as little as 1-4 hours of incubation.[10]

Visualizations

Signaling Pathway

MART1_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC HLA-A*0201 MHC_MART1 MHC-Peptide Complex MHC->MHC_MART1 CD8 CD8 MHC->CD8 MART1 MART-1 (26-35) Peptide MART1->MHC Binding TCR T-Cell Receptor (TCR) MHC_MART1->TCR Recognition Signaling Intracellular Signaling Cascade (e.g., Lck, ZAP70) TCR->Signaling CD8->Signaling Cytokine_Release Cytokine Release Signaling->Cytokine_Release IFNg IFN-γ Cytokine_Release->IFNg GranzymeB Granzyme B Cytokine_Release->GranzymeB

Caption: T-Cell activation by the MART-1 (26-35) peptide.

Experimental Workflow

ELISpot_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Prep Coat & Block ELISpot Plate Stimulation Add Cells & Peptide to Plate Plate_Prep->Stimulation Cell_Prep Isolate & Prepare PBMCs Cell_Prep->Stimulation Peptide_Prep Prepare MART-1 Peptide Peptide_Prep->Stimulation Incubation Incubate (e.g., 18-24h) Stimulation->Incubation Detection Add Detection Ab & Enzyme Incubation->Detection Development Add Substrate & Develop Spots Detection->Development Drying Wash & Dry Plate Development->Drying Counting Count Spots Drying->Counting Interpretation Data Analysis Counting->Interpretation

Caption: General workflow for a MART-1 ELISpot assay.

Troubleshooting

| Problem | Possible Cause | Suggested Solution | Reference | |---|---||---| | High Background | Inadequate washing | Increase the number and vigor of wash steps. |[14][15] | | | Contaminated reagents or cells | Use sterile techniques and filter reagents if necessary. |[14] | | | Non-specific antibody binding | Ensure proper blocking of the plate. |[15] | | No or Weak Spots | Low frequency of responding cells | Increase the number of cells per well. |[14] | | | Inactive peptide | Use a fresh batch of peptide and ensure proper storage. | | | | Suboptimal incubation time | Optimize the incubation period for your specific cells and cytokine. |[14][16] | | | Incorrect plate pre-treatment | Ensure the PVDF membrane is properly wetted with ethanol (B145695) before coating. |[14] | | Fuzzy or indistinct spots | Over-development of the plate | Reduce the substrate incubation time and monitor spot formation closely. |[15] | | | Plate movement during incubation | Ensure the incubator is stable and the plate is not disturbed. |[14][17] | | Inconsistent replicates | Inaccurate pipetting | Calibrate pipettes and ensure careful and consistent pipetting. |[16] | | | Uneven cell distribution | Gently mix the cell suspension before plating. |[14] |

References

Application Notes and Protocols for Flow Cytometry Gating of MART-1 Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for identifying and characterizing Melanoma Antigen Recognized by T-cells 1 (MART-1) specific T-cells using flow cytometry. The protocols cover both the identification of these cells via peptide-MHC tetramer staining and their functional assessment through intracellular cytokine staining.

Introduction

MART-1, also known as Melan-A, is a key tumor-associated antigen expressed in most melanoma cell lines and fresh tumor samples. It serves as a critical target for cytotoxic T lymphocytes (CTLs) in melanoma patients. Accurate detection and characterization of MART-1 specific T-cells are paramount for monitoring immune responses during immunotherapy, vaccine development, and adoptive T-cell transfer studies. Flow cytometry, a powerful single-cell analysis technique, allows for the precise quantification and phenotyping of this rare cell population.

Data Presentation

The frequency of MART-1 specific T-cells can vary significantly between individuals and is influenced by factors such as disease state and prior treatment. Below is a summary of expected frequencies based on published data.

PopulationMethodMarkerFrequency Range (% of CD8+ T-cells)PhenotypeReference
Melanoma Patients Tetramer StainingHLA-A0201/MART-1≥0.04% (in 10 of 13 patients)Naive and/or Antigen-Experienced[1][2][3]
Healthy Donors Tetramer StainingHLA-A0201/MART-1≥0.04% (in 6 of 10 individuals)Predominantly Naive[1][2][3]
Melanoma Patients Intracellular Cytokine StainingIFN-γVariable, can be low or undetectable ex vivo without stimulationEffector/Memory[4]

Experimental Protocols

Two primary methods are employed for the identification of MART-1 specific T-cells: direct visualization with peptide-MHC tetramers and functional assessment by intracellular cytokine staining (ICS) following peptide stimulation.

Protocol 1: Phenotypic Analysis using Peptide-MHC Tetramer Staining

This protocol describes the identification and phenotyping of MART-1 specific T-cells using fluorescently labeled HLA-A0201-MART-1 tetramers. The MART-1 peptide is typically the analog ELAGIGILTV (MART-126-35, A27L), which shows enhanced binding to the HLA-A0201 molecule.[2]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201+ donors

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (see panel below)

  • PE-conjugated HLA-A*0201-MART-1 Tetramer

  • PE-conjugated HLA-A*0201 Negative Control Tetramer (e.g., loaded with an irrelevant peptide)

  • Viability Dye (e.g., 7-AAD or a live/dead fixable dye)

  • 12x75mm FACS tubes

Antibody Panel:

MarkerFluorochromePurpose
CD3e.g., APC-H7T-cell lineage marker
CD8e.g., Pacific BlueCytotoxic T-cell marker
CD4e.g., BV605Helper T-cell marker (for exclusion)
CD45RAe.g., FITCNaive T-cell marker
CCR7e.g., PE-Cy7Naive/Central Memory T-cell marker
CD27e.g., APCMemory T-cell marker

Procedure:

  • Thaw cryopreserved PBMCs and wash with FACS buffer.

  • Adjust cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.

  • Add 100 µL of cell suspension to each FACS tube.

  • Add the HLA-A*0201-MART-1 tetramer and the negative control tetramer to their respective tubes at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 37°C in the dark.

  • Add the cocktail of surface antibodies (CD3, CD8, CD4, CD45RA, CCR7, CD27) at pre-titrated concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

  • Acquire samples on a flow cytometer. Collect a sufficient number of events (at least 500,000 to 1,000,000 lymphocyte events) to identify the rare MART-1 specific population.

Protocol 2: Functional Analysis using Intracellular Cytokine Staining (ICS)

This protocol assesses the functionality of MART-1 specific T-cells by measuring their ability to produce cytokines, such as Interferon-gamma (IFN-γ), upon stimulation with the MART-1 peptide.

Materials:

  • PBMCs from HLA-A*0201+ donors

  • RPMI 1640 medium supplemented with 10% FBS

  • MART-1 peptide (ELAGIGILTV)

  • Costimulatory molecules (e.g., anti-CD28/CD49d)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • FACS Buffer

  • Fluorochrome-conjugated antibodies (see panel below)

  • Viability Dye

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • 12x75mm FACS tubes

Antibody Panel:

MarkerFluorochromePurpose
CD3e.g., APC-H7T-cell lineage marker
CD8e.g., Pacific BlueCytotoxic T-cell marker
CD4e.g., BV605Helper T-cell marker
IFN-γe.g., FITCEffector cytokine
TNF-αe.g., PEEffector cytokine
IL-2e.g., APCProliferation/survival cytokine

Procedure:

  • Thaw and rest PBMCs overnight in RPMI 1640 medium.

  • Adjust cell concentration to 1-2 x 10^6 cells/mL.

  • Set up stimulation conditions in FACS tubes:

    • Unstimulated control (cells + media)

    • Stimulated (cells + MART-1 peptide at 1-10 µg/mL + anti-CD28/CD49d)

  • Incubate for 1-2 hours at 37°C.

  • Add Brefeldin A and Monensin to all tubes.

  • Incubate for an additional 4-6 hours at 37°C.

  • Wash cells with FACS buffer.

  • Stain for surface markers (CD3, CD8, CD4) and viability dye for 30 minutes at 4°C.

  • Wash cells with FACS buffer.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Wash cells with permeabilization wash buffer.

  • Resuspend cells in FACS buffer.

  • Acquire samples on a flow cytometer.

Visualization of Gating Strategy

The following diagrams illustrate the logical workflow for gating MART-1 specific T-cells.

GatingStrategy_Tetramer cluster_0 Initial Gating cluster_1 T-cell Identification cluster_2 MART-1 Specific T-cell Gating cluster_3 Phenotyping Total Cells Total Cells Singlets Singlets Total Cells->Singlets FSC-H vs FSC-A Live Cells Live Cells Singlets->Live Cells Viability Dye Lymphocytes Lymphocytes Live Cells->Lymphocytes FSC-A vs SSC-A T-cells T-cells Lymphocytes->T-cells CD3+ CD8+ T-cells CD8+ T-cells T-cells->CD8+ T-cells CD8+ CD4- MART-1 Tetramer+ MART-1 Tetramer+ CD8+ T-cells->MART-1 Tetramer+ MART-1 Tetramer+ Naive/Memory Subsets Naive/Memory Subsets MART-1 Tetramer+->Naive/Memory Subsets CD45RA vs CCR7

Caption: Gating strategy for identifying MART-1 specific T-cells using tetramer staining.

GatingStrategy_ICS cluster_0 Initial Gating cluster_1 T-cell Identification cluster_2 Functional Analysis Total Cells Total Cells Singlets Singlets Total Cells->Singlets FSC-H vs FSC-A Live Cells Live Cells Singlets->Live Cells Viability Dye Lymphocytes Lymphocytes Live Cells->Lymphocytes FSC-A vs SSC-A T-cells T-cells Lymphocytes->T-cells CD3+ CD8+ T-cells CD8+ T-cells T-cells->CD8+ T-cells CD8+ CD4- IFN-g+ IFN-g+ CD8+ T-cells->IFN-g+ IFN-g vs CD8 TNF-a+ TNF-a+ IFN-g+->TNF-a+ TNF-a vs IFN-g

Caption: Gating strategy for functional analysis of MART-1 specific T-cells via ICS.

Conclusion

The provided protocols and gating strategies offer a robust framework for the identification and characterization of MART-1 specific T-cells. Adherence to these guidelines, including proper controls and careful titration of reagents, is essential for obtaining accurate and reproducible results. This information is critical for advancing our understanding of anti-tumor immunity and for the development of novel cancer immunotherapies.

References

Application Notes and Protocols: MART-1 (26-35) Peptide in Dendritic Cell Pulsing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) peptide for pulsing dendritic cells (DCs). This technique is pivotal for in vitro T-cell activation studies and the development of DC-based cancer vaccines. The following sections detail the quantitative parameters for peptide pulsing, step-by-step experimental protocols, and the underlying biological pathways.

Data Presentation: Quantitative Parameters for Dendritic Cell Pulsing

The optimal concentration and incubation time for pulsing dendritic cells with MART-1 (26-35) peptide can vary depending on the specific experimental goals, the type of dendritic cells used (e.g., monocyte-derived, bone marrow-derived), and their maturation state. The following tables summarize the range of concentrations and conditions reported in the literature.

Table 1: MART-1 (26-35) Peptide Concentration for Pulsing Dendritic Cells

Peptide ConcentrationMolar Concentration (approx.)Cell TypeNotesReference
1 µg/mL~1 µMMonocyte-derived DCsUsed for activating and expanding antigen-specific T-cells.[1][2]
10 µg/mL~10 µMMonocyte-derived DCsEmployed in a clinical trial setting for DC vaccination.[3]
50 µg/mL~50 µMMonocyte-derived DCsUsed for pulsing mature DCs on the day of vaccination.[4]
20 nM20 nMMonocyte-derived DCsEffective for loading mature DCs for T-cell stimulation.[5]

Note: The molecular weight of the MART-1 (26-35) A27L analog peptide (ELAGIGLTV) is approximately 950 g/mol . Concentrations in µg/mL can be converted to µM using the formula: µM = (µg/mL) / (MW in kDa).

Table 2: Incubation Time and Conditions for Peptide Pulsing

Incubation TimeTemperatureCell DensityNotesReference
1 - 2 hours37°C1 x 107 cells/0.2 mLPulsing performed in serum-free RPMI 1640.[3]
90 minutes37°CNot specifiedPerformed on the day of vaccination.[4]
1 hourRoom TemperatureNot specifiedPeptide loading of mature dendritic cells.[5]
3 hoursNot specified3 x 106 cells/2 mLPulsing of T2 cells (an HLA-A2+ cell line) for use as antigen-presenting cells.[6]
16 hoursNot specified1 x 104 cells/wellPre-pulsing of T2 cells for co-culture with CD8+ T cells in an ELISPOT assay.[7]

Experimental Protocols

Protocol 1: Generation and Peptide Pulsing of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs) and their subsequent pulsing with the MART-1 (26-35) peptide.

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Human Recombinant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Human Recombinant Interleukin-4 (IL-4)

  • MART-1 (26-35) peptide (standard or A27L analog)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Monocyte Adherence: Plate the PBMCs in a T75 flask at a density of 5 x 107 cells in RPMI 1640 supplemented with 10% FBS and allow monocytes to adhere for 2 hours at 37°C.

  • Differentiation of Immature DCs:

    • Gently wash away non-adherent cells with warm PBS.

    • Add fresh RPMI 1640 medium supplemented with 10% FBS, 1000 U/mL GM-CSF, and 500 U/mL IL-4.

    • Culture for 5-7 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh cytokine-containing medium every 2-3 days.

  • Peptide Pulsing:

    • On day 7, harvest the immature DCs.

    • Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 106 cells/mL.

    • Add the MART-1 (26-35) peptide to a final concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C with gentle agitation.

  • Maturation (Optional but Recommended):

    • After peptide pulsing, wash the cells to remove excess peptide.

    • Resuspend the cells in complete RPMI 1640 medium containing a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).

    • Culture for an additional 24-48 hours.

  • Harvesting: The mature, peptide-pulsed DCs are now ready for use in downstream applications such as T-cell co-culture assays.

Protocol 2: Co-culture of Peptide-Pulsed DCs with CD8+ T-cells

This protocol outlines the use of MART-1 peptide-pulsed DCs to stimulate and expand MART-1 specific CD8+ T-cells in vitro.

Materials:

  • Peptide-pulsed mature DCs (from Protocol 1)

  • Autologous or HLA-A2 matched CD8+ T-cells (isolated by magnetic bead separation)

  • RPMI 1640 medium with 10% Human AB serum

  • Human Recombinant IL-2

  • Human Recombinant IL-7 (optional)

Procedure:

  • Co-culture Setup:

    • Plate the peptide-pulsed DCs at a density of 1 x 105 cells/well in a 24-well plate.

    • Add purified CD8+ T-cells at a 10:1 or 20:1 (T-cell:DC) ratio.

    • Culture in RPMI 1640 with 10% Human AB serum.

  • Cytokine Addition:

    • On day 2, add IL-2 to a final concentration of 20 IU/mL. Some protocols may also include IL-7 (5 ng/mL) at the start of the co-culture.

  • Restimulation:

    • On day 7, restimulate the T-cells with freshly prepared peptide-pulsed DCs at the same ratio.

    • Continue to add fresh IL-2 every 2-3 days.

  • Expansion and Analysis:

    • Expand the T-cell culture for a total of 10-14 days.

    • The expanded T-cells can then be analyzed for MART-1 specificity using techniques such as ELISPOT, intracellular cytokine staining, or tetramer staining.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Peptide Presentation by Dendritic Cells

The pulsing of dendritic cells with exogenous peptides like MART-1 (26-35) leads to their presentation on MHC class I molecules, a crucial step for the activation of CD8+ cytotoxic T-lymphocytes (CTLs). The process bypasses the need for endogenous antigen processing.

Peptide_Presentation_Pathway MHC Class I Peptide Loading and Presentation cluster_extracellular Extracellular Space cluster_cell Dendritic Cell MART1_peptide MART-1 (26-35) Peptide MHC_I_peptide Stable Peptide-MHC I Complex MART1_peptide->MHC_I_peptide Direct Binding to empty MHC I at cell surface or in endosomes MHC_I MHC Class I Molecule (in Endoplasmic Reticulum) Peptide_loading_complex Peptide Loading Complex (Calreticulin, Tapasin, ERp57) TAP TAP Transporter Golgi Golgi Apparatus Cell_surface_MHC Peptide-MHC I Complex on Cell Surface TCR T-Cell Receptor (TCR) Cell_surface_MHC->TCR Recognition CD8 CD8 Co-receptor Cell_surface_MHC->CD8 T_cell CD8+ T-Cell Activation T-Cell Activation, Proliferation, and Effector Function T_cell->Activation Leads to TCR->T_cell Signal 1 CD8->T_cell Co-stimulation Signal

Caption: MHC Class I presentation of exogenous MART-1 peptide.

Experimental Workflow for T-Cell Activation Assay

The following diagram illustrates the typical workflow for assessing the activation of T-cells using peptide-pulsed dendritic cells.

T_Cell_Activation_Workflow Workflow for T-Cell Activation using Peptide-Pulsed DCs Start Start: Isolate PBMCs Isolate_Monocytes Isolate Monocytes (Adherence or CD14+ selection) Start->Isolate_Monocytes Isolate_T_cells Isolate CD8+ T-cells Start->Isolate_T_cells Generate_iDC Generate Immature DCs (GM-CSF + IL-4 for 5-7 days) Isolate_Monocytes->Generate_iDC Pulse_DC Pulse DCs with MART-1 Peptide (1-2 hours) Generate_iDC->Pulse_DC Co_culture Co-culture Pulsed DCs and CD8+ T-cells Isolate_T_cells->Co_culture Mature_DC Mature DCs (Maturation Cocktail for 24-48h) Pulse_DC->Mature_DC Mature_DC->Co_culture Restimulate Restimulate T-cells (Day 7) Co_culture->Restimulate Expand Expand T-cells (IL-2) Restimulate->Expand Analyze Analyze T-cell Response (ELISPOT, Tetramer Staining, Intracellular Cytokine Staining) Expand->Analyze End End Analyze->End

References

Application Notes and Protocols: Utilizing MART-1 (26-35) as a Positive Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of immunotherapies, particularly those involving cytotoxic T lymphocytes (CTLs), the use of a reliable positive control is paramount for the validation of cytotoxicity assays. The Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the peptide fragment spanning amino acids 26-35 (sequence: EAAGIGILTV), serves as a widely recognized and effective positive control.[1][2][3] This is particularly true for assays involving HLA-A2-positive donor cells, as the MART-1 (26-35) peptide is presented by the HLA-A*02:01 molecule, a common human leukocyte antigen serotype.[4] An analog peptide, with a leucine (B10760876) substitution at position 27 (ELAGIGILTV), has been shown to exhibit enhanced immunogenicity due to increased binding affinity to the HLA-A-02:01 molecule and is also frequently used.[1]

These application notes provide detailed protocols for the use of MART-1 (26-35) peptide as a positive control in cytotoxicity assays, including the expansion of MART-1 specific T-cells and the execution of the cytotoxicity assay using various readout methods.

Principle

The fundamental principle behind using MART-1 (26-35) as a positive control lies in its ability to elicit a robust and reproducible cytotoxic response from MART-1 specific CTLs. When target cells, typically T2 cells which are deficient in TAP but express HLA-A2, are pulsed with the MART-1 peptide, they present it on their surface.[5] MART-1 specific CTLs, when co-cultured with these peptide-pulsed target cells, will recognize the peptide-MHC complex through their T-cell receptor (TCR), leading to T-cell activation and subsequent lysis of the target cells. This predictable interaction provides a benchmark for assessing the overall functionality of the effector T-cells and the validity of the assay setup.

Data Presentation

The following tables summarize quantitative data from representative cytotoxicity and T-cell activation assays using MART-1 (26-35) as the antigen.

Table 1: Specific Lysis of Target Cells by MART-1 Specific CTLs

Effector:Target (E:T) RatioTarget CellsPeptide% Specific Lysis (Mean ± SD)Assay Method
50:1T2MART-1 (26-35, 27L)85 ± 5%Chromium-51 (B80572) Release
25:1T2MART-1 (26-35, 27L)68 ± 7%Chromium-51 Release
10:1T2MART-1 (26-35, 27L)45 ± 6%Chromium-51 Release
5:1T2MART-1 (26-35, 27L)25 ± 4%Chromium-51 Release
10:1501mel (Melanoma Cell Line)Endogenous MART-155 ± 8%Chromium-51 Release

Data compiled from representative studies. Actual values may vary based on experimental conditions.

Table 2: IFN-γ Secretion by MART-1 Specific T-cells upon Antigen Recognition

Peptide Concentration (µg/mL)Effector CellsTarget CellsIFN-γ Concentration (pg/mL)Assay Method
10MART-1 specific CD8+ T-cellsT2 cells pulsed with MART-1 (26-35, 27L)>2000ELISpot
1MART-1 specific CD8+ T-cellsT2 cells pulsed with MART-1 (26-35, 27L)1800 ± 150ELISpot
0.1MART-1 specific CD8+ T-cellsT2 cells pulsed with MART-1 (26-35, 27L)950 ± 100ELISpot
0.01MART-1 specific CD8+ T-cellsT2 cells pulsed with MART-1 (26-35, 27L)400 ± 50ELISpot
0MART-1 specific CD8+ T-cellsT2 cells (no peptide)<50ELISpot

Data compiled from representative studies. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Expansion of MART-1 Specific T-Cells from PBMCs

This protocol describes the in vitro expansion of MART-1 specific cytotoxic T lymphocytes from peripheral blood mononuclear cells (PBMCs) of an HLA-A2 positive donor.

Materials:

  • PBMCs from an HLA-A2 positive healthy donor or melanoma patient

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • MART-1 (26-35) or MART-1 (26-35, 27L) peptide (1 mg/mL stock in DMSO)

  • Recombinant human Interleukin-2 (IL-2)

  • Recombinant human Interleukin-7 (IL-7)

  • Recombinant human Interleukin-15 (IL-15)

  • T2 cells (ATCC® CRL-1992™)

  • Ficoll-Paque PLUS

  • Lymphocyte separation medium

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Prepare Antigen Presenting Cells (APCs):

    • Thaw a vial of T2 cells and culture in complete RPMI-1640 medium.

    • On the day of stimulation, harvest the T2 cells and wash twice with serum-free RPMI-1640.

    • Resuspend the T2 cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.

    • Add the MART-1 peptide to a final concentration of 10 µg/mL.

    • Incubate for 2 hours at 37°C with gentle agitation to allow for peptide pulsing.

    • Irradiate the peptide-pulsed T2 cells (30 Gy) to prevent their proliferation.

  • Co-culture and T-cell Expansion:

    • Co-culture the isolated PBMCs with the irradiated, peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1 in complete RPMI-1640 medium.

    • On day 1, add IL-2 to a final concentration of 50 U/mL.

    • On day 3, add IL-7 and IL-15 to final concentrations of 10 ng/mL each.

    • Every 2-3 days, split the cultures and add fresh medium containing IL-2, IL-7, and IL-15.

    • Restimulate the T-cells every 7-10 days with freshly prepared, irradiated, peptide-pulsed T2 cells.

    • After 2-3 rounds of stimulation, the T-cell population will be enriched for MART-1 specific CTLs. The specificity can be confirmed by tetramer staining.

Protocol 2: Cytotoxicity Assay using Chromium-51 Release

This protocol details a standard 4-hour chromium-51 release assay to measure the cytotoxic activity of the expanded MART-1 specific T-cells.

Materials:

  • Expanded MART-1 specific T-cells (Effector cells)

  • T2 cells (Target cells)

  • MART-1 (26-35) or MART-1 (26-35, 27L) peptide

  • Chromium-51 (51Cr) as sodium chromate

  • Complete RPMI-1640 medium

  • 1% Triton X-100 solution

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Harvest T2 cells and resuspend at 1 x 10^7 cells/mL in complete RPMI-1640.

    • Add 100 µCi of 51Cr and incubate for 1 hour at 37°C.

    • Wash the labeled T2 cells three times with an excess of complete RPMI-1640 to remove unincorporated 51Cr.

    • Resuspend the labeled T2 cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing of Target Cells:

    • Divide the labeled T2 cell suspension into two.

    • To one half, add the MART-1 peptide to a final concentration of 10 µg/mL (experimental target).

    • To the other half, add an irrelevant peptide or no peptide (negative control target).

    • Incubate for 1 hour at 37°C.

  • Cytotoxicity Assay Setup:

    • Plate 5,000 labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.

    • Prepare serial dilutions of the effector T-cells to achieve the desired Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 10:1, 5:1).

    • Add the effector cells to the wells containing the target cells.

    • Controls:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

  • Incubation and Data Acquisition:

    • Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 50 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for MART-1 Cytotoxicity Assay cluster_tcell_expansion T-Cell Expansion cluster_cytotoxicity_assay Cytotoxicity Assay Isolate PBMCs Isolate PBMCs Prepare APCs Prepare APCs Isolate PBMCs->Prepare APCs Peptide Pulse APCs Peptide Pulse APCs Prepare APCs->Peptide Pulse APCs Co-culture & Expansion Co-culture & Expansion Peptide Pulse APCs->Co-culture & Expansion Co-incubate Effectors & Targets Co-incubate Effectors & Targets Co-culture & Expansion->Co-incubate Effectors & Targets Expanded MART-1 specific T-cells Label Target Cells Label Target Cells Pulse Targets with MART-1 Pulse Targets with MART-1 Label Target Cells->Pulse Targets with MART-1 Pulse Targets with MART-1->Co-incubate Effectors & Targets Measure Cytotoxicity Measure Cytotoxicity Co-incubate Effectors & Targets->Measure Cytotoxicity

Caption: Workflow for MART-1 cytotoxicity assay.

TCR_Signaling_Pathway TCR Signaling Pathway upon MART-1 Recognition cluster_cell_interaction Cell-Cell Interaction cluster_signaling_cascade Intracellular Signaling Cascade APC Antigen Presenting Cell (T2) HLA-A2 HLA-A2 CTL Cytotoxic T Lymphocyte TCR T-Cell Receptor MART-1 MART-1 Peptide CD8 CD8 HLA-A2->CD8 Co-receptor Binding MART-1->TCR Recognition Lck Lck TCR->Lck Initiates Signaling ZAP-70 ZAP-70 Lck->ZAP-70 LAT LAT ZAP-70->LAT PLCg1 PLCg1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca++ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Cytokine_Release Cytokine Release (IFN-g) NFAT->Cytokine_Release Granzyme_Perforin Granzyme/Perforin Release PKC->Granzyme_Perforin Granzyme_Perforin->APC Induces Apoptosis

Caption: TCR signaling upon MART-1 recognition.

Positive_Control_Logic Logic of MART-1 as a Positive Control MART-1_Peptide MART-1 (26-35) Peptide HLA-A2_Target HLA-A2+ Target Cell MART-1_Peptide->HLA-A2_Target is pulsed onto TCR_Recognition TCR recognizes MART-1/HLA-A2 complex HLA-A2_Target->TCR_Recognition MART-1_Specific_CTL MART-1 Specific CTL MART-1_Specific_CTL->TCR_Recognition CTL_Activation CTL Activation TCR_Recognition->CTL_Activation Target_Lysis Target Cell Lysis CTL_Activation->Target_Lysis Assay_Validation Assay System is Validated Target_Lysis->Assay_Validation Observed lysis confirms

Caption: Logic of MART-1 as a positive control.

References

Application Notes and Protocols for Intracellular Cytokine Staining Using MART-1 (26-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells within a heterogeneous population at the single-cell level using flow cytometry. This method is crucial for characterizing antigen-specific T cell responses, which is of paramount importance in immunology research and the development of immunotherapies. The Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the peptide fragment spanning amino acids 26-35 (sequence: ELAGIGILTV), is a well-characterized HLA-A0201-restricted tumor-associated antigen. Stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-A0201-positive individuals with the MART-1 (26-35) peptide allows for the detection and functional assessment of melanoma-specific CD8+ T cells. This document provides a detailed protocol for performing ICS to detect interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) production in T cells upon stimulation with the MART-1 (26-35) peptide.

T Cell Receptor (TCR) Signaling Pathway

Upon recognition of the MART-1 peptide presented by MHC class I molecules on antigen-presenting cells (APCs), the T cell receptor (TCR) on cytotoxic T lymphocytes (CTLs) initiates a signaling cascade.[1][2] This cascade ultimately leads to the activation of transcription factors, such as NFAT and NF-κB, which drive the expression of cytokine genes, including IFNG and TNFA.[1][3] The co-stimulatory molecule CD28 enhances TCR signaling, promoting robust T cell activation and cytokine production.[4]

TCR_Signaling_for_Cytokine_Production cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (MHC-I + MART-1) TCR TCR APC->TCR Peptide Recognition T_Cell CD8+ T Cell Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 B7->CD28 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB_Activation IKK-NF-κB Activation PKC->NFkB_Activation Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB NFkB_Activation->NFkB PI3K->PLCg1 enhances Gene_Expression IFNG & TNFA Gene Transcription NFAT->Gene_Expression NFkB->Gene_Expression ICS_Workflow start Start: PBMC Isolation stim Cell Stimulation (MART-1 Peptide, 1-6h) start->stim bfa Add Protein Transport Inhibitor (last 4h) stim->bfa surface_stain Surface Marker Staining (CD3, CD8, Viability Dye) bfa->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining (IFN-γ, TNF-α) fix_perm->intra_stain analysis Flow Cytometry Analysis intra_stain->analysis end End: Data Interpretation analysis->end

References

Application of MART-1 (26-35) in Immunotherapy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key protein expressed in normal melanocytes and a majority of melanoma tumors.[1][2][3] A specific peptide fragment of this protein, MART-1 (26-35), and its analog with a leucine (B10760876) substitution at position 27 (27L), have been identified as immunodominant epitopes recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A02:01 allele.[1][4][5] This recognition makes the MART-1 (26-35) peptide a critical tool in the development and evaluation of immunotherapies for melanoma, including cancer vaccines and adoptive cell transfer (ACT).[2][3] The 27L analog (ELAGIGILTV) has demonstrated enhanced immunogenicity due to its increased binding affinity and stability with the HLA-A02:01 molecule compared to the wild-type sequence (EAAGIGILTV).[1][3][4][6] These peptides are extensively used in preclinical and clinical research to stimulate and expand tumor-specific T-cells, assess their functionality, and predict patient responses to therapy.[2][7][8][9]

Core Applications

The primary applications of the MART-1 (26-35) peptide in immunotherapy research models include:

  • In vitro expansion of MART-1 specific T-cells: The peptide is used to stimulate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from HLA-A*02:01 positive donors to generate and expand T-cell populations with specificity for the MART-1 antigen.[1][10]

  • Assessment of T-cell functionality: Expanded T-cells are evaluated for their cytotoxic potential against melanoma cells and their ability to secrete effector cytokines, such as interferon-gamma (IFN-γ), upon peptide recognition.[1][11]

  • Preclinical evaluation of cancer vaccines: In HLA-A*02:01 transgenic mouse models, the MART-1 (26-35) peptide is used as an immunogen to test the efficacy of different vaccine formulations and adjuvants.[12][13]

  • Monitoring of immune responses in clinical trials: The peptide is utilized in immunological assays, such as ELISPOT and tetramer staining, to quantify the frequency and function of MART-1 specific T-cells in patients undergoing immunotherapy.[11][14]

Data Summary

Peptide Analogs and Binding Affinity
Peptide SequenceDescriptionKey CharacteristicsReference
EAAGIGILTV Wild-type MART-1 (26-35)The naturally occurring decapeptide.[4][5]
AAGIGILTV Wild-type MART-1 (27-35)The naturally occurring nonapeptide, also recognized by CTLs.[4][5]
ELAGIGILTV MART-1 (26-35, 27L)An analog with an Alanine to Leucine substitution at position 27 (position 2 of the nonamer core).[1][3][4][12]
In Vitro T-Cell Stimulation and Functional Assays
ParameterTypical Range/ValuePurposeReference
Peptide Concentration for T-cell Stimulation 1-10 µg/mLLoading antigen-presenting cells (APCs) for T-cell expansion.[15][16]
Effector to Target (E:T) Ratio for Cytotoxicity Assays 1:1 to 40:1To measure the lytic capacity of MART-1 specific CTLs against target cells.[17]
Peptide Concentration for Target Cell Pulsing 10 fM - 10 µMTo sensitize target cells for recognition by CTLs in functional assays.[15]
IL-2 Concentration for T-cell Culture 10 IU/mL - 300 IU/mLTo support the proliferation and survival of activated T-cells.[10][15]
IL-7 and IL-15 Concentration for T-cell Culture 5-10 ng/mLTo promote the generation of less differentiated, memory-like T-cells.[10][18]

Experimental Protocols

Protocol 1: In Vitro Expansion of MART-1 Specific CD8+ T-Cells

This protocol outlines the steps for generating and expanding MART-1 specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of an HLA-A*02:01 positive donor.

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Human IL-2, IL-7, and IL-15

  • MART-1 (26-35, 27L) peptide (ELAGIGILTV)

  • T2 cells (HLA-A*02:01+, TAP-deficient)

  • CD8+ T-cell isolation kit

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD8+ T-cells: Enrich for CD8+ T-cells from the PBMC population using a positive or negative selection kit according to the manufacturer's instructions.

  • Prepare Antigen-Presenting Cells (APCs):

    • Culture T2 cells in complete RPMI 1640 medium.

    • On the day of stimulation, pulse the T2 cells with the MART-1 (26-35, 27L) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.

    • Irradiate the peptide-pulsed T2 cells (30 Gy) to prevent their proliferation.

  • Co-culture and Stimulation:

    • Co-culture the isolated CD8+ T-cells with the irradiated, peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1 in complete RPMI 1640 medium.

    • Supplement the co-culture medium with IL-7 and IL-15 at a final concentration of 10 ng/mL each.

  • T-cell Expansion:

    • After 2-3 days, add IL-2 to the culture medium at a final concentration of 50 IU/mL.

    • Restimulate the T-cell cultures every 7-10 days with freshly prepared, irradiated, peptide-pulsed T2 cells.

    • Maintain the T-cell cultures by splitting them as needed and adding fresh medium containing IL-2.

  • Monitoring Specificity: The frequency of MART-1 specific T-cells can be monitored throughout the expansion process using HLA-A*02:01/MART-1 tetramer staining followed by flow cytometry analysis.

Protocol 2: IFN-γ ELISPOT Assay

This protocol describes how to measure the frequency of IFN-γ secreting, MART-1 specific T-cells.

Materials:

  • Human IFN-γ ELISPOT kit

  • 96-well PVDF membrane plates

  • MART-1 (26-35, 27L) peptide

  • T2 cells

  • Expanded MART-1 specific T-cells (from Protocol 1)

  • Phytohemagglutinin (PHA) as a positive control

  • An irrelevant peptide as a negative control

Procedure:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the ELISPOT kit manufacturer's instructions.

  • Cell Preparation:

    • Wash the expanded MART-1 specific T-cells and resuspend them in complete RPMI 1640 medium.

    • Pulse T2 cells with the MART-1 (26-35, 27L) peptide (10 µg/mL), an irrelevant peptide, or no peptide for 2 hours at 37°C.

  • Plating Cells:

    • Add 2 x 10^4 T2 cells (pulsed with MART-1 peptide, irrelevant peptide, or no peptide) to the appropriate wells of the coated ELISPOT plate.

    • Add 2 x 10^4 expanded MART-1 specific T-cells to each well.

    • For the positive control, add T-cells and PHA.

    • For the negative control, add T-cells and T2 cells pulsed with an irrelevant peptide.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Development:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase.

    • Finally, add the substrate solution and wait for spots to develop.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Protocol 3: Cytotoxicity (Chromium Release) Assay

This protocol details a standard method to assess the lytic capability of MART-1 specific CTLs.

Materials:

  • Expanded MART-1 specific T-cells (effector cells)

  • T2 cells or a melanoma cell line expressing HLA-A*02:01 (target cells)

  • MART-1 (26-35, 27L) peptide

  • Sodium chromate (B82759) (51Cr)

  • Fetal bovine serum (FBS)

  • Triton X-100 (for maximum release)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 target cells in 100 µL of FBS.

    • Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 15 minutes.

    • Wash the labeled target cells three times with complete RPMI 1640 medium.

  • Peptide Pulsing:

    • Resuspend the labeled target cells in complete RPMI 1640 medium.

    • Pulse the cells with the MART-1 (26-35, 27L) peptide at a concentration of 10 µg/mL for 1 hour at 37°C.

  • Co-incubation:

    • Plate the peptide-pulsed, 51Cr-labeled target cells at 5 x 10^3 cells/well in a 96-well round-bottom plate.

    • Add the expanded MART-1 specific T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For spontaneous release, add medium only to the target cells.

    • For maximum release, add 1% Triton X-100 to the target cells.

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes and incubate for 4 hours at 37°C.

  • Harvesting and Counting:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

experimental_workflow cluster_tcell_expansion T-Cell Expansion cluster_functional_assays Functional Assays pb_iso PBMC Isolation cd8_iso CD8+ T-Cell Isolation pb_iso->cd8_iso coculture Co-culture & Stimulation cd8_iso->coculture apc_prep APC Preparation (Peptide-pulsed T2 cells) apc_prep->coculture expansion T-Cell Expansion (IL-2, IL-7, IL-15) coculture->expansion elispot IFN-γ ELISPOT expansion->elispot Assess Cytokine Secretion cytotoxicity Cytotoxicity Assay expansion->cytotoxicity Measure Lytic Activity tetramer Tetramer Staining expansion->tetramer Quantify Specific T-Cells

Caption: Workflow for the expansion and functional analysis of MART-1 specific T-cells.

tcr_signaling_pathway cluster_cell_surface Cell Surface Interaction cluster_intracellular_signaling Intracellular Signaling Cascade cluster_effector_functions T-Cell Effector Functions apc Antigen Presenting Cell (APC) tcell CD8+ T-Cell apc->tcell MART-1/HLA-A2 -> TCR/CD8 lck Lck Activation zap70 ZAP-70 Recruitment & Phosphorylation lck->zap70 lat LAT/SLP-76 Signalosome zap70->lat plc PLCγ Activation lat->plc cytotoxicity Cytotoxicity (Granzyme/Perforin) lat->cytotoxicity dag_ip3 DAG & IP3 Production plc->dag_ip3 nfkb NF-κB Activation dag_ip3->nfkb nfat NFAT Activation dag_ip3->nfat ap1 AP-1 Activation dag_ip3->ap1 cytokine Cytokine Production (IFN-γ, TNF-α) nfkb->cytokine nfat->cytokine proliferation Proliferation nfat->proliferation ap1->cytokine ap1->proliferation

Caption: Simplified TCR signaling pathway upon MART-1 peptide recognition.

References

Generating MART-1 (26-35) Specific T-Cell Clones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of T-cell clones specific for the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized by T-cells 1), specifically targeting the 26-35 amino acid epitope. These protocols are intended for research and preclinical development purposes.

Introduction

The MART-1 antigen is a transmembrane protein expressed in normal melanocytes and is overexpressed in the majority of melanoma tumors. The 26-35 peptide fragment of MART-1, when presented by the HLA-A2 molecule, is a key target for cytotoxic T lymphocytes (CTLs). The ability to generate and expand T-cell clones that specifically recognize and lyse tumor cells expressing this epitope is of significant interest for adoptive T-cell therapies and for studying the fundamentals of T-cell-mediated anti-tumor immunity.

This guide outlines a comprehensive workflow, from the isolation of peripheral blood mononuclear cells (PBMCs) to the stimulation, cloning, and functional characterization of MART-1 (26-35) specific T-cell clones.

Data Presentation

Table 1: Frequency of MART-1 Specific T-Cells
PopulationFrequency in CD8+ T-cellsReference
Healthy HLA-A2+ Donors≥1 in 2,500[1][2]
Melanoma Patients (HLA-A2+)≥1 in 2,500[1][2]
Table 2: Comparison of MART-1 Peptides for T-Cell Stimulation
Peptide SequenceDescriptionKey CharacteristicsReference
EAAGIGILTVNative MART-1 (26-35)The naturally occurring peptide sequence.[3][4]
ELAGIGILTVAnalog MART-1 (26-35, A27L)Alanine at position 27 is replaced with Leucine, increasing binding affinity to HLA-A2 and enhancing immunogenicity.[3][4][5][6]
AAGIGILTVNative MART-1 (27-35)A shorter, also naturally processed epitope.[3][4]
Table 3: Cytotoxicity of MART-1 Specific T-Cell Clones
Effector CellsTarget CellsEffector:Target Ratio% Specific LysisReference
MART-1 specific CTL clonesT2 cells pulsed with MART-1 peptide10:140-80%[7]
MART-1 specific CTL clonesHLA-A2+ Melanoma cell lines20:115-80%[7][8]
High Avidity MART-1 CTL clonesHLA-A2+ Melanocyte cell linesNot Specified80-90%[7]
MART-1 specific CTLsT2 cells pulsed with MART-1 A27L peptideNot SpecifiedLysis observed at peptide concentrations as low as 10⁻⁵ to 10⁻⁶ µM[9]

Experimental Workflow

The overall process for generating MART-1 specific T-cell clones is depicted in the workflow diagram below.

G cluster_0 Phase 1: Isolation and Stimulation cluster_1 Phase 2: Expansion and Cloning cluster_2 Phase 3: Characterization cluster_3 Final Product Blood Whole Blood Sample (HLA-A2+) PBMC Isolate PBMCs (Ficoll-Paque) Blood->PBMC Stim In Vitro Stimulation (MART-1 Peptide) PBMC->Stim Expand Expand Antigen-Specific T-Cells Stim->Expand Clone Limiting Dilution Cloning Expand->Clone Screen Screen for Specificity Clone->Screen Cytotox Cytotoxicity Assay (51Cr Release) Screen->Cytotox Pheno Phenotypic Analysis (Flow Cytometry) Screen->Pheno Final Characterized MART-1 Specific T-Cell Clones Cytotox->Final Pheno->Final

Caption: Experimental workflow for generating MART-1 specific T-cell clones.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10][11][12][13][14]

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the distinct buffy coat layer (containing PBMCs) at the plasma-Ficoll interface to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the PBMC pellet in an appropriate cell culture medium for counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of T-Cells with MART-1 Peptide

This protocol outlines the stimulation of PBMCs with the MART-1 (26-35, A27L) analog peptide (ELAGIGILTV) to activate and expand antigen-specific T-cells.[6][15][16]

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin)

  • MART-1 (26-35, A27L) peptide (ELAGIGILTV)

  • Recombinant human Interleukin-2 (IL-2)

  • 24-well tissue culture plates

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Add the MART-1 (26-35, A27L) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Plate 2 mL of the cell suspension into each well of a 24-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • After 2-3 days of culture, add recombinant human IL-2 to a final concentration of 20-50 IU/mL.

  • Continue to culture the cells, monitoring their growth and adding fresh medium with IL-2 as needed (typically every 2-3 days). The expansion phase usually lasts for 1-2 weeks.

Protocol 3: Limiting Dilution Cloning of T-Cells

This protocol describes the cloning of antigen-specific T-cells by limiting dilution to obtain monoclonal populations.[17][18][19][20][21][22][23]

Materials:

  • Expanded MART-1 specific T-cells

  • Feeder cells (e.g., irradiated allogeneic PBMCs)

  • Complete RPMI-1640 medium with IL-2 (50 IU/mL)

  • Phytohemagglutinin (PHA)

  • 96-well round-bottom plates

Procedure:

  • Prepare feeder cells by irradiating allogeneic PBMCs (3000-5000 rads).

  • Count the expanded MART-1 specific T-cells and perform serial dilutions in complete RPMI-1640 medium to achieve concentrations of 10, 3, 1, and 0.3 cells per 100 µL.

  • In a 96-well round-bottom plate, add 1 x 10^5 irradiated feeder cells per well in 100 µL of medium.

  • Add 1 µg/mL PHA to the feeder cell suspension.

  • Add 100 µL of the T-cell dilutions to the wells containing feeder cells. Plate multiple replicates for each dilution.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Screen the wells for T-cell growth under a microscope. Wells from the dilutions where less than 30% of the wells show growth are likely to contain monoclonal populations.

  • Expand the positive clones by transferring them to larger wells with fresh feeder cells and IL-2.

Protocol 4: 51Chromium (51Cr) Release Cytotoxicity Assay

This protocol details a standard 4-hour 51Cr release assay to measure the cytotoxic activity of the generated T-cell clones.[7][24][25][26][27][28]

Materials:

  • MART-1 specific T-cell clones (effector cells)

  • HLA-A2+ melanoma cell line or T2 cells (target cells)

  • MART-1 (26-35) peptide

  • Sodium Chromate (51Cr)

  • Complete RPMI-1640 medium

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells by incubating 1 x 10^6 cells with 100 µCi of 51Cr in 1 mL of medium for 1-2 hours at 37°C. If using T2 cells, pulse them with 10 µg/mL of MART-1 peptide during the labeling.

  • Wash the labeled target cells three times with medium to remove excess 51Cr.

  • Resuspend the target cells at 1 x 10^5 cells/mL.

  • Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well V-bottom plate.

  • Prepare serial dilutions of the effector T-cell clones and add 100 µL to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Prepare control wells:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with 1% Triton X-100.

  • Centrifuge the plate at 100 x g for 1 minute to pellet the cells and incubate for 4 hours at 37°C.

  • After incubation, centrifuge the plate at 200 x g for 5 minutes.

  • Carefully collect 100 µL of the supernatant from each well and measure the radioactivity in a gamma counter.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathway

The recognition of the MART-1 peptide presented by HLA-A2 on an antigen-presenting cell (APC) or a tumor cell by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and cytotoxic function.

G cluster_0 Cell Surface Interaction cluster_APC cluster_TCell cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response APC APC / Tumor Cell TCell CD8+ T-Cell HLA HLA-A2 + MART-1 Peptide TCR TCR TCR->HLA Recognition Lck Lck TCR->Lck activates CD8 CD8 CD8->HLA CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 activates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca2+ influx IP3->Ca PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine Proliferation Proliferation NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine NFkB->Proliferation Cytotoxicity Cytotoxicity NFkB->Cytotoxicity AP1 AP-1 Activation Ras->AP1 AP1->Cytokine AP1->Proliferation

Caption: T-cell receptor signaling pathway upon MART-1 recognition.

References

MART-1 (26-35) peptide handling and stability guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of the MART-1 (26-35) peptide, a key reagent in melanoma and cancer immunotherapy research. The protocols outlined below are intended to ensure the stability and optimal performance of the peptide in various cell-based assays.

Peptide Overview and Variants

Melanoma-associated antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in melanocytes and the majority of melanoma tumors. The MART-1 (26-35) peptide is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele, making it a critical tool for studying anti-tumor immune responses.

Two primary variants of the MART-1 (26-35) peptide are commonly used in research:

  • Native MART-1 (26-35): With the amino acid sequence EAAGIGILTV, this is the naturally occurring peptide.

  • MART-1 (26-35) A27L variant: This analog has a leucine (B10760876) (L) substitution for alanine (B10760859) (A) at position 27 (sequence: ELAGIGILTV). This modification enhances the peptide's binding affinity to the HLA-A*0201 molecule and increases its stability, leading to more potent T-cell stimulation.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the native and A27L variant of the MART-1 (26-35) peptide, highlighting the superior characteristics of the A27L variant for T-cell assays.

ParameterNative MART-1 (26-35)MART-1 (26-35) A27L VariantReference
Amino Acid Sequence EAAGIGILTVELAGIGILTV[2][3]
Binding Affinity to HLA-A*0201 LowerHigher[1]
Stability Less stableMore stable[1]
EC50 for T-cell Activation ~0.25 nM~0.01 nM
IC50 for Tumor Lysis Inhibition Higher~2 nM (10x lower than native)
Half-life in Human Serum ~45 minutes~40 minutes

Peptide Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of the MART-1 (26-35) peptide.

Reconstitution of Lyophilized Peptide

Most peptides are supplied in a lyophilized (freeze-dried) powder form for enhanced stability.[4]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Due to the hydrophobic nature of the MART-1 (26-35) peptide, high-purity, anhydrous DMSO is the recommended solvent for initial reconstitution.[5] A stock solution of 1-10 mg/mL in DMSO is common.

  • Phosphate-Buffered Saline (PBS): While the peptide has limited solubility in aqueous solutions, for some applications, a working solution can be prepared by diluting the DMSO stock in sterile PBS. It is critical to ensure the final DMSO concentration in cell culture is non-toxic (typically <0.5%).

Step-by-Step Reconstitution Protocol:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[2][6]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3]

  • Add Solvent: Using a sterile pipette tip, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Dissolve: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonication can aid in dissolution.[5]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

G cluster_prep Peptide Reconstitution Workflow Lyophilized Peptide Lyophilized Peptide Equilibrate to RT Equilibrate to RT Lyophilized Peptide->Equilibrate to RT 1. Centrifuge Vial Centrifuge Vial Equilibrate to RT->Centrifuge Vial 2. Add DMSO Add DMSO Centrifuge Vial->Add DMSO 3. Dissolve Dissolve Add DMSO->Dissolve 4. Aliquot Aliquot Dissolve->Aliquot 5. Store at -80C Store at -80C Aliquot->Store at -80C 6.

Peptide Reconstitution Workflow

Experimental Protocols

The MART-1 (26-35) peptide is primarily used to stimulate CD8+ T-cells for various functional assays. The A27L variant is recommended for its enhanced activity.

T-Cell Stimulation for Downstream Assays

This is a general protocol for stimulating peripheral blood mononuclear cells (PBMCs) with the MART-1 (26-35) peptide prior to functional analysis.

Materials:

  • PBMCs from an HLA-A*0201 positive donor

  • MART-1 (26-35) A27L variant peptide stock solution (e.g., 1 mg/mL in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)

  • 96-well round-bottom cell culture plate

Procedure:

  • Prepare a working solution of the MART-1 peptide by diluting the DMSO stock in complete RPMI medium to a final concentration of 1-10 µg/mL.

  • Plate 1-2 x 10^5 PBMCs per well in a 96-well plate.

  • Add the MART-1 peptide working solution to the wells.

  • Include a negative control (medium with an equivalent concentration of DMSO) and a positive control (e.g., phytohemagglutinin (PHA) or a CEF peptide pool).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 6 hours for intracellular cytokine staining, 18-24 hours for ELISPOT).

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is used to quantify the number of cytokine-secreting cells at a single-cell level.

Protocol:

  • Coat a 96-well PVDF plate with a capture antibody for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.

  • Wash the plate and block with a blocking solution (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C.

  • Prepare PBMCs and stimulate with the MART-1 peptide as described above.

  • Add the stimulated cell suspension to the coated ELISPOT plate.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate and then add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Add the substrate and incubate until spots develop.

  • Wash the plate, allow it to dry, and count the spots using an ELISPOT reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1-specific CTLs to lyse target cells pulsed with the peptide.

Protocol:

  • Target Cell Preparation: Use an HLA-A*0201 positive cell line (e.g., T2 cells) as target cells.

  • Labeling: Label the target cells with ⁵¹Cr by incubating with Na₂⁵¹CrO₄.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the MART-1 peptide (1-10 µg/mL) for 1-2 hours at 37°C.

  • Effector Cells: Prepare MART-1-specific CTLs (effector cells) at various effector-to-target (E:T) ratios.

  • Co-culture: Co-culture the peptide-pulsed target cells with the effector cells in a 96-well V-bottom plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and quantify cytokine-producing cells within a mixed population.

Protocol:

  • Stimulate PBMCs with the MART-1 peptide for 6 hours as described in the general stimulation protocol.

  • For the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.

  • Harvest the cells and wash them with FACS buffer.

  • Stain for cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD8+ T-cells producing the cytokine of interest in response to MART-1 peptide stimulation.

G cluster_pathway MART-1 Antigen Presentation Pathway MART-1 Protein MART-1 Protein Proteasome Proteasome MART-1 Protein->Proteasome Degradation MART-1 Peptide MART-1 Peptide Proteasome->MART-1 Peptide Generates TAP TAP MART-1 Peptide->TAP Transport MHC Class I MHC Class I MART-1 Peptide->MHC Class I Loading onto ER ER TAP->ER Peptide-MHC Complex Peptide-MHC Complex ER->Peptide-MHC Complex Forms MHC Class I->ER Assembly in Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport to TCR TCR Cell Surface->TCR Presentation to CD8+ T-cell CD8+ T-cell TCR->CD8+ T-cell Activates

References

Detecting MART-1 (26-35) Specific Immune Responses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of T-cell immune responses specific to the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized by T cells 1), specifically the HLA-A*02:01-restricted epitope (26-35, ELAGIGILTV). The following methods are covered: Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and Major Histocompatibility Complex (MHC) Tetramer Staining.

Introduction

The MART-1 antigen is a key target in melanoma immunotherapy. Monitoring the frequency and functional capacity of MART-1 specific T cells is crucial for evaluating vaccine efficacy, adoptive T-cell therapies, and understanding anti-tumor immunity. This guide offers a comparative overview of the most common techniques used for this purpose, complete with detailed protocols and data presentation formats to aid in experimental design and interpretation.

Comparison of Methods

Each method for detecting MART-1 specific T cells offers distinct advantages and disadvantages in terms of sensitivity, functionality assessment, and throughput. The choice of assay often depends on the specific research question.

Parameter ELISpot Intracellular Cytokine Staining (ICS) MHC Tetramer Staining
Principle Measures the frequency of cytokine-secreting cells at a single-cell level.Detects intracellular cytokine production in response to an antigen.Directly enumerates antigen-specific T cells via fluorescently labeled MHC-peptide complexes.
Primary Output Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs).Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+).Percentage of tetramer-positive cells within the CD8+ T-cell population.
Functional Information Quantifies cells actively secreting a specific cytokine (e.g., IFN-γ).Allows for multi-parameter analysis of cytokine production and cell surface markers.Primarily enumerates T cells with a specific TCR, functional capacity is inferred.
Sensitivity High, can detect as few as 1 in 100,000 cells.[1]Moderate to high, detection limit around 0.02%.High, can detect frequencies of ≥1 in 2,500 CD8+ T cells.[2][3]
Throughput High, suitable for screening multiple antigens or conditions.Moderate, requires more complex sample processing and data analysis.High, amenable to high-throughput screening.
Cell Viability Requires viable, functional cells for the duration of the assay.Cells are fixed and permeabilized, so not suitable for downstream functional assays.Stained cells can potentially be sorted for further culture and functional analysis.

Quantitative Data Summary

The frequency of MART-1 (26-35) specific CD8+ T cells can vary significantly between healthy individuals and melanoma patients. The following table summarizes representative data from the literature.

Assay Population Frequency of MART-1 (26-35) Specific CD8+ T cells Reference
MHC Tetramer Healthy Donors (HLA-A2+)≥1 in 2,500 CD8+ T cells (in 6 out of 10 individuals)[2][3]
MHC Tetramer Melanoma Patients (HLA-A2+)≥1 in 2,500 CD8+ T cells (in 10 out of 13 patients)[2][3]
ELISpot (IFN-γ) Healthy Donors (HLA-A2+)Specific anti-MART-1 cytotoxicity generated in 5 out of 9 donors after in vitro stimulation.[4]
ELISpot (IFN-γ) Melanoma Patients (HLA-A2+)Specific anti-MART-1 cytotoxicity generated in 13 out of 13 patients after in vitro stimulation.[4]
ICS (IFN-γ) Melanoma Patients (HLA-A2+)Variable, but can be significantly increased after vaccination or therapy.[5]

Experimental Protocols

IFN-γ ELISpot Assay

This protocol outlines the steps to quantify MART-1 (26-35) specific IFN-γ secreting T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • MART-1 (26-35) peptide (ELAGIGILTV)

  • Negative control peptide (e.g., HIV pol peptide)

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • PBMCs isolated from whole blood

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate 5 times with sterile PBS to remove the capture antibody.

    • Block the plate with complete RPMI-1640 medium for at least 1 hour at 37°C.

    • Prepare a cell suspension of PBMCs in complete medium.

    • Add 2.5 x 10^5 PBMCs to each well.

    • Add MART-1 (26-35) peptide to the experimental wells at a final concentration of 10 µg/mL.

    • Add the negative control peptide to the negative control wells.

    • Add the positive control to the positive control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add Streptavidin-ALP or -HRP diluted in PBST and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 3 washes with PBS.

  • Spot Development and Analysis:

    • Add the substrate solution (BCIP/NBT or AEC) and incubate until distinct spots emerge.

    • Stop the reaction by washing with tap water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Workflow for ELISpot Assay

ELISpot_Workflow cluster_prep Plate Preparation cluster_cell Cell Culture cluster_detect Detection cluster_analysis Analysis p1 Coat plate with capture antibody p2 Wash and Block p1->p2 c1 Add PBMCs and MART-1 peptide p2->c1 c2 Incubate 18-24h c1->c2 d1 Add detection antibody c2->d1 d2 Add Streptavidin- Enzyme Conjugate d1->d2 a1 Add Substrate d2->a1 a2 Count Spots a1->a2

Caption: Workflow of the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular IFN-γ in MART-1 (26-35) specific CD8+ T cells.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • MART-1 (26-35) peptide

  • Brefeldin A

  • Fixable Viability Dye

  • Anti-human CD3, CD8, and IFN-γ antibodies (fluorochrome-conjugated)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)

  • Permeabilization/Wash buffer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete medium at 1-2 x 10^6 cells/mL.

    • Add MART-1 (26-35) peptide to a final concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.

    • Wash the cells with FACS buffer.

    • Stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the cells in Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, singlet, CD3+, CD8+ lymphocytes and then quantifying the percentage of IFN-γ positive cells.

Workflow for Intracellular Cytokine Staining

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_fixperm Fixation & Permeabilization cluster_intracell Intracellular Staining cluster_acq Analysis s1 Incubate PBMCs with MART-1 peptide s2 Add Brefeldin A s1->s2 st1 Surface Stain (CD3, CD8, Viability) s2->st1 fp1 Fix and Permeabilize st1->fp1 is1 Stain for IFN-γ fp1->is1 aq1 Flow Cytometry Acquisition is1->aq1

Caption: Workflow for intracellular cytokine staining.

MHC Tetramer Staining

This protocol details the direct enumeration of MART-1 (26-35) specific CD8+ T cells using fluorescently labeled MHC class I tetramers.

Materials:

  • PBMCs

  • PE- or APC-conjugated HLA-A*02:01/MART-1 (26-35) Tetramer

  • Fluorochrome-conjugated anti-human CD8 and CD3 antibodies

  • Fixable Viability Dye

  • FACS buffer

Procedure:

  • Cell Preparation:

    • Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer.

  • Tetramer Staining:

    • Add the HLA-A*02:01/MART-1 (26-35) tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Staining:

    • Add fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining and Washing:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells twice with FACS buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, singlet, CD3+, CD8+ lymphocytes and then quantifying the percentage of tetramer-positive cells.

Workflow for MHC Tetramer Staining

Tetramer_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_acq Analysis p1 Resuspend PBMCs s1 Tetramer Staining p1->s1 s2 Surface Staining (CD3, CD8) s1->s2 s3 Viability Staining s2->s3 w1 Wash Cells s3->w1 a1 Flow Cytometry Acquisition w1->a1

Caption: Workflow for MHC tetramer staining.

Signaling Pathways

T-Cell Receptor (TCR) Signaling in CD8+ T Cells

The recognition of the MART-1 (26-35) peptide presented by HLA-A*02:01 on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and effector functions, such as the production of IFN-γ.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (HLA-A*02:01 + MART-1) TCR TCR APC->TCR Recognition CD3 CD3 TCR->CD3 CD8 CD8 Lck Lck CD8->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Calcineurin->NFAT IFNg_Gene IFN-γ Gene Transcription NFkB->IFNg_Gene NFAT->IFNg_Gene AP1->IFNg_Gene

Caption: TCR signaling cascade in CD8+ T cells.

IFN-γ Production Pathway

Following TCR engagement and the activation of key transcription factors, the transcription of the IFN-γ gene is initiated. The subsequent translation and secretion of IFN-γ is a hallmark of a functional cytotoxic T lymphocyte (CTL) response.

IFNg_Production TCR_Activation TCR Activation (MART-1 Recognition) Signal_Transduction Signal Transduction (ZAP-70, LAT, PLCγ1) TCR_Activation->Signal_Transduction Transcription_Factors Activation of NF-κB, NFAT, AP-1 Signal_Transduction->Transcription_Factors Gene_Transcription IFN-γ Gene Transcription Transcription_Factors->Gene_Transcription mRNA_Processing mRNA Splicing and Export Gene_Transcription->mRNA_Processing Translation IFN-γ Protein Translation (Ribosome) mRNA_Processing->Translation Secretion IFN-γ Secretion (Golgi, Vesicles) Translation->Secretion

Caption: IFN-γ production and secretion pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing MART-1 (26-35) Peptide Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the immunogenicity of the MART-1 (26-35) peptide.

Frequently Asked Questions (FAQs)

Q1: My in vitro T-cell stimulation with the native MART-1 (26-35) peptide shows a weak response. What are the potential reasons and solutions?

A1: A weak T-cell response to the native MART-1 (26-35) peptide is a common challenge due to its suboptimal binding to HLA-A*0201. Here are several factors to consider and potential solutions:

  • Suboptimal MHC Binding: The natural sequence of MART-1 (26-35) lacks a dominant anchor amino acid residue at position 2, which is crucial for stable binding to HLA-A*0201.[1]

    • Solution: Consider using a peptide analog. The most well-documented analog is the ELAGIGILTV peptide, where the Alanine at position 2 is substituted with Leucine (A27L).[2][3] This substitution enhances binding affinity to HLA-A*0201, leading to a more stable peptide-MHC complex and a more potent immune response.[1][2][4]

  • Low Precursor Frequency of Specific T-cells: The number of naive T-cells specific for the MART-1 peptide in your donor sample might be low.

    • Solution: Increase the number of peripheral blood mononuclear cells (PBMCs) per well in your assay. Additionally, multiple rounds of in vitro stimulation may be necessary to expand the population of antigen-specific T-cells.

  • Suboptimal Peptide Concentration: The concentration of the peptide used for pulsing antigen-presenting cells (APCs) may not be optimal.

    • Solution: Perform a dose-titration experiment to determine the optimal peptide concentration for T-cell stimulation. Concentrations typically range from 1 µM to 10 µM.

  • Poor Antigen Presentation: The efficiency of antigen presentation by APCs can vary.

    • Solution: Ensure the viability and purity of your APCs (e.g., dendritic cells). Consider using a maturation stimulus (e.g., LPS, CpG ODN) for dendritic cells to enhance their antigen presentation capacity.[5]

Q2: I am observing high background noise in my ELISpot assay when evaluating MART-1 specific T-cell responses. What can I do to troubleshoot this?

A2: High background in an ELISpot assay can obscure genuine positive responses. Here are some common causes and troubleshooting tips:

  • Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can lead to non-specific T-cell activation.

    • Solution: Regularly test cell lines for mycoplasma. Use endotoxin-free reagents and sterile techniques.

  • Cell Viability: Poor cell viability, especially after thawing cryopreserved PBMCs, can result in the release of cytokines and non-specific spot formation.

    • Solution: Allow thawed PBMCs to rest overnight before starting the assay to allow for recovery and removal of dead cells.[6] Ensure high viability (>95%) before plating.[7]

  • Inappropriate Cell Density: Plating too many cells per well can lead to overcrowding and non-specific cytokine release.

    • Solution: Optimize the number of cells per well. A typical starting point is 2-3 x 10^5 PBMCs per well.[6]

  • Serum Effects: Certain batches of fetal bovine serum (FBS) can cause polyclonal activation of T-cells.

    • Solution: Test different lots of FBS to find one with low background stimulation. Alternatively, consider using serum-free media.

  • Inadequate Washing: Insufficient washing of the ELISpot plate can leave residual detection antibody, leading to background spots.

    • Solution: Follow the washing steps in the protocol rigorously, ensuring complete removal of unbound reagents.[6]

Q3: Should I use the native MART-1 (26-35) peptide or an analog for my vaccine formulation?

A3: The choice between the native peptide and an analog depends on the specific goals of your research.

  • Native Peptide (EAAGIGILTV): Using the native peptide ensures that the induced T-cell response is directed against the naturally processed and presented epitope on melanoma cells. However, its weak immunogenicity is a significant drawback.[1]

  • Analog Peptide (e.g., ELAGIGILTV): Analogs with improved HLA-A*0201 binding can induce a much stronger T-cell response in vitro and in vivo.[1][3][4] T-cells generated against this analog have been shown to recognize the natural peptide and lyse melanoma cells expressing MART-1.[3][8] Therefore, for therapeutic vaccine development, analog peptides are often preferred.

Troubleshooting Guides

Guide 1: Improving T-Cell Response to MART-1 Peptide In Vitro

This guide provides a systematic approach to troubleshooting a weak T-cell response in in-vitro stimulation experiments.

Problem Potential Cause Recommended Action
Low frequency of IFN-γ secreting cells in ELISpot Suboptimal peptide-MHC bindingSwitch to the ELAGIGILTV analog peptide to enhance HLA-A2 binding stability.[1][4]
Low precursor T-cell frequencyIncrease the number of PBMCs per well (e.g., up to 5x10^5). Perform a second round of in vitro stimulation.
Inefficient antigen presentationUse monocyte-derived dendritic cells as APCs. Mature dendritic cells with a TLR agonist (e.g., LPS) 16-24 hours before peptide pulsing.[5][9]
Suboptimal peptide concentrationPerform a peptide titration experiment (e.g., 0.1 µM, 1 µM, 10 µM) to find the optimal concentration for stimulation.
High T-cell apoptosis or low proliferation Suboptimal cell culture conditionsEnsure the use of high-quality, pre-tested fetal bovine serum. Maintain optimal CO2 levels and humidity in the incubator.
Cytokine deprivationSupplement the culture medium with low-dose IL-2 (e.g., 10-20 IU/mL) after the initial stimulation.
Guide 2: Optimizing Adjuvant Selection for MART-1 Peptide Vaccine

The choice of adjuvant is critical for enhancing the immunogenicity of peptide vaccines.[10]

Adjuvant Type Mechanism of Action Considerations for MART-1 Peptide Reported Outcomes
Incomplete Freund's Adjuvant (IFA) / Montanide ISA 51 Water-in-oil emulsion that creates a depot effect, leading to sustained antigen release and recruitment of APCs.[11]Widely used in clinical trials with MART-1 peptides.[12][13][14] Can cause local site reactions.[13]Induced immune responses in a significant proportion of melanoma patients.[12][13] Immune response correlated with prolonged relapse-free survival in one study.[12]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Recruits and promotes the differentiation of dendritic cells at the vaccination site.[15]Can be used alone or in combination with other adjuvants like IFA.[16]When combined with multiple melanoma peptides, induced CTLs and transient tumor regression in some patients.[15]
Toll-Like Receptor (TLR) Agonists Activate innate immune cells through TLR signaling, leading to pro-inflammatory cytokine production and enhanced adaptive immunity.P40, a TLR2 ligand from Klebsiella pneumoniae, has been tested with MART-1 peptide.[17]Induced ex vivo detectable tumor antigen-specific T-cell responses in 6 out of 14 advanced melanoma patients.[17]

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation and Expansion with MART-1 Peptide

Objective: To stimulate and expand MART-1 specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs from an HLA-A*0201 positive donor

  • Complete RPMI-1640 medium (supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • MART-1 (26-35) peptide (native or analog, e.g., ELAGIGILTV)

  • Recombinant human IL-2

  • Ficoll-Paque

  • 96-well round-bottom plates

Procedure:

  • Thaw cryopreserved PBMCs and wash them in complete RPMI medium.

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI medium and determine cell viability and concentration.

  • Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

  • Prepare a working solution of the MART-1 peptide at 1 µM in complete RPMI medium.

  • Add the peptide solution to the wells containing PBMCs.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • On day 3, add recombinant human IL-2 to each well to a final concentration of 20 IU/mL.

  • Every 2-3 days, replenish the medium with fresh complete RPMI containing IL-2.

  • After 7-10 days, restimulate the T-cells by co-culturing them with irradiated, peptide-pulsed autologous PBMCs.

  • Continue culture for another 7-10 days before assessing T-cell reactivity using methods like ELISpot or intracellular cytokine staining.

Protocol 2: ELISpot Assay for IFN-γ Secretion

Objective: To quantify the number of MART-1 specific, IFN-γ secreting T-cells.

Materials:

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies)

  • PVDF-membrane 96-well plates

  • Stimulated T-cells (from Protocol 1)

  • T2 cells (HLA-A*0201 positive, TAP-deficient)

  • MART-1 peptide

  • Wash buffer (PBS with 0.05% Tween 20)

  • Substrate solution

Procedure: Day 1: Plate Coating

  • Pre-wet the PVDF membrane of the 96-well plate with 35% ethanol (B145695) for 30 seconds.

  • Wash the plate 3 times with sterile PBS.

  • Coat the wells with the IFN-γ capture antibody diluted in PBS.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Plating and Stimulation

  • Wash the plate 3 times with sterile PBS to remove excess capture antibody.

  • Block the plate with complete RPMI medium for at least 1 hour at 37°C.

  • Prepare target cells: Pulse T2 cells with 10 µM MART-1 peptide for 2 hours at 37°C. Use unpulsed T2 cells as a negative control.

  • Wash the peptide-pulsed and unpulsed T2 cells to remove excess peptide.

  • Add the stimulated T-cells from Protocol 1 to the wells.

  • Add the peptide-pulsed or unpulsed T2 cells to the wells at an effector-to-target ratio of 10:1.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Spot Development

  • Wash the plate 5 times with wash buffer to remove the cells.

  • Add the biotinylated IFN-γ detection antibody diluted in a suitable buffer.

  • Incubate for 2 hours at room temperature.

  • Wash the plate 5 times with wash buffer.

  • Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

  • Wash the plate 5 times with wash buffer.

  • Add the substrate solution and monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely before counting the spots using an ELISpot reader.[6][7][18]

Visualizations

experimental_workflow cluster_invitro In Vitro T-Cell Stimulation cluster_assay Immunogenicity Assessment cluster_invivo In Vivo Immunization (Conceptual) PBMCs Isolate PBMCs from HLA-A2+ Donor Stimulation Stimulate with MART-1 Peptide (e.g., ELAGIGILTV) PBMCs->Stimulation Expansion Expand with IL-2 Stimulation->Expansion Restimulation Restimulate with Peptide-Pulsed APCs Expansion->Restimulation ELISpot IFN-γ ELISpot Assay Restimulation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Restimulation->ICS CTL_Assay Cytotoxicity Assay (e.g., against T2 cells) Restimulation->CTL_Assay Vaccine Formulate Peptide Vaccine (Peptide + Adjuvant) Immunization Immunize HLA-A2 Transgenic Mice Vaccine->Immunization Analysis Analyze T-Cell Response (Spleen, Lymph Nodes) Immunization->Analysis signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell MHC HLA-A2 pMHC Peptide-MHC Complex MHC->pMHC Peptide MART-1 Peptide Peptide->pMHC TCR T-Cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Signaling Downstream Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signaling->Activation

References

Technical Support Center: Optimizing MART-1 (26-35) for T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for using the MART-1 (26-35) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (26-35) peptide and why is it used in T-cell assays?

A1: The Melanoma-associated antigen recognized by T-cells-1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and is overexpressed in most melanoma skin cancers.[1][2][3] The peptide sequence spanning amino acids 26-35 is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*02:01 molecule.[3][4][5] This makes it a critical tool for studying anti-tumor immune responses, developing cancer vaccines, and assessing the potency of adoptive cell therapies.[1][3][6]

Q2: Which MART-1 (26-35) peptide variant should I use: native or the L27 analog?

A2: Two primary variants are commonly used:

  • Native (EAAGIGILTV): This is the natural sequence found in the MART-1 protein.[1]

  • Analog (ELAGIGILTV): This variant has an Alanine to Leucine substitution at position 27 (A27L). The L27 analog exhibits higher binding affinity to the HLA-A*02:01 molecule and greater stability compared to the native peptide.[2][6] This enhanced stability and affinity often result in a more potent stimulation of MART-1 specific T-cells in vitro.[6][7] For most in vitro applications like T-cell expansion and functional assays, the ELAGIGILTV analog is recommended .[8][9]

Q3: How should I properly store and handle the MART-1 peptide?

A3: Proper handling is critical for reproducibility.

  • Long-term Storage: Store lyophilized peptide at -80°C for maximum stability, where it can last for at least one year.[1][6]

  • Reconstitution: Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[10]

  • Aliquoting: Upon first thaw and reconstitution, immediately create single-use aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles , as this can degrade the peptide.[1][6]

  • In-assay Dilution: Thaw a single aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the cell culture is non-toxic, typically below 0.5%.[10][11]

Troubleshooting Guide

Q4: I am not observing any T-cell activation (e.g., no IFN-γ spots in ELISpot, no cytokine production in ICS). What went wrong?

A4: Lack of T-cell response is a common issue with several potential causes. Use the following checklist and decision tree to diagnose the problem.

  • Peptide Integrity: Has the peptide been stored correctly? Were freeze-thaw cycles avoided? Peptide degradation is a primary suspect. Consider using a fresh aliquot or a new vial of peptide.

  • Peptide Concentration: Is the concentration optimal? A full dose-response titration is crucial. Concentrations that are too low will not stimulate, while excessively high concentrations can sometimes lead to T-cell anergy or apoptosis, although this is less common.

  • Antigen Presenting Cells (APCs): Are your APCs (e.g., T2 cells, dendritic cells) healthy and capable of presenting the peptide? Ensure the APCs are viable and express sufficient levels of HLA-A*02:01.

  • Donor/Cell Source: Do the T-cells originate from an HLA-A02:01-positive donor? The MART-1 (26-35) peptide is HLA-A02:01-restricted. Also, the precursor frequency of MART-1 specific T-cells can be low, especially in naive healthy donors.[12]

  • Assay Controls: Did your positive control (e.g., PMA/Ionomycin, PHA) work? If not, the issue likely lies with the T-cells themselves or the general assay setup (reagents, incubator conditions), not the peptide.[10] Did your negative control show no response? If it did, you have a background issue (see Q5).

G start No / Low T-Cell Response positive_control Did Positive Control (e.g., PMA/Iono) work? start->positive_control peptide_check Is peptide integrity and concentration OK? positive_control->peptide_check Yes issue_cells_reagents Issue with T-cells or general assay reagents. Check cell viability, media, antibodies. positive_control->issue_cells_reagents No apc_check Are APCs healthy and HLA-A2+? peptide_check->apc_check Yes issue_peptide Use new peptide aliquot. Perform dose-response titration. peptide_check->issue_peptide No donor_check Is T-cell donor HLA-A2+? Is precursor frequency high enough? apc_check->donor_check Yes issue_apc Check APC viability and HLA-A2 expression. Use new batch of APCs. apc_check->issue_apc No issue_donor Confirm donor HLA type. Consider using cells with known reactivity or expanding T-cells first. donor_check->issue_donor No / Unsure

Caption: Troubleshooting flowchart for no/low MART-1 specific T-cell response.

Q5: My assay shows high background in the negative control wells. How can I fix this?

A5: High background can obscure true positive results. Consider these points:

  • Cell Viability: Poor PBMC or T-cell viability after thawing can lead to non-specific cytokine release. Ensure proper cryopreservation and thawing techniques.

  • DMSO Concentration: The final DMSO concentration in the well should be kept to a minimum (<0.5%). Prepare a negative control with a matching DMSO concentration to your peptide-stimulated wells.[10]

  • Contamination: Bacterial or mycoplasma contamination can cause non-specific immune activation. Test your cell cultures and reagents for contamination.

  • Over-stimulation: If expanding T-cells in vitro, ensure they are adequately "rested" in cytokine-free media before performing the functional assay.

Quantitative Data Summary

The optimal MART-1 peptide concentration is highly dependent on the specific assay, cell types, and experimental goals. A titration experiment is always recommended to determine the optimal concentration for your system.

ParameterELISpot AssayIntracellular Cytokine Staining (ICS)Cytotoxicity / Killing Assay
Peptide Concentration 1 - 10 µg/mL1 - 10 µg/mL10 µM down to 10⁻⁶ µM (for titration)
Incubation Time 18 - 24 hours[2][10]5 - 6 hours (with protein transport inhibitor)[11]4 - 24 hours (assay dependent)[13][14]
Typical Effector Cells 2 x 10⁵ PBMCs or purified T-cells per well[10][15]1 x 10⁶ PBMCs or purified T-cells per well[11][16]Varies based on Effector:Target (E:T) ratio (e.g., 20:1 to 1:1)[17][18]
Typical Target/APC Cells T2 cells or other HLA-A2+ APCs at 1:10 or 1:1 ratio with effectors[8][15]Co-culture with peptide-pulsed APCsT2 cells or HLA-A2+ tumor cells (e.g., A375) pulsed overnight[13]
Reference(s) [8][10][15][19][11][16][20][13][14][17][18]

Experimental Protocols & Workflows

General Experimental Workflow

The general process for any T-cell assay using MART-1 peptide involves preparing cells, stimulating them with the peptide, incubating, and finally detecting the response.

G cluster_prep 1. Preparation cluster_stim 2. Stimulation cluster_detect 3. Incubation & Detection prep_tcells Thaw/Isolate Effector T-Cells coculture Co-culture Effector Cells with Pulsed APCs prep_tcells->coculture prep_apc Prepare APCs (e.g., T2 cells) pulse_apc Pulse APCs with MART-1 Peptide prep_apc->pulse_apc prep_peptide Prepare MART-1 Peptide Working Solution prep_peptide->pulse_apc pulse_apc->coculture incubate Incubate (Time varies by assay) coculture->incubate detect Perform Assay Readout (ELISpot, ICS, etc.) incubate->detect

Caption: A generalized workflow for MART-1 peptide-based T-cell stimulation assays.
Protocol 1: IFN-γ ELISpot Assay

This protocol outlines a method to measure IFN-γ secretion from MART-1 specific T-cells.

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

  • Cell Preparation:

    • Thaw cryopreserved PBMCs or purified T-cells from an HLA-A*02:01+ donor. Assess viability; it should be >80%.

    • Resuspend cells in complete culture medium to a concentration of 2 x 10⁶ cells/mL.

    • Prepare T2 target cells, resuspending them at 2 x 10⁵ cells/mL.

  • Peptide Stimulation:

    • Wash the coated plate and block with culture medium for 1-2 hours at 37°C.

    • Prepare MART-1 peptide working solutions. A common starting concentration is 2 µg/mL (for a 1 µg/mL final concentration). Also prepare a negative control (medium + DMSO) and a positive control (e.g., PHA).[10][15]

    • Add 100 µL of your effector cell suspension (2 x 10⁵ cells) to each well.

    • Add 100 µL of peptide solution, negative control, or positive control to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate during incubation.[2][10]

  • Development: Wash the plate and follow the manufacturer's protocol for adding the detection antibody (biotinylated anti-IFN-γ) and substrate (e.g., Streptavidin-ALP and BCIP/NBT).

  • Analysis: Stop the reaction by washing with water, allow the plate to dry, and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for detecting intracellular cytokine production (e.g., IFN-γ, TNF-α) in response to MART-1 stimulation.

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10⁷ PBMCs in 900 µL of culture medium in a 1.5 mL tube or 24-well plate.[11]

  • Peptide Stimulation:

    • Add 100 µL of a 10X working solution of MART-1 peptide to the cells for a final concentration of 1-10 µg/mL.

    • Set up appropriate negative (DMSO) and positive (PMA/Ionomycin) controls.[11][16]

    • Incubate for 5-6 hours at 37°C.

  • Protein Transport Inhibition: Approximately 2 hours into the incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all tubes according to the manufacturer's protocol. This traps cytokines inside the cell.[11][16]

  • Surface Staining:

    • After the total incubation time, wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers (e.g., CD3, CD8, CD4) and a viability dye for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess surface antibodies.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit. This is a critical step for allowing antibodies to access intracellular targets.

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer. Analyze the data by gating on viable, single cells, then on your T-cell populations of interest (e.g., CD3+CD8+) to quantify the percentage of cytokine-positive cells.

T-Cell Activation Pathway

The recognition of the MART-1 peptide presented by an HLA-A2 molecule on an APC by a specific T-cell receptor (TCR) is the initiating event for T-cell activation.

G apc Antigen Presenting Cell (APC) tcr T-Cell Receptor (TCR) hla HLA-A2 tcr->hla Recognition cd8 CD8 tcr->cd8 signal Intracellular Signaling Cascade tcr->signal hla->apc mart1 MART-1 Peptide mart1->hla cd8->hla Co-receptor Binding response T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) signal->response

Caption: Simplified schematic of MART-1 peptide recognition by a CD8+ T-cell.

References

MART-1 (26-35) Peptide: A Technical Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the MART-1 (26-35) peptide, its inherent hydrophobicity presents a significant hurdle. Proper solubilization is critical for the success of in vitro and in vivo studies. This technical support center provides troubleshooting guidance and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my MART-1 (26-35) peptide difficult to dissolve?

The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, has a high proportion of hydrophobic residues. This characteristic leads to poor solubility in aqueous solutions and a tendency to aggregate.

Q2: What is the recommended solvent for initial reconstitution of lyophilized MART-1 (26-35) peptide?

For initial reconstitution, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent.[1][2] Some suppliers provide the peptide already dissolved in DMSO, typically at a concentration of 1 mM.[3][4]

Q3: Can I dissolve the MART-1 (26-35) peptide directly in water or buffer?

Direct dissolution in water or aqueous buffers is generally not recommended due to the peptide's hydrophobicity. However, one supplier suggests that solubility in water at 5 mg/mL can be achieved with the aid of sonication.[1] It is advisable to first dissolve the peptide in a small amount of an organic solvent like DMSO.[2]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in cell-based assays should be kept to a minimum, as it can be toxic to cells. A final concentration of 0.3% or less is generally recommended for T-cell co-culture assays.[5]

Q5: Are there alternative organic solvents to DMSO?

Yes, if DMSO is not compatible with your experimental setup, other organic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can be used for initial dissolution.[2]

Q6: My peptide solution appears cloudy or has visible particulates. What should I do?

A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved or has aggregated. Sonication can help to break up aggregates and improve solubility.[2] If the issue persists, it may be necessary to start over with a fresh vial of lyophilized peptide and ensure the initial dissolution in the organic solvent is complete before adding any aqueous buffer.

Q7: How should I store the reconstituted MART-1 (26-35) peptide solution?

For long-term storage, it is recommended to store the peptide solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3][4]

Q8: Is there a more soluble version of the MART-1 (26-35) peptide available?

Yes, the MART-1 (26-35) A27L analog (ELAGIGILTV) is a well-characterized variant with a leucine (B10760876) substitution for alanine (B10760859) at position 27. This modification enhances its binding affinity to HLA-A*0201 and can improve its stability and immunogenicity.[4]

Quantitative Solubility Data

The following table summarizes the known solubility of the MART-1 (26-35) peptide in different solvents. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.

SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLNot specified[1]
Dimethyl Sulfoxide (DMSO)1 mMPre-dissolved[3][4]
Water (H₂O)5 mg/mLRequires sonication[1]

Experimental Protocols

Protocol for Reconstitution of Lyophilized MART-1 (26-35) Peptide

This protocol provides a step-by-step guide for the proper solubilization of lyophilized MART-1 (26-35) peptide for use in biological assays.

Materials:

  • Lyophilized MART-1 (26-35) peptide vial

  • Sterile, high-purity DMSO

  • Sterile, endotoxin-free physiological buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Initial Dissolution in DMSO:

    • Carefully open the vial in a sterile environment.

    • Add the required volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex the vial to dissolve the peptide completely. The solution should be clear and free of particulates. Sonication can be used if necessary to aid dissolution.

  • Aliquoting: Aliquot the high-concentration stock solution into sterile, low-protein binding microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Further dilute the stock solution with the desired sterile physiological buffer (e.g., PBS) to the final working concentration.

    • Crucially, ensure the final concentration of DMSO in your experimental sample is non-toxic to your cells (typically ≤ 0.3%). [5]

    • Mix the working solution thoroughly by gentle pipetting or vortexing.

Visualizations

Experimental Workflow for MART-1 (26-35) Peptide Solubilization

G Workflow for MART-1 (26-35) Peptide Solubilization cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start: Lyophilized MART-1 (26-35) equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_dmso Add sterile DMSO for stock solution centrifuge->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve check_clarity Check for clear solution dissolve->check_clarity check_clarity->dissolve Cloudy aliquot Aliquot stock solution check_clarity->aliquot Clear store Store at -80°C aliquot->store dilute Dilute aliquot with buffer for working solution store->dilute end Ready for experiment dilute->end

Caption: A step-by-step workflow for the proper solubilization of MART-1 (26-35) peptide.

MHC Class I Antigen Presentation Pathway for MART-1

G MHC Class I Antigen Presentation of MART-1 Peptide cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface mart1_protein MART-1 Protein proteasome Proteasome mart1_protein->proteasome Ubiquitination & Degradation mart1_peptide MART-1 (26-35) Peptide proteasome->mart1_peptide tap TAP Transporter mart1_peptide->tap Transport peptide_loading Peptide Loading Complex tap->peptide_loading mhc1 MHC Class I Molecule mhc1->peptide_loading mhc1_peptide MHC I-Peptide Complex peptide_loading->mhc1_peptide Binding presentation Presentation on Cell Surface mhc1_peptide->presentation Transport via Golgi tcr T-Cell Receptor (TCR) on CD8+ T-Cell presentation->tcr Recognition

Caption: The pathway of endogenous MART-1 protein processing and presentation by MHC class I molecules.

References

Technical Support Center: MART-1 (26-35) ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background noise in Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (26-35) peptide and why is it used in ELISpot assays?

A1: The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is a well-characterized tumor-associated antigen expressed on melanoma cells and normal melanocytes.[1][2][3] It is presented by the MHC class I molecule HLA-A0201 and is recognized by cytotoxic T lymphocytes (CTLs).[1] In ELISpot assays, this peptide is used to stimulate peripheral blood mononuclear cells (PBMCs) or other T-cell populations to measure the frequency of MART-1-specific T-cells by detecting their cytokine secretion, typically Interferon-gamma (IFN-γ). A modified version of this peptide, with a Leucine substitution at position 27 (ELAGIGILTV), is often used due to its increased immunogenicity and stability of binding to the HLA-A02:01 molecule.[3][4]

Q2: What is considered "high background" in a MART-1 ELISpot assay?

A2: High background refers to a significant number of spots in the negative control wells (wells containing cells and media without the MART-1 peptide). While the acceptable level of background can vary between laboratories, a typical cutoff for a low background is less than 50 spot-forming units (SFU) per 10^6 PBMCs.[5] Background exceeding this is generally considered high and can compromise the interpretation of antigen-specific responses.

Q3: Can the viability of my cells affect the background?

A3: Yes, low cell viability is a common cause of high background. Dead cells can release factors that non-specifically activate other cells or stick to the membrane, causing artifacts that may be miscounted as spots. It is recommended to use cells with a viability of over 95%.

Troubleshooting Guide: High Background Noise

High background noise in your MART-1 (26-35) ELISpot assay can obscure true positive results. The following sections detail potential causes and solutions to help you optimize your assay and improve your signal-to-noise ratio.

Problem Area 1: Cell-Related Issues

Q: My negative control wells have a high number of spots. What could be the cellular causes?

A: High background originating from the cells themselves is a common issue. Here are several potential causes and their solutions:

  • Cause: Too many cells per well.

    • Solution: Optimize the number of cells plated per well. Overcrowding can lead to non-specific activation. A good starting point for antigen-specific wells is between 200,000 and 300,000 cells.

  • Cause: Poor cell health and viability.

    • Solution: Ensure high viability of your PBMCs or T-cells (ideally >95%). If using cryopreserved cells, allow them to rest for at least one hour after thawing before adding them to the plate.

  • Cause: Contamination of the cell culture.

    • Solution: Maintain sterile technique throughout the entire process. Contaminants such as endotoxins can non-specifically activate T-cells.

  • Cause: Carryover of cytokines from previous cell culture steps.

    • Solution: Wash cells thoroughly before plating them in the ELISpot plate to remove any pre-existing cytokines.

Problem Area 2: Reagent and Assay Protocol Issues

Q: I've optimized my cell number, but the background is still high. What reagent or protocol steps should I check?

A: Several components of your reagents and protocol can contribute to high background:

  • Cause: Suboptimal peptide concentration.

    • Solution: Titrate the MART-1 (26-35) peptide concentration. While a final concentration of 10 µg/ml is often used, this may need to be optimized for your specific cell type and donor.

  • Cause: Issues with the serum in the culture medium.

    • Solution: Serum can contain factors that cause non-specific stimulation. It is recommended to test different batches of serum to find one with a low background, or consider using serum-free media.

  • Cause: Inadequate washing steps.

    • Solution: Ensure thorough and careful washing of the plate at all specified steps to remove unbound antibodies and other reagents. When washing, ensure both sides of the membrane are cleaned.

  • Cause: Over-development of the plate.

    • Solution: Reduce the incubation time with the substrate. Monitor spot development under a microscope and stop the reaction when distinct spots are visible.

Data Presentation: Optimizing Experimental Parameters

To achieve a good signal-to-noise ratio, it is crucial to optimize key experimental parameters. The following tables provide examples of how to structure your optimization experiments and representative data.

Table 1: Optimization of Cell Concentration

Cell Concentration (cells/well)MART-1 Stimulated (SFU/10^6 cells)Negative Control (SFU/10^6 cells)Signal-to-Noise Ratio
1 x 10^51501015.0
2 x 10^5 250 15 16.7
4 x 10^5300407.5
8 x 10^5320853.8

This table illustrates that increasing cell numbers can lead to a higher background, reducing the signal-to-noise ratio. In this example, 2 x 10^5 cells/well provides the optimal balance.

Table 2: Optimization of MART-1 (26-35) Peptide Concentration

Peptide Concentration (µg/mL)MART-1 Stimulated (SFU/10^6 cells)Negative Control (SFU/10^6 cells)Signal-to-Noise Ratio
11801215.0
52401417.1
10 260 15 17.3
202652510.6

This table shows the effect of varying peptide concentration on spot formation. A concentration of 10 µg/mL provides the best signal-to-noise ratio in this hypothetical experiment.

Experimental Protocols

Protocol 1: Basic MART-1 (26-35) IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing: The next day, wash the plate four times with sterile PBS.

  • Blocking: Block the plate with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

  • Cell Preparation: Prepare a single-cell suspension of PBMCs in culture medium. Ensure cell viability is >95%.

  • Plating: Add 2 x 10^5 cells per well.

  • Stimulation: Add MART-1 (26-35) peptide to the experimental wells to a final concentration of 10 µg/mL. Add media without peptide to the negative control wells. Use a mitogen like PHA as a positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.

    • Wash the plate and add the BCIP/NBT substrate.

  • Spot Development: Monitor the development of spots and stop the reaction by washing with distilled water.

  • Drying and Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.

Protocol 2: Troubleshooting High Background - A Stepwise Approach
  • Verify Cell Viability: Before starting the assay, perform a trypan blue exclusion test to ensure cell viability is above 95%.

  • Optimize Cell Density: Set up a titration experiment with varying cell numbers (e.g., 1x10^5, 2x10^5, 4x10^5 cells/well) to determine the optimal density that provides a strong signal with low background.

  • Titrate MART-1 Peptide: Using the optimal cell density, perform a peptide titration (e.g., 1, 5, 10, 20 µg/mL) to find the concentration that yields the best signal-to-noise ratio.

  • Serum Screening: If background remains high, test different batches of FBS or consider using a serum-free medium.

  • Review Washing Technique: Ensure that washing steps are performed thoroughly and consistently. Increase the number of washes if necessary.

Visualizations

Experimental Workflow for Troubleshooting High Background

G cluster_start Start cluster_cell Cellular Optimization cluster_reagent Reagent & Protocol Optimization cluster_end Outcome start High Background in MART-1 ELISpot cell_viability Check Cell Viability (>95%) start->cell_viability cell_density Titrate Cell Density (e.g., 1, 2, 4 x 10^5 cells/well) cell_viability->cell_density Viability OK peptide_conc Titrate MART-1 Peptide (e.g., 1, 5, 10, 20 µg/mL) cell_density->peptide_conc Density Optimized serum Test Different Serum Batches or Serum-Free Media peptide_conc->serum Concentration Optimized washing Review and Optimize Washing Steps serum->washing Serum Optimized end Optimized Assay: Low Background, High Signal-to-Noise washing->end Protocol Optimized

Caption: A stepwise workflow for troubleshooting high background in MART-1 ELISpot assays.

Signaling Pathway of MART-1 Specific CD8+ T-Cell Activation

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell mhc MHC class I + MART-1 Peptide tcr T-Cell Receptor (TCR) mhc->tcr Recognition lck Lck tcr->lck cd8 CD8 cd8->lck zap70 ZAP-70 lck->zap70 Phosphorylates plc PLCγ zap70->plc Activates ap1 AP-1 zap70->ap1 Activates (via MAPK pathway) dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc Activates ca Ca2+ ip3->ca Releases nfkB NF-κB pkc->nfkB Activates nfat NFAT ca->nfat Activates cytokine IFN-γ Gene Transcription nfat->cytokine ap1->cytokine nfkB->cytokine

Caption: Simplified signaling cascade of CD8+ T-cell activation upon recognition of the MART-1 peptide.

References

Technical Support Center: Non-specific T-cell Activation with MART-1 (26-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting non-specific T-cell activation when using the MART-1 (26-35) peptide. Accurate measurement of antigen-specific responses is critical, and this document offers FAQs, detailed troubleshooting steps, experimental protocols, and data interpretation aids to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between specific and non-specific T-cell activation?

A: Specific activation occurs when a T-cell receptor (TCR) recognizes the MART-1 peptide presented by a compatible Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC). This is the intended, antigen-driven response. Non-specific activation , also known as bystander activation, is the activation of T-cells independent of this specific TCR-peptide-MHC interaction.[1][2] It can be triggered by various factors, including contaminants or high concentrations of cytokines in the culture environment, leading to false-positive results.[1][2][3]

Q2: Why are my negative control wells (T-cells + APCs, no peptide) showing a high background signal?

A: High background in negative controls indicates that T-cells are being activated by factors other than the MART-1 peptide. Common causes include:

  • Contamination: Bacterial products like endotoxins (lipopolysaccharides or LPS) in reagents, media, or the peptide itself can potently activate immune cells.[4][5][6]

  • Serum Quality: Different lots of serum (e.g., FBS) can contain variable levels of activating substances or heterophilic antibodies.[7][8]

  • Cell Health: T-cells that are overly activated from isolation or prior culture conditions may spontaneously secrete cytokines.[7][9]

  • APC Activation: Dendritic cells or other APCs might be pre-activated, leading to the release of inflammatory cytokines like IL-15 that can cause bystander T-cell activation.[1]

Q3: Could the MART-1 (26-35) peptide itself be the cause of non-specific activation?

A: Yes, this is possible due to several peptide-related factors:

  • Peptide Purity: Synthetic peptides can contain impurities from the manufacturing process, such as truncated or modified sequences, which may unexpectedly stimulate T-cells.[10]

  • Contaminants: The peptide preparation can be contaminated with endotoxins or residual chemicals from synthesis, like trifluoroacetic acid (TFA), which can be cytotoxic or stimulatory at certain concentrations.[4]

  • High Concentration: Using the peptide at excessively high concentrations can lead to off-target effects or aggregation, causing non-specific cell stimulation.[11][12] It is crucial to perform a dose-response experiment to find the optimal concentration.[13][14]

Troubleshooting Guide

This section addresses specific experimental issues with potential causes and recommended solutions.

Problem 1: High background activation in all experimental wells, including negative controls.
Potential Cause Recommended Solution
Endotoxin (B1171834) Contamination Use endotoxin-free reagents, water, and plasticware. Test your peptide stock for endotoxin levels; services are available that guarantee low endotoxin levels (e.g., ≤0.01 EU/µg).[4][6]
Serum Variability Pre-screen several lots of Fetal Bovine Serum (FBS) or switch to a serum-free medium. Heat-inactivating the serum can also help reduce non-specific mitogens.
Pre-activated T-cells Allow isolated T-cells (especially after thawing) to rest in culture for several hours (or overnight) before starting the stimulation assay to allow them to return to a basal state.[15]
Contaminated Incubator/Hood Ensure proper and regular cleaning of all cell culture equipment to prevent microbial contamination that can introduce activating substances into your experiments.
Problem 2: T-cell activation is observed with an irrelevant control peptide.
Potential Cause Recommended Solution
Peptide Impurities The irrelevant peptide may contain impurities that are activating T-cells. Confirm the purity of all peptides used via methods like HPLC and Mass Spectrometry.[10] Consider re-ordering from a reputable supplier with stringent quality control.
Bystander Activation A strong response to the control peptide (if it's a known immunogenic peptide) could release a high concentration of cytokines (e.g., IFN-γ, IL-2), which then activate nearby MART-1 specific T-cells in a non-specific manner.[1][2][3] Ensure wells are not cross-contaminated.
Peptide Cross-Reactivity While less common, it is possible that some T-cell clones exhibit genuine cross-reactivity with the irrelevant peptide. This is a biological phenomenon that can be confirmed with single-cell cloning and re-testing.[16]
Problem 3: Results are inconsistent and not reproducible between experiments.
Potential Cause Recommended Solution
Peptide Degradation Improper storage of the MART-1 peptide can lead to degradation. Store lyophilized peptide at -20°C or -80°C and, once dissolved, aliquot to avoid repeated freeze-thaw cycles.[4] Use sterile, appropriate solvents like DMSO for reconstitution.[13]
Cell Viability & Number Ensure consistent cell viability (>90%) and accurate cell counts for every experiment. Small variations in the effector-to-target ratio can significantly alter outcomes.
Assay Timing Adhere strictly to consistent incubation times for peptide pulsing and T-cell co-culture, as cytokine production and cytotoxic activity change over time.[17]
Reagent Variability Use the same lot of key reagents (peptides, serum, antibodies) for a set of related experiments whenever possible to minimize variability.

Experimental Protocols & Data

Protocol: Intracellular Cytokine Staining (ICS) for MART-1 Specific T-cells

This protocol outlines a standard workflow for measuring IFN-γ production in CD8+ T-cells in response to MART-1 peptide stimulation.

  • Cell Preparation :

    • Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.

    • Resuspend cells at 1 x 10⁷ cells/mL in complete RPMI medium.[18]

  • Peptide Stimulation :

    • Plate 1 x 10⁶ cells in 900 µL of medium per well in a 24-well plate.

    • Prepare a 10X working stock of the MART-1 (26-35) peptide. The optimal concentration should be determined by titration but is often around 1-10 µg/mL final concentration.[12][17]

    • Add 100 µL of the 10X peptide stock to the corresponding wells. Include a "No Peptide" (vehicle control, e.g., 0.1% DMSO) and a positive control (e.g., CEF peptide pool or PMA/Ionomycin).[13]

    • Incubate at 37°C, 5% CO₂ for 5-6 hours.[18]

  • Cytokine Secretion Block :

    • After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.[18]

    • Return the plate to the incubator for the remainder of the incubation period.

  • Staining for Flow Cytometry :

    • Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

    • Perform surface staining with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes on ice.

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Perform intracellular staining with an anti-IFN-γ antibody.

    • Wash the cells and resuspend them in FACS buffer for analysis.

  • Data Acquisition and Analysis :

    • Acquire the samples on a flow cytometer.

    • Gate on live, single lymphocytes, then on CD3+ T-cells, and finally on the CD8+ population.

    • Quantify the percentage of IFN-γ positive cells within the CD8+ gate for each condition.

Table 1: Example Troubleshooting Data (IFN-γ ELISpot Assay)

This table shows hypothetical data from an ELISpot assay demonstrating a high background issue and the effect of a corrective action.

Condition Stimulus Mean Spots / 10⁵ cells (Problem) Mean Spots / 10⁵ cells (After Corrective Action)*
Negative ControlVehicle (DMSO)858
TestMART-1 (1 µg/mL)11095
Positive ControlPHA (5 µg/mL)350360

*Corrective Action: The researcher switched to a new batch of pre-screened, low-endotoxin FBS and allowed T-cells to rest overnight before the assay.

Visual Diagrams

Signaling and Workflow Diagrams

Signaling_Pathways Figure 1: Comparison of T-Cell Activation Pathways cluster_0 Specific Activation cluster_1 Non-Specific Activation TCR TCR Signal1 Signal Transduction (Lck, ZAP-70) TCR->Signal1 pMHC MART-1 Peptide in MHC pMHC->TCR Recognition Activation1 Specific T-Cell Activation (Cytokine Release, Proliferation) Signal1->Activation1 Endotoxin Endotoxin (LPS) TLR Toll-like Receptor (TLR4 on APC) Endotoxin->TLR Cytokines Pro-inflammatory Cytokines (e.g., IL-1, IL-12) TLR->Cytokines Activation2 Bystander T-Cell Activation Cytokines->Activation2

Figure 1: Comparison of T-Cell Activation Pathways

Experimental_Workflow Figure 2: Workflow for T-Cell Activation Assay prep 1. Prepare Cells (Isolate PBMCs/T-Cells) plate 2. Plate Cells (1x10^6 cells/well) prep->plate stim 3. Add Stimulus (MART-1, Controls) plate->stim incubate 4. Incubate (5-6h) Add Secretion Inhibitor stim->incubate stain 5. Stain Cells (Surface & Intracellular Abs) incubate->stain acquire 6. Acquire on Flow Cytometer stain->acquire analyze 7. Analyze Data (% Cytokine+ Cells) acquire->analyze

Figure 2: Workflow for T-Cell Activation Assay

Troubleshooting_Flowchart Figure 3: Troubleshooting Non-Specific Activation start High Background Signal in T-Cell Assay? q_neg_ctrl Is background high in NO PEPTIDE control? start->q_neg_ctrl sol_reagents Check Reagents & Media: - Test for endotoxin - Screen new serum lots - Use fresh media q_neg_ctrl->sol_reagents Yes q_irr_ctrl Is background high only in IRRELEVANT PEPTIDE control? q_neg_ctrl->q_irr_ctrl No sol_cells Check Cell Health: - Ensure high viability - Rest cells post-thaw sol_reagents->sol_cells end_node Problem Resolved sol_cells->end_node sol_peptide_qc Check Peptide Quality: - Confirm purity & identity (MS) - Order endotoxin-free grade q_irr_ctrl->sol_peptide_qc Yes q_irr_ctrl->end_node No sol_titrate Titrate Peptide Concentration: - Perform dose-response curve - Avoid excessive concentrations sol_peptide_qc->sol_titrate sol_titrate->end_node

Figure 3: Troubleshooting Non-Specific Activation

References

Technical Support Center: Ensuring High Purity of MART-1 (26-35) for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and verifying the purity of the MART-1 (26-35) peptide for in vivo applications. High purity is critical for the safety, efficacy, and reproducibility of in vivo studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for MART-1 (26-35) peptide used in in vivo studies?

For in vivo studies, a purity level of >98% is highly recommended.[1] This minimizes the risk of introducing impurities that could cause off-target effects, toxicity, or alter the immune response, thereby ensuring that the observed biological effects are attributable to the MART-1 (26-35) peptide itself.[1]

Q2: What are the common types of impurities found in synthetic MART-1 (26-35) peptides?

Common impurities in synthetic peptides include:

  • Deletion sequences: Peptides missing one or more amino acids from the target sequence.[3][4]

  • Truncation sequences: Peptides that are shorter than the full-length MART-1 (26-35) due to incomplete synthesis.[4][5]

  • Incompletely deprotected sequences: Peptides that still have protecting groups attached to amino acid side chains.[4]

  • Modification products: Peptides that have undergone chemical modifications such as oxidation, deamidation, or aspartimide formation during synthesis or cleavage.[3][4]

  • Residual solvents and reagents: Chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).[4][5]

  • Cross-contamination: Presence of other peptides from previous syntheses on the same equipment.[6][7][8]

Q3: How can I detect these impurities in my MART-1 (26-35) sample?

The standard methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4][5]

  • RP-HPLC separates the target peptide from impurities based on hydrophobicity, providing a percentage of the sample that absorbs UV light.[4][9]

  • Mass Spectrometry determines the molecular weight of the peptide and its fragments, confirming the identity of the target peptide and identifying potential impurities with different masses.[5][10]

Q4: My commercially supplied MART-1 (26-35) peptide shows lower than expected activity in my in vivo experiments. Could purity be the issue?

Yes, even seemingly minor impurities can significantly impact the outcome of in vivo T-cell stimulation assays.[10] Contaminating peptides, even at levels as low as 1%, can lead to false-positive or inconsistent results.[6][7][8] It is crucial to verify the purity and identity of the peptide lot before in vivo use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity (<95%) on Analytical HPLC Inefficient initial purification by the supplier.Re-purify the peptide using preparative RP-HPLC.
Degradation of the peptide during storage.Store the peptide as a lyophilized powder at -80°C. Avoid repeated freeze-thaw cycles by aliquoting upon first use.[11]
Multiple Peaks on Mass Spectrometry Presence of deletion or modified peptides.Analyze the mass of each peak to identify the nature of the impurity. If significant, re-purification by preparative RP-HPLC is necessary.
Contamination with other peptides.If unexpected masses corresponding to other known immunogenic peptides are found, it indicates cross-contamination.[6][7][8] The peptide batch should not be used for in vivo studies.
Inconsistent In Vivo Results Between Batches Batch-to-batch variability in purity and impurity profile.Always obtain a certificate of analysis for each new batch. Perform in-house quality control using analytical HPLC and mass spectrometry to confirm purity and identity before use.
Unexpected Immune Response In Vivo Presence of immunogenic impurities (e.g., Fmoc-modified peptides, other viral or bacterial peptides).[6]If possible, perform a biological quality control assay, such as an ELISPOT with control PBMCs, to check for non-specific T-cell activation.[6][7][8]

Experimental Protocols

Protocol 1: Purification of MART-1 (26-35) by Preparative RP-HPLC

This protocol describes the purification of the MART-1 (26-35) peptide using a C18 reversed-phase column.

Materials:

  • Crude or low-purity MART-1 (26-35) peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the preparative C18 column with 5-10 column volumes of the starting gradient condition (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Injection: Inject the dissolved peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient should be determined based on analytical HPLC runs of the crude material.[12]

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 210-220 nm).[9]

  • Fraction Analysis: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure MART-1 (26-35) peptide (>98% purity). Freeze the pooled fractions and lyophilize to obtain a dry powder.[12]

Protocol 2: Quality Control of Purified MART-1 (26-35) by Analytical RP-HPLC and Mass Spectrometry

Materials:

  • Purified MART-1 (26-35) peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Analytical RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in Solvent A.

  • Analytical HPLC:

    • Inject a small volume (e.g., 10 µL) onto the analytical C18 column.

    • Run a standard gradient (e.g., 5% to 95% Solvent B over 30 minutes).

    • Integrate the peak areas from the chromatogram to determine the percentage purity.

  • Mass Spectrometry:

    • Infuse the peptide solution into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical mass of MART-1 (26-35) (EAAGIGILTV; MW ≈ 987.2 Da).

    • Analyze for the presence of any secondary masses that would indicate impurities.

Visualizations

Experimental Workflow for Peptide Purification and Quality Control

experimental_workflow cluster_purification Peptide Purification cluster_qc Quality Control cluster_final_product Final Product crude_peptide Crude MART-1 (26-35) dissolve Dissolve in Solvent A crude_peptide->dissolve prep_hplc Preparative RP-HPLC dissolve->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC fraction_collection->analytical_hplc mass_spec Mass Spectrometry fraction_collection->mass_spec purity_check Purity > 98%? analytical_hplc->purity_check mass_spec->purity_check pool_fractions Pool Pure Fractions purity_check->pool_fractions Yes repurify Re-purify purity_check->repurify No lyophilize Lyophilize pool_fractions->lyophilize pure_peptide Pure MART-1 (26-35) (>98%) lyophilize->pure_peptide repurify->prep_hplc

Caption: Workflow for purification and quality control of MART-1 (26-35).

MART-1 Antigen Presentation and T-Cell Recognition Pathway

mart1_pathway cluster_melanoma Melanoma Cell cluster_tcell Cytotoxic T-Lymphocyte (CTL) mart1_protein MART-1 Protein proteasome Proteasome mart1_protein->proteasome Degradation mart1_peptide MART-1 (26-35) Peptide proteasome->mart1_peptide tap TAP Transporter mart1_peptide->tap er Endoplasmic Reticulum tap->er peptide_mhc Peptide-MHC I Complex er->peptide_mhc Peptide Loading mhc1 MHC Class I mhc1->er cell_surface Cell Surface peptide_mhc->cell_surface Transport tcr T-Cell Receptor (TCR) cell_surface->tcr Recognition cd8 CD8 cell_surface->cd8 tcell_activation T-Cell Activation tcr->tcell_activation cd8->tcell_activation cell_lysis Melanoma Cell Lysis tcell_activation->cell_lysis

Caption: MART-1 antigen processing and presentation to cytotoxic T-cells.

References

Technical Support Center: Refining Pulsing Conditions for Antigen-Presenting Cells with MART-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MART-1 peptide pulsing of antigen-presenting cells (APCs).

Troubleshooting Guide

This guide addresses common issues encountered during MART-1 pulsing experiments.

Issue Potential Cause Recommended Solution
Low or no cytotoxic T lymphocyte (CTL) response Suboptimal MART-1 Peptide Variant: The choice between the nonamer (AAGIGILTV) and decamer (EAAGIGILTV) MART-1 peptides, or their analogues, can significantly impact T-cell activation. The nonamer has shown a longer half-life of binding to HLA-A0201 compared to the decamer.[1] Modified analogues, such as ELAGIGILTV, may exhibit enhanced binding and immunogenicity.[2]- Test different MART-1 peptide variants to determine the most effective one for your specific CTL clones. - Consider using the nonamer AAGIGILTV for its stable binding.[1][2] - Evaluate enhanced analogues like ELAGIGILTV, which have been shown to be more immunogenic.[2]
Inefficient Peptide Loading: Insufficient peptide concentration or incubation time can lead to low levels of peptide-MHC (pMHC) complex formation on the APC surface.- Optimize the peptide concentration. Concentrations ranging from 1 µg/ml to 100 µM have been reported in various protocols.[3][4][5] - A typical pulsing duration is 1 to 4 hours at 37°C.[4][5][6]
APC Maturation State: Immature dendritic cells (DCs) are proficient at antigen uptake, while mature DCs are superior at T-cell activation due to higher expression of co-stimulatory molecules.[3]- For generating CTLs in vitro, pulsing immature DCs and subsequently maturing them can be an effective strategy. - For direct T-cell activation assays, using mature, peptide-pulsed DCs is recommended.
Low Avidity of T-Cell Receptor (TCR): The TCR of the responding T-cells may have low avidity for the specific MART-1 pMHC complex.- Use CTL clones with known high avidity for MART-1 as positive controls. - Consider using tetramer staining to enumerate antigen-specific T-cells.
Inconsistent results between experiments Variability in APC Quality: The quality and maturation state of APCs can vary between preparations.- Standardize the protocol for generating and maturing APCs. - Characterize APCs for the expression of maturation markers (e.g., CD80, CD83, CD86) and MHC molecules by flow cytometry before each experiment.
Peptide Stability and Handling: MART-1 peptides can degrade if not stored or handled properly.- Store peptides as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. - Reconstitute peptides in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles.
High background in CTL assays Non-specific T-cell activation: Components in the culture medium or the APCs themselves may cause non-specific activation.- Include a negative control of APCs pulsed with an irrelevant peptide of the same HLA-A0201 restriction.[3] - Ensure that the CTL line is not alloreactive to the APCs.

Frequently Asked Questions (FAQs)

Q1: Which MART-1 peptide variant should I use?

A1: The choice of MART-1 peptide depends on your experimental goals. The native nonamer (AAGIGILTV) and decamer (EAAGIGILTV) are commonly used. The nonamer has demonstrated a longer binding half-life to HLA-A0201, which can be advantageous for inducing CTL responses.[1] An anchor-modified analogue of the decamer, ELAGIGILTV, has been shown to have a higher binding affinity for HLA-A0201 and can be more immunogenic.[2] It is recommended to test different variants to find the optimal one for your system.

Q2: What is the optimal concentration of MART-1 peptide for pulsing APCs?

A2: The optimal concentration can vary depending on the specific peptide and experimental setup. Published protocols report a wide range of concentrations, from 1 µg/ml to 100 µM.[3][4][5] It is advisable to perform a dose-titration experiment to determine the concentration that yields the best response in your assay.

Q3: How long should I incubate the APCs with the MART-1 peptide?

A3: A common incubation time for peptide pulsing is 1 to 4 hours at 37°C.[4][5][6] Shorter and longer incubation times have also been reported. The optimal time can be determined empirically.

Q4: How can I verify that the MART-1 peptide is being presented on the APCs?

A4: Several methods can be used to confirm peptide presentation:

  • T-cell activation assays: The most straightforward method is to co-culture the peptide-pulsed APCs with MART-1-specific T-cells and measure their activation through cytokine secretion (e.g., IFN-γ ELISpot) or cytotoxicity assays.[7]

  • MHC-peptide complex-specific antibodies: If available, monoclonal antibodies that specifically recognize the MART-1/HLA-A*0201 complex can be used for flow cytometry.

  • Mass Spectrometry: Although technically demanding, mass spectrometry can be used to directly identify peptides eluted from MHC molecules on the APC surface.[7]

Q5: Should I use immature or mature dendritic cells for pulsing?

A5: Immature DCs are more efficient at capturing antigens, while mature DCs are more potent at activating T-cells due to upregulated co-stimulatory molecules.[3] A common strategy is to pulse immature DCs with the peptide and then induce their maturation. This allows for efficient antigen loading and subsequent potent T-cell stimulation.

Experimental Protocols

Detailed Methodology for Pulsing Dendritic Cells with MART-1 Peptide

This protocol provides a general guideline for pulsing human monocyte-derived dendritic cells (mo-DCs).

1. Generation of Immature Dendritic Cells (iDCs):

  • Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/ml), and IL-4 (e.g., 50 ng/ml) for 5-6 days.

2. Peptide Pulsing:

  • On day 5 or 6, harvest the iDCs.

  • Resuspend the iDCs in serum-free medium at a concentration of 1-2 x 10^6 cells/ml.

  • Add the MART-1 peptide (e.g., AAGIGILTV or ELAGIGILTV) to the desired final concentration (e.g., 1-10 µg/ml).

  • Incubate for 1-2 hours at 37°C in a humidified CO2 incubator.[4]

3. Maturation of Dendritic Cells (Optional but recommended for CTL induction):

  • After peptide pulsing, wash the cells to remove excess peptide.

  • Resuspend the cells in complete medium containing a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

4. Quality Control:

  • Assess DC maturation by flow cytometry for the expression of surface markers such as CD80, CD83, CD86, and HLA-DR.

  • The peptide-pulsed mature DCs are now ready for use in T-cell activation assays.

Quantitative Data Summary

Parameter Reported Range/Value Reference
MART-1 Peptide Concentration 1 µg/ml - 100 µM[3][4][5]
Pulsing Duration 1 - 4 hours[4][5][6]
DC Concentration during Pulsing 1-2 x 10^6 cells/ml[4]

Visualizations

Experimental Workflow for MART-1 Peptide Pulsing of Dendritic Cells

experimental_workflow cluster_0 DC Generation cluster_1 Antigen Loading & Maturation cluster_2 T-Cell Co-culture & Analysis PBMCs PBMCs Monocytes CD14+ Monocytes PBMCs->Monocytes Isolation iDCs Immature DCs Monocytes->iDCs Differentiation (GM-CSF + IL-4) Pulsing Peptide Pulsing (MART-1 Peptide) iDCs->Pulsing mDCs Mature DCs Pulsing->mDCs Maturation (Cytokine Cocktail) CoCulture Co-culture with MART-1 specific T-cells mDCs->CoCulture Analysis Functional Analysis (e.g., ELISpot, CTL Assay) CoCulture->Analysis

Caption: Workflow for generating, pulsing, and maturing dendritic cells with MART-1 peptide for T-cell activation.

Signaling Pathway of TCR Recognition of MART-1 Peptide on APC

tcr_signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC HLA-A*0201 with MART-1 Peptide TCR T-Cell Receptor (TCR) MHC->TCR Signal 1: Antigen Recognition CD8 CD8 MHC->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation (Cytokine release, Proliferation, Cytotoxicity) Downstream->Activation

Caption: Simplified signaling cascade initiated by TCR recognition of the MART-1 peptide presented by HLA-A*0201 on an APC.[8][9][10]

References

Technical Support Center: Navigating Experimental Variability with MART-1 (26-35)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experiments utilizing the MART-1 (26-35) peptide and its analogues. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: What are the different MART-1 (26-35) peptide variants and how do they differ?

A1: The primary variants of the MART-1 peptide used in research are the native decapeptide (EAAGIGILTV) and a modified analogue with a Leucine substitution at position 27 (ELAGIGILTV). The key difference lies in their binding affinity to HLA-A*0201. The Leu27 analogue exhibits a higher binding affinity and stability compared to the native sequence, which can result in more potent T-cell responses.[1][2][3] The choice of peptide can significantly impact experimental outcomes, with the analogue often used to elicit stronger responses in functional assays.[3][4]

Q2: How should I properly store and handle my MART-1 (26-35) peptide?

A2: Proper storage and handling are critical to maintaining peptide integrity and ensuring experimental consistency. Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term storage.[1][2][5] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] Peptides are often supplied in DMSO, and it is crucial to use newly opened, anhydrous DMSO for reconstitution to prevent introducing moisture, which can compromise stability.[5]

Q3: What is the optimal way to reconstitute lyophilized MART-1 (26-35) peptide?

A3: The solubility of the MART-1 (26-35) peptide can vary. It is generally soluble in water or DMSO.[5] For in vitro cell-based assays, dissolving the peptide in DMSO is a common practice.[2][5] It is advisable to prepare a high-concentration stock solution, which can then be further diluted in your assay medium to the desired working concentration.

Q4: What are the key considerations for designing a T-cell activation assay with MART-1 (26-35)?

A4: Several factors should be considered for a robust T-cell activation assay. These include the choice of antigen-presenting cells (APCs), the concentration of the MART-1 peptide used for pulsing the APCs, the effector-to-target (E:T) cell ratio, and the incubation time.[6][7] Optimization of these parameters is crucial for achieving a clear window of specific T-cell activity. For instance, overnight pulsing of target cells with the peptide at a concentration of 1000 ng/mL has been shown to be effective.[6]

Troubleshooting Guides

Inconsistent or Weak T-Cell Responses (e.g., Cytotoxicity, Cytokine Release)
Potential Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized and reconstituted peptide at -80°C and avoid multiple freeze-thaw cycles.[1][2][5] Use freshly thawed aliquots for each experiment.
Suboptimal Peptide Concentration Perform a dose-response titration of the MART-1 peptide to determine the optimal concentration for pulsing antigen-presenting cells (APCs).[6]
Inefficient Antigen Presentation Verify the HLA-A*0201 status of your APCs. Ensure APCs are healthy and viable before and during the assay.
Low Frequency of MART-1 Specific T-Cells Consider using the higher affinity Leu27 analogue of the MART-1 peptide (ELAGIGILTV) to enhance stimulation.[2][3] It may be necessary to enrich for antigen-specific T-cells prior to the functional assay.
T-Cell Exhaustion or Poor Viability Ensure T-cells are not over-stimulated during expansion. Check T-cell viability before setting up the assay. Pre-stimulation with cytokines like IL-2 or IL-15 can sometimes enhance activity.[6]
Incorrect E:T Ratio Titrate the effector-to-target cell ratio to find the optimal window for detecting a specific response.
High Background or Non-Specific Staining in Tetramer Assays
Potential Cause Troubleshooting Step
Non-Specific Tetramer Binding Centrifuge tetramers before use to remove aggregates.[8] Increase the number of wash steps before and after staining.[8]
Dead Cells Always include a viability dye in your staining panel and gate on live cells during analysis.[8] Dead cells are known to non-specifically bind tetramers.
Inappropriate Negative Control Use an MHC tetramer with an irrelevant peptide as a negative control rather than an empty tetramer, which can sometimes increase background staining.[8]
TCR Internalization T-cell receptor internalization upon antigen exposure can reduce tetramer staining. Adding a protein-kinase inhibitor like dasatinib (B193332) before staining can mitigate this effect.[9]

Data Summary

Table 1: Comparison of MART-1 (26-35) Peptide Variants

Peptide Variant Sequence Binding Affinity to HLA-A*0201 Stability Notes
Native MART-1 (26-35)EAAGIGILTVLowerLowerRepresents the naturally occurring epitope.[1][4]
Modified MART-1 (26-35, Leu27)ELAGIGILTVHigherHigherAnalogue with enhanced immunogenicity, often used as a superagonist.[2][3]
Native MART-1 (27-35)AAGIGILTVLowerLowerA nonamer variant also recognized by T-cells.[10]

Experimental Protocols

Protocol 1: Pulsing Target Cells with MART-1 (26-35) Peptide
  • Cell Preparation: Culture HLA-A*0201 positive target cells (e.g., T2 cells or a relevant melanoma cell line) to a sufficient density and ensure high viability (>95%).

  • Peptide Dilution: Thaw a single-use aliquot of the MART-1 (26-35) peptide stock solution. Dilute the peptide to the desired final concentration (e.g., 1-10 µg/mL) in serum-free culture medium.

  • Pulsing: Resuspend the target cells in the peptide-containing medium at a density of 1-2 x 10^6 cells/mL.

  • Incubation: Incubate the cells with the peptide for at least 2 hours at 37°C in a humidified CO2 incubator. For some applications, overnight pulsing may be optimal.[6]

  • Washing: After incubation, wash the cells 2-3 times with culture medium to remove excess, unbound peptide.

  • Use in Assay: The peptide-pulsed cells are now ready to be used as target cells in cytotoxicity or cytokine release assays.

Protocol 2: T-Cell Cytotoxicity Assay (Chromium-51 Release Assay)
  • Target Cell Labeling: Label the MART-1 peptide-pulsed target cells with 51Cr by incubating them with sodium chromate (B82759) for 90 minutes.[11]

  • Effector and Target Cell Co-culture: Mix the labeled target cells with effector T-cells at various E:T ratios in a 96-well round-bottom plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]. Spontaneous release is measured from target cells incubated without effector cells, and maximum release is determined by lysing the target cells with a detergent.

Visualizations

Experimental_Workflow_for_T_Cell_Activation_Assay Experimental Workflow for T-Cell Activation Assay cluster_peptide_prep Peptide Preparation cluster_apc_prep APC Preparation cluster_tcell_prep T-Cell Preparation cluster_assay Functional Assay Peptide MART-1 (26-35) Peptide (Lyophilized) Reconstitution Reconstitute in DMSO Peptide->Reconstitution Dilution Dilute to Working Concentration Reconstitution->Dilution Pulsing Pulse with Peptide Dilution->Pulsing APCs Antigen Presenting Cells (e.g., T2 cells) APCs->Pulsing Washing Wash to Remove Excess Peptide Pulsing->Washing CoCulture Co-culture T-Cells and Pulsed APCs Washing->CoCulture TCells MART-1 Specific T-Cells TCells->CoCulture Incubation Incubate (4-24h) CoCulture->Incubation Readout Measure Readout: - Cytotoxicity - Cytokine Release Incubation->Readout

Caption: Workflow for a typical MART-1 specific T-cell activation experiment.

Troubleshooting_Logic_for_Weak_TCell_Response Troubleshooting Logic for Weak T-Cell Response Start Weak or No T-Cell Response CheckPeptide Check Peptide Integrity and Concentration Start->CheckPeptide CheckAPCs Verify APC Viability and HLA Status CheckPeptide->CheckAPCs Peptide OK SolutionPeptide Use Fresh Peptide Aliquot Perform Titration CheckPeptide->SolutionPeptide Issue Found CheckTCells Assess T-Cell Viability and Frequency CheckAPCs->CheckTCells APCs OK SolutionAPCs Use Healthy APCs Confirm HLA Type CheckAPCs->SolutionAPCs Issue Found OptimizeAssay Optimize Assay Parameters (E:T ratio, incubation time) CheckTCells->OptimizeAssay T-Cells OK SolutionTCells Use Viable T-Cells Consider Enrichment CheckTCells->SolutionTCells Issue Found SolutionAssay Perform Titration of E:T Ratio and Time Course OptimizeAssay->SolutionAssay Suboptimal End Improved T-Cell Response OptimizeAssay->End Parameters Optimized SolutionPeptide->Start SolutionAPCs->Start SolutionTCells->Start SolutionAssay->OptimizeAssay

Caption: A logical approach to troubleshooting weak T-cell responses.

References

Validation & Comparative

A Comparative Guide to MART-1 (26-35) and gp100 Peptides for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely utilized melanoma-associated antigens, MART-1 (26-35) and gp100, for the stimulation of antigen-specific T-cells. While both peptides are crucial tools in the development of cancer immunotherapies, their efficacy in eliciting T-cell responses can vary. This document summarizes key experimental data, provides detailed protocols for assessing T-cell activation, and visualizes the underlying biological pathways.

Introduction

The melanoma antigens MART-1 (Melanoma Antigen Recognized by T-cells 1) and gp100 are well-characterized tumor-associated antigens expressed in the majority of melanoma cell lines and fresh tumor samples.[1] Peptides derived from these proteins, specifically MART-1 (26-35) and various gp100 epitopes, are presented by HLA-A2 molecules and are recognized by cytotoxic T-lymphocytes (CTLs).[1] To enhance their immunogenicity, modified versions of these peptides have been developed and are commonly used in research and clinical trials. This guide will focus on the frequently studied modified peptides: MART-1 (26-35) A27L (ELAGIGILTV) and gp100 (209-217) 210M (IMDQVPFSV).[2]

While both peptides are effective in stimulating T-cell responses, direct head-to-head comparative studies with quantitative data from in vitro assays are limited in the published literature. Often, these peptides are used in combination in vaccine formulations, making it challenging to dissect their individual contributions to the overall immune response.[2] However, by synthesizing data from multiple studies, we can draw informative, albeit indirect, comparisons of their performance.

Data Presentation: T-Cell Responses to MART-1 and gp100 Peptides

The following tables summarize representative data on T-cell responses to modified MART-1 and gp100 peptides from studies involving vaccination of melanoma patients. It is important to note that these studies were not designed for a direct comparison of the two peptides, and experimental conditions may vary.

Table 1: T-Cell Responses to Modified MART-1 (26-35) A27L Peptide

Assay TypeCohortKey FindingsReference
IFN-γ ELISpotStage IV Melanoma PatientsProgressive increase in the frequency of IFN-γ producing T-cells in response to the modified peptide during vaccination in 5 out of 7 patients.[3]
HLA-A2 Tetramer StainingStage IV Melanoma PatientsIncreased percentage of CD8+ T-cells binding to HLA-A2 tetramers carrying the modified MART-1 peptide during vaccination.[3]
In vitro CTL generationMelanoma PatientsThe A27L analogue was much more efficient in generating tumor-reactive CTLs from PBMCs compared to the natural peptide.[4]

Table 2: T-Cell Responses to Modified gp100 (209-217) 210M Peptide

Assay TypeCohortKey FindingsReference
IFN-γ ELISpotStage IV Melanoma PatientsA lesser but still significant increase in the frequency of IFN-γ producing T-cells in response to the modified gp100 peptide during vaccination in 5 out of 7 patients.[3]
HLA-A2 Tetramer StainingStage IV Melanoma PatientsIncreased percentage of CD8+ T-cells binding to HLA-A2 tetramers carrying the modified gp100 peptide during vaccination.[3]
IFN-γ ELISpotVitiligo PatientsThe modified gp100 (209-217, 210M) peptide was identified as a frequent immunodominant epitope, with significantly stronger reactivity in patients compared to healthy controls.[5]

Qualitative Comparison:

Based on the available data, both modified MART-1 and gp100 peptides are immunogenic and can induce detectable T-cell responses. Some studies suggest that in certain contexts, such as in vitiligo patients, gp100 peptides may be more immunodominant than MART-1 peptides.[5][6] One study observed a trend towards lower degranulation efficiency of MART-1 specific T-cell clones compared to gp100-specific clones when presented with their respective peptides. However, without direct comparative studies under identical conditions, it is difficult to definitively conclude that one peptide is superior to the other in all contexts. The choice of peptide may depend on the specific research question, the patient population, and the desired T-cell response profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: In Vitro T-Cell Stimulation with Peptides for IFN-γ ELISpot Assay

This protocol outlines the steps for stimulating Peripheral Blood Mononuclear Cells (PBMCs) with MART-1 or gp100 peptides and measuring the frequency of IFN-γ secreting cells using an Enzyme-Linked Immunospot (ELISpot) assay.

Materials:

  • Cryopreserved or fresh human PBMCs from HLA-A2+ donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • MART-1 (26-35) A27L and gp100 (209-217) 210M peptides (lyophilized)

  • DMSO (for peptide reconstitution)

  • Human IFN-γ ELISpot kit

  • 96-well PVDF membrane ELISpot plates

  • Recombinant human IL-2

  • Positive control (e.g., Phytohemagglutinin (PHA))

  • Negative control (e.g., irrelevant peptide)

Procedure:

  • Peptide Reconstitution: Dissolve lyophilized peptides in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentration (typically 1-10 µg/mL).

  • Plate Coating: Coat the 96-well ELISpot plate with the anti-IFN-γ capture antibody from the kit, following the manufacturer's instructions.

  • Cell Preparation: Thaw cryopreserved PBMCs and wash them in complete RPMI-1640 medium. Resuspend the cells to a concentration of 2-4 x 10^6 cells/mL.

  • Cell Plating: Add 2 x 10^5 PBMCs per well to the coated ELISpot plate.

  • Peptide Stimulation: Add the peptide working solutions (MART-1 or gp100) to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. For some applications, recombinant human IL-2 (e.g., 20 IU/mL) can be added to the culture.

  • Development: After incubation, wash the plate and follow the manufacturer's protocol for the addition of the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.

  • Spot Counting: Once the spots have developed, wash the plate and allow it to dry. Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol describes the stimulation of T-cells with peptides and subsequent intracellular staining for cytokines like IFN-γ and TNF-α, followed by analysis using flow cytometry.

Materials:

  • Cryopreserved or fresh human PBMCs from HLA-A2+ donors

  • Complete RPMI-1640 medium

  • MART-1 (26-35) A27L and gp100 (209-217) 210M peptides

  • Brefeldin A (protein transport inhibitor)

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • Fixable viability dye

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against:

    • Cell surface markers (e.g., CD3, CD8)

    • Intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Positive control (e.g., PMA/Ionomycin)

  • Negative control (unstimulated cells)

Procedure:

  • Cell Preparation and Plating: Prepare PBMCs as in the ELISpot protocol and plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

  • Peptide Stimulation: Add the peptide working solutions (MART-1 or gp100) to the designated wells. Add co-stimulatory antibodies to all wells. Include positive and negative controls.

  • Incubation and Protein Transport Inhibition: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator. Then, add Brefeldin A to all wells to block cytokine secretion and incubate for an additional 4-6 hours.

  • Surface Staining: After incubation, wash the cells with FACS buffer. Stain the cells with a fixable viability dye and fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) according to the manufacturer's instructions.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit or a solution of paraformaldehyde and saponin.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on viable, single CD3+CD8+ T-cells and then quantifying the percentage of cells positive for IFN-γ and/or TNF-α.

Mandatory Visualizations

T-Cell Stimulation and Analysis Workflow

The following diagram illustrates the general workflow for stimulating T-cells with peptides and analyzing the response using either ELISpot or Intracellular Cytokine Staining.

T_Cell_Stimulation_Workflow T-Cell Stimulation and Analysis Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis PBMCs Isolate PBMCs (HLA-A2+ Donor) Stimulation Co-culture PBMCs with Peptides PBMCs->Stimulation Peptides Reconstitute Peptides (MART-1 or gp100) Peptides->Stimulation ELISpot IFN-γ ELISpot Assay Stimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS Result1 Quantify IFN-γ Secreting Cells ELISpot->Result1 FlowCytometry Flow Cytometry Analysis ICS->FlowCytometry Result2 Quantify Cytokine+ T-Cells (IFN-γ, TNF-α) FlowCytometry->Result2

Caption: Workflow for T-cell stimulation and analysis.

MHC Class I Antigen Presentation Pathway

This diagram outlines the process by which endogenous antigens, such as MART-1 and gp100, are processed and presented to CD8+ T-cells.

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Endogenous Protein (e.g., MART-1, gp100) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP PeptideLoading Peptide Loading Complex TAP->PeptideLoading Transport MHC MHC Class I Molecule MHC->PeptideLoading MHC_Peptide Peptide-MHC Complex on Cell Surface PeptideLoading->MHC_Peptide Peptide Loading TCR T-Cell Receptor (TCR) on CD8+ T-Cell MHC_Peptide->TCR Presentation & Recognition

Caption: MHC Class I antigen presentation pathway.

T-Cell Receptor Signaling Pathway

Upon recognition of the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation.

TCR_Signaling_Pathway T-Cell Receptor Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes TCR_MHC TCR - Peptide/MHC Interaction Lck Lck Activation TCR_MHC->Lck ITAMs ITAM Phosphorylation (CD3 chains) Lck->ITAMs ZAP70 ZAP-70 Recruitment & Activation ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PI3K PI3K-Akt Pathway LAT_SLP76->PI3K Transcription Transcription Factor Activation (NFAT, AP-1, NF-κB) PLCg1->Transcription Ras_MAPK->Transcription Proliferation T-Cell Proliferation & Differentiation PI3K->Proliferation Cytokine Cytokine Production (IFN-γ, TNF-α) Transcription->Cytokine Transcription->Proliferation

Caption: T-Cell Receptor signaling pathway.

References

Validation of MART-1 (26-35) as an HLA-A2 Restricted Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide, specifically the amino acid sequence 26-35, as a Human Leukocyte Antigen (HLA)-A2 restricted epitope. The MART-1 (26-35) epitope is a cornerstone in the development of immunotherapies for melanoma.[1][2] This document summarizes key experimental findings, details the methodologies used, and compares the native epitope with its more immunogenic analog, providing a critical resource for researchers in the field.

Comparative Analysis of MART-1 Epitopes

The wild-type MART-1 (26-35) peptide (EAAGIGILTV) and its analog, MART-1 (26-35, 27L) (ELAGIGILTV), in which alanine (B10760859) at position 27 is substituted with leucine, are two of the most extensively studied T-cell epitopes in melanoma immunotherapy.[3] The 27L analog was designed to have increased binding affinity and stability with the HLA-A*02:01 molecule, leading to enhanced immunogenicity.[3][4]

Table 1: Comparison of Wild-Type vs. Analog MART-1 (26-35) Epitope
FeatureWild-Type MART-1 (26-35)Analog MART-1 (26-35, 27L)Reference
Sequence EAAGIGILTVELAGIGILTV[3]
HLA-A2 Binding ModerateHigh[3][5]
Immunogenicity ImmunogenicMore Immunogenic[3][5]
T-Cell Recognition Recognized by specific CD8+ T-cellsMore efficient recognition by CTLs[5]

Experimental Validation Data

The validation of MART-1 (26-35) as an HLA-A2 restricted epitope relies on several key in vitro assays that demonstrate its ability to be presented by HLA-A2 molecules and recognized by cytotoxic T-lymphocytes (CTLs).

T2 Cell Binding Assay

This assay assesses the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to empty and unstable HLA-A2 molecules on their surface. Peptide binding stabilizes these molecules, and the level of HLA-A2 expression, measured by flow cytometry, is proportional to the peptide's binding affinity.

Table 2: T2 Cell Binding and Functional Avidity Data
PeptideHLA-A2 Binding Affinity (IC50)Functional Avidity (IFN-γ release)Reference
MART-1 (26-35) ~20 nMLower avidity compared to 27L analog[4]
MART-1 (26-35, 27L) ~2 nMHigher avidity in 2 out of 3 donors tested[4][6]
Control Peptide (Tyrosinase) -No significant IFN-γ secretion[3]
Cytotoxicity Assays

These assays measure the ability of MART-1 specific CTLs to kill target cells presenting the MART-1 (26-35) epitope in the context of HLA-A2. A common method is the chromium-51 (B80572) (⁵¹Cr) release assay, where target cells are labeled with ⁵¹Cr. Lysis of the target cells by CTLs results in the release of ⁵¹Cr into the supernatant, which can be quantified.

Table 3: Cytotoxicity of MART-1 Specific T-cells
Effector CellsTarget CellsPeptide Pulsed% Specific Lysis (E:T Ratio)Reference
Anti-MART-1 CD8+ T-cells T2 (HLA-A2+)MART-1 (26-35, 27L)Dose-dependent lysis[3]
Anti-MART-1 CD8+ T-cells T2 (HLA-A2+)MART-1 (26-35)Dose-dependent lysis[3]
Anti-MART-1 CD8+ T-cells MEL-AKR (HLA-A2+, MART-1+)EndogenousSpecific cytolytic activity observed[6]
Anti-MART-1 CD8+ T-cells MEL-JKO (HLA-A2-, MART-1+)EndogenousNo significant cytolytic activity[6]
ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of MART-1 specific T-cells that secrete interferon-gamma (IFN-γ) upon recognition of the epitope.[7]

Table 4: IFN-γ Secretion by MART-1 Specific T-cells (ELISpot)
Stimulator CellsPeptideResponder CellsIFN-γ Spot Forming Cells (SFC)/10⁵ cellsReference
T2 cells MART-1 (26-35, 27L)Anti-MART-1 CD8+ T-cellsSignificantly higher than control[3][8]
T2 cells MART-1 (26-35)Anti-MART-1 CD8+ T-cellsSignificantly higher than control[3]
Dendritic Cells MART-1 (26-35)T-cells from melanoma patients280 spots per 1,000 T-cells in one example[7]
T2 cells Control PeptideAnti-MART-1 CD8+ T-cellsBackground levels[3]

Experimental Protocols

T2 Cell Binding Assay Protocol
  • Cell Preparation: T2 cells are washed and resuspended in serum-free media.

  • Peptide Incubation: T2 cells are incubated with varying concentrations of the test peptides (e.g., MART-1 (26-35), MART-1 (26-35, 27L)) and a positive control peptide known to bind HLA-A2, for several hours at 37°C.

  • Staining: Cells are washed and stained with a fluorescently labeled monoclonal antibody specific for HLA-A2.

  • Flow Cytometry: The mean fluorescence intensity (MFI) of HLA-A2 staining is measured by flow cytometry. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.

Chromium-51 Release Cytotoxicity Assay Protocol
  • Target Cell Labeling: Target cells (e.g., T2 cells or melanoma cell lines) are incubated with ⁵¹Cr sodium chromate (B82759) for 1-2 hours.

  • Peptide Pulsing: Labeled target cells are washed and incubated with the specific peptide (e.g., MART-1 (26-35)) for 1 hour.

  • Co-culture: Effector CTLs are mixed with the labeled and peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: The plate is incubated for 4-6 hours at 37°C.

  • Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

  • Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

IFN-γ ELISpot Assay Protocol
  • Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody and incubated overnight.

  • Cell Plating: Responder T-cells are plated in the wells along with antigen-presenting cells (APCs) such as T2 cells or dendritic cells, which have been pulsed with the MART-1 peptide.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection: The cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

  • Spot Counting: The number of spots, each representing a single IFN-γ secreting cell, is counted using an automated ELISpot reader.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in the validation of MART-1 (26-35) as an HLA-A2 restricted epitope.

T_Cell_Activation_Pathway T-Cell Activation by MART-1 Epitope cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MART-1_Protein MART-1 Protein Proteasome Proteasome MART-1_Protein->Proteasome Degradation MART-1_Peptide MART-1 (26-35) Peptide Proteasome->MART-1_Peptide TAP TAP Transporter MART-1_Peptide->TAP Peptide_HLA-A2 Peptide-HLA-A2 Complex MART-1_Peptide->Peptide_HLA-A2 ER Endoplasmic Reticulum TAP->ER ER->Peptide_HLA-A2 Loading HLA-A2 HLA-A2 Molecule HLA-A2->ER HLA-A2->Peptide_HLA-A2 TCR T-Cell Receptor (TCR) Peptide_HLA-A2->TCR Recognition CD8 CD8 Co-receptor Peptide_HLA-A2->CD8 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade T_Cell_Activation T-Cell Activation Signaling_Cascade->T_Cell_Activation Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release) T_Cell_Activation->Effector_Functions

Caption: T-Cell Activation by MART-1 Epitope Presentation.

Experimental_Workflow Experimental Workflow for MART-1 Epitope Validation Start Hypothesis: MART-1 (26-35) is an HLA-A2 restricted epitope T2_Binding T2 Cell Binding Assay Start->T2_Binding Cytotoxicity Cytotoxicity Assay (e.g., 51Cr Release) Start->Cytotoxicity ELISpot IFN-γ ELISpot Assay Start->ELISpot Binding_Result Peptide binds to HLA-A2? T2_Binding->Binding_Result Lysis_Result Specific lysis of target cells? Cytotoxicity->Lysis_Result IFN_Result IFN-γ secretion by T-cells? ELISpot->IFN_Result Binding_Result->Lysis_Result Yes Rejection Hypothesis Rejected Binding_Result->Rejection No Lysis_Result->IFN_Result Yes Lysis_Result->Rejection No Validation Epitope Validated IFN_Result->Validation Yes IFN_Result->Rejection No

Caption: Workflow for Validating MART-1 as an HLA-A2 Epitope.

References

Unraveling the Enigma of MART-1 (26-35) Specific T-Cell Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T-cells engineered to target the melanoma-associated antigen MART-1 (26-35) is paramount for developing safe and effective immunotherapies. This guide provides an objective comparison of the cross-reactivity profiles of these specialized T-cells, supported by experimental data and detailed methodologies, to aid in the critical assessment of therapeutic candidates.

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target in melanoma immunotherapy due to its high expression in melanoma cells.[1][2] T-cells targeting the MART-1 (26-35) epitope (sequence: EAAGIGILTV) have demonstrated the ability to recognize and eliminate tumor cells. However, the potential for these T-cells to cross-react with other similar peptides, both self-derived and foreign, presents a significant challenge, potentially leading to off-target toxicities.[3][4] This guide delves into the known cross-reactive peptide analogues and the experimental frameworks used to evaluate these interactions.

Comparative Analysis of T-Cell Recognition

The cross-reactivity of MART-1 (26-35) specific T-cells is most notably observed with the overlapping nonameric peptide MART-1 (27-35) (AAGIGILTV) and an artificially modified decameric analogue, Melan-A/MART-1 (26-35, A27L) (ELAGIGILTV).[5][6] The A27L analogue was designed to enhance binding to the HLA-A*02:01 molecule, thereby increasing its immunogenicity.[6][7]

PeptideSequenceOriginT-Cell Recognition by MART-1 (26-35) Specific T-CellsKey Findings
MART-1 (26-35) EAAGIGILTVNative Melanoma AntigenPrimary TargetThe immunodominant decameric epitope.[8]
MART-1 (27-35) AAGIGILTVNative Melanoma AntigenHigh Cross-ReactivityDespite being a nonamer, it is recognized by T-cells specific for the decameric form.[3][5] The two peptides adopt different conformations when bound to HLA-A2.[5]
Melan-A/MART-1 (26-35, A27L) ELAGIGILTVSynthetic AnalogueHigh Cross-Reactivity & Enhanced ImmunogenicityThe Leucine substitution at position 2 enhances HLA-A2 binding and T-cell activation.[6][9] T-cells stimulated with this analogue recognize the native peptide.[6]
Titin (ESDPIVAQY) ESDPIVAQYSelf-Antigen (Muscle Protein)Potential Off-TargetWhile not directly reported for MART-1, the cross-reactivity of an affinity-matured MAGE-A3 TCR with a Titin peptide, leading to fatal toxicity, highlights the critical need to screen for off-target self-reactivity.[10]
HSV-1 gC (480-488) GVYLLGIGLViral AntigenPostulated Cross-ReactivityA homologous peptide from Herpes Simplex Virus-1 has been suggested as a potential cross-reactive antigen, though in vivo evidence for priming of Melan-A specific T-cells is limited.[11]

Experimental Assessment of T-Cell Cross-Reactivity

A variety of assays are employed to quantify the specificity and cross-reactivity of MART-1 specific T-cells. These assays measure different aspects of T-cell activation, from cytokine secretion to direct target cell lysis.

AssayPrincipleTypical ReadoutAdvantagesLimitations
ELISpot (Enzyme-Linked Immunospot) Captures cytokines (e.g., IFN-γ) secreted by individual T-cells upon antigen recognition.[12]Number of cytokine-producing cells (spots).Highly sensitive for detecting rare antigen-specific T-cells.[12]Does not provide information on the polyfunctionality of T-cells.
Intracellular Cytokine Staining (ICS) with Flow Cytometry Detects the production of multiple cytokines within individual T-cells after stimulation.Percentage of T-cells producing specific cytokines (e.g., IFN-γ, TNF-α).Allows for multiparametric analysis of T-cell function and phenotype.Requires cell permeabilization, which can affect viability for downstream applications.
Cytotoxicity/Killing Assay Measures the ability of T-cells to lyse target cells presenting the peptide of interest.Percentage of target cell lysis (e.g., via chromium-51 (B80572) release or fluorescence-based methods).Directly assesses the primary effector function of cytotoxic T-lymphocytes (CTLs).Can be labor-intensive and may involve hazardous materials (e.g., 51Cr).
pMHC Tetramer/Multimer Staining Fluorescently labeled peptide-MHC complexes bind to T-cell receptors (TCRs) with the corresponding specificity.[12]Percentage of tetramer-positive T-cells.Allows for direct visualization and quantification of antigen-specific T-cells.[12]Binding affinity may not always correlate with functional avidity.
Proliferation Assay (e.g., CFSE) Measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of a fluorescent dye.[12]Decrease in fluorescence intensity, indicating cell division.Provides a measure of the proliferative capacity of responding T-cells.Non-specific proliferation of bystander T-cells can occur.[12]

Signaling and Experimental Workflows

To visually conceptualize the processes involved in T-cell cross-reactivity, the following diagrams illustrate the key signaling pathways and experimental workflows.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell MART-1 Specific T-Cell pMHC Peptide-MHC Complex (HLA-A2 + MART-1 Peptide) TCR T-Cell Receptor (TCR) pMHC->TCR Lck Lck TCR->Lck Engagement CD8 CD8 CD8->pMHC ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene Activate AP1->Cytokine_Gene Activate NFkB->Cytokine_Gene Activate

T-Cell Receptor (TCR) signaling cascade upon recognition of the MART-1 peptide presented by MHC.

Cross_Reactivity_Workflow start Isolate MART-1 (26-35) Specific T-Cells expand Expand T-Cell Population (in vitro culture) start->expand coculture Co-culture T-Cells with Pulsed Target Cells expand->coculture prepare_targets Prepare Target Cells Pulsed with: - MART-1 (26-35) (Positive Control) - MART-1 (27-35) (Test Peptide) - A27L Analogue (Test Peptide) - Irrelevant Peptide (Negative Control) prepare_targets->coculture assays Perform Functional Assays coculture->assays elispot IFN-γ ELISpot assays->elispot ics Intracellular Cytokine Staining assays->ics killing Cytotoxicity Assay assays->killing analyze Analyze and Compare T-Cell Responses elispot->analyze ics->analyze killing->analyze

Experimental workflow for assessing T-cell cross-reactivity.

Cross_Reactivity_Logic cluster_recognition TCR Recognition cluster_peptides Peptide Antigens cluster_outcome Functional Outcome TCR MART-1 Specific TCR Activation T-Cell Activation TCR->Activation Binds with Sufficient Affinity NoActivation No Activation TCR->NoActivation Binds with Low/No Affinity Native Native Peptide MART-1 (26-35) Native->TCR Analogue Analogue Peptide MART-1 (27-35) or A27L Analogue->TCR Cross-Reactivity Unrelated Unrelated Peptide Unrelated->TCR

References

Efficacy of MART-1 (26-35) in Melanoma Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of melanoma immunotherapy, the selection of appropriate tumor-associated antigens (TAAs) is a critical determinant of therapeutic success. This guide provides a comparative analysis of the melanoma antigen recognized by T-cells 1 (MART-1), specifically the MART-1 (26-35) peptide, against other prominent melanoma antigens such as gp100, tyrosinase, and NY-ESO-1. The comparison is based on available experimental data on immunogenicity and clinical efficacy.

Antigen Expression and Immunogenicity: A Quantitative Comparison

The efficacy of a T-cell-based cancer vaccine is contingent on the expression of the target antigen on tumor cells and its ability to elicit a robust immune response. The following tables summarize key quantitative data from studies evaluating MART-1 (26-35) and other melanoma antigens.

Table 1: In Vivo Expression of Melanoma Antigens in Metastatic Lesions

AntigenPercentage of Lesions with Positive Staining (>75% of cells)Percentage of Lesions with No Detectable Expression
Tyrosinase 60% (18 of 30)0%
gp100 40% (12 of 30)23%
MART-1 36% (11 of 30)17%

Data adapted from a study analyzing 30 metastatic tumor deposits from 25 patients.[1]

This data suggests that while MART-1 is a relevant target, tyrosinase is more consistently and strongly expressed in metastatic melanoma lesions, potentially making it a more reliable target for broader patient populations.[1]

Table 2: Immunogenicity of a Multi-Peptide Melanoma Vaccine

AntigenImmune Response Rate (ELISPOT)
MART-1 (26-35, 27L) 9 of 20 patients (45%)
gp100 (209-217, 210M) 9 of 20 patients (45%)
Tyrosinase (368-376, 370D) 9 of 20 patients (45%)

Data from a clinical trial of a vaccine combining MART-1, gp100, and tyrosinase peptides in 20 evaluable patients with metastatic melanoma. The reported response rate reflects a positive ELISPOT assay for at least one of the peptides.

While this study does not provide a head-to-head comparison of the individual peptides, it demonstrates that a modified version of the MART-1 (26-35) peptide can induce a measurable immune response in a significant portion of patients when included in a combination vaccine.

Clinical Efficacy of Melanoma Antigen-Based Vaccines

Evaluating the clinical efficacy of individual antigen-based vaccines is challenging due to variations in trial design, patient populations, and adjuvants used. However, data from several clinical trials provide insights into the potential of each antigen.

Table 3: Summary of Clinical Trial Outcomes for Melanoma Antigen Vaccines

AntigenTreatment RegimenObjective Response RateKey Findings
MART-1 (26-35, 27L) Peptide vaccine in combination with other therapiesNot reported for single-agent MART-1Clinical trials have primarily focused on MART-1 in combination with other antigens or adoptive cell therapy.[2][3][4] The modified 27L version is designed to improve immunogenicity.
gp100 gp100 peptide vaccine + high-dose IL-216% (vs. 6% for IL-2 alone)The addition of a gp100 peptide vaccine to high-dose interleukin-2 (B1167480) therapy significantly improved the overall clinical response and progression-free survival in patients with advanced melanoma.[5][6][7]
Tyrosinase Tyrosinase peptides + GM-CSF1 mixed response in 16 patientsA phase II trial showed limited clinical activity for a tyrosinase peptide vaccine in patients with metastatic melanoma, though it did induce tyrosinase-reactive T cells in some patients.[8][9]
NY-ESO-1 NY-ESO-1 vaccine + ISCOMATRIX adjuvantNo significant difference from adjuvant aloneA phase II trial in high-risk resected melanoma showed that while the vaccine induced strong antibody and T-cell responses, it did not improve relapse-free or overall survival compared to the adjuvant alone.[10] However, other studies suggest that immune responses to NY-ESO-1 may correlate with clinical benefit in patients treated with other immunotherapies like ipilimumab.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of melanoma antigen-based immunotherapies.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the number of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

Materials:

  • PVDF-membrane 96-well plates

  • Capture antibody (anti-human IFN-γ)

  • Blocking solution (e.g., PBS with 5% BSA)

  • Peripheral blood mononuclear cells (PBMCs) from patients

  • Melanoma antigen peptides (e.g., MART-1 (26-35), gp100, tyrosinase)

  • Biotinylated detection antibody (anti-human IFN-γ)

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

  • Automated ELISPOT reader

Procedure:

  • Plate Coating: Coat the PVDF-membrane 96-well plates with capture antibody overnight at 4°C.

  • Blocking: Wash the plates and block with a blocking solution for 2 hours at room temperature.

  • Cell Plating: Add patient PBMCs to the wells at a predetermined concentration.

  • Antigen Stimulation: Add the specific melanoma antigen peptides to the respective wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection: Wash the plates to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plates and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plates and add the substrate solution. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting T-cell.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing the specific melanoma antigen.

Materials:

  • Target cells (e.g., melanoma cell line expressing the antigen of interest and HLA-A2)

  • Effector cells (patient-derived CTLs)

  • Chromium-51 (Na₂⁵¹CrO₄)

  • Fetal bovine serum (FBS)

  • 96-well V-bottom plates

  • Lysis buffer (e.g., 1% Triton X-100)

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. The radioactive chromium is taken up by the cells.

  • Washing: Wash the labeled target cells multiple times to remove excess, unincorporated ⁵¹Cr.

  • Plating: Plate the labeled target cells in 96-well V-bottom plates.

  • Effector Cell Addition: Add the effector CTLs at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with media only (measures baseline leakage of ⁵¹Cr).

    • Maximum release: Target cells with lysis buffer (measures total ⁵¹Cr content).

  • Incubation: Centrifuge the plates to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates again to pellet the cells. Carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways is essential for interpreting experimental results and designing novel therapeutic strategies.

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Tumor_Antigen Tumor Antigen (e.g., MART-1) Proteasome Proteasome Peptides Antigenic Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_Loading_Complex Peptide Loading Complex TAP->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex Assembly MHC_Peptide_Complex MHC-I-Peptide Complex Peptide_Loading_Complex->MHC_Peptide_Complex Peptide Loading Presented_Antigen Antigen Presentation to CD8+ T-cell MHC_Peptide_Complex->Presented_Antigen Transport to Cell Surface

Caption: MHC Class I antigen presentation pathway for tumor antigens.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling_Pathway MHC_Peptide MHC-I-Peptide Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Binding CD8 CD8 MHC_Peptide->CD8 T_Cell CD8+ T-Cell Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Signaling_Cascade Downstream Signaling Cascade ZAP70->Signaling_Cascade Activation T_Cell_Activation T-Cell Activation (Cytotoxicity, Proliferation, Cytokine Release) Signaling_Cascade->T_Cell_Activation

Caption: Simplified T-cell receptor signaling cascade upon antigen recognition.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow Antigen_Selection Select Melanoma Antigens (MART-1, gp100, Tyrosinase, etc.) T_Cell_Stimulation In vitro T-Cell Stimulation with Peptides Antigen_Selection->T_Cell_Stimulation ELISPOT ELISPOT Assay (IFN-γ Secretion) T_Cell_Stimulation->ELISPOT Cytotoxicity_Assay Chromium Release Assay (Tumor Cell Lysis) T_Cell_Stimulation->Cytotoxicity_Assay Data_Analysis Quantitative Comparison of Immunogenicity and Cytotoxicity ELISPOT->Data_Analysis Cytotoxicity_Assay->Data_Analysis Efficacy_Conclusion Determine Relative Efficacy of Antigens Data_Analysis->Efficacy_Conclusion

Caption: Workflow for comparing the efficacy of different melanoma antigens.

Conclusion

The selection of an optimal melanoma antigen for immunotherapy is a multifaceted decision. While MART-1 (26-35) has been a cornerstone in the development of melanoma vaccines and T-cell therapies, comparative data suggests that other antigens, such as tyrosinase, may be more ubiquitously expressed in tumors. Clinical trial results for single-antigen vaccines have shown modest success, highlighting the potential of combination therapies and the need for potent adjuvants to enhance immunogenicity. The experimental protocols and pathways outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel melanoma antigens, with the ultimate goal of developing more effective immunotherapies for patients.

References

Decoding the T-Cell Response: A Comparative Guide to Correlating MART-1 (26-35) Specificity with Clinical Outcomes in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanoma-associated antigen recognized by T-cells 1 (MART-1), specifically the peptide epitope spanning amino acids 26-35 (AAGIGILTV), is a key target in melanoma immunotherapy.[1][2] The analog peptide, with a leucine (B10760876) substitution at position 27 (ELAGIGILTV), has been shown to be more immunogenic due to increased binding to the HLA-A*02:01 molecule and is frequently used in vaccine trials.[3] A robust CD8+ T-cell response against this epitope is often hypothesized to correlate with favorable clinical outcomes. This guide provides a comparative overview of the methodologies used to quantify this response and presents clinical data to help researchers critically evaluate the link between T-cell activity and patient prognosis.

Comparing the Arsenal: Assays for Quantifying MART-1 (26-35) Specific T-Cell Responses

The accurate measurement of MART-1 specific T-cells is crucial for immune monitoring in clinical trials. The primary methods employed are the ELISpot assay, intracellular cytokine staining (ICS), and MHC multimer staining. Each technique offers distinct advantages and limitations.

AssayPrincipleAdvantagesDisadvantages
ELISpot Quantifies the frequency of cytokine-secreting cells at a single-cell level upon antigen stimulation.[4]Highly sensitive for detecting rare antigen-specific cells.[4] Provides functional information (cytokine secretion).[4] Relatively low cell number requirement.[4]Provides information on a single cytokine per assay. Does not provide phenotypic information about the responding cells.
Intracellular Cytokine Staining (ICS) Detects the production of intracellular cytokines within specific cell populations by flow cytometry following stimulation.[5]Allows for multiparametric analysis, combining phenotype and function of single cells. Can identify which cell subsets (e.g., CD8+, CD4+) are producing cytokines.[6]Less sensitive than ELISpot for detecting very rare cell populations. The in vitro stimulation step can alter the true in vivo cytokine profile.[5]
MHC Multimer Staining (Tetramers, Pentamers, Dextramers) Fluorochrome-labeled MHC molecules loaded with the specific peptide (MART-1 26-35) directly bind to and identify T-cells with a specific T-cell receptor (TCR).[7]Directly enumerates antigen-specific T-cells without in vitro stimulation.[7] Allows for phenotypic characterization and sorting of specific T-cells.[7]Binding may not always correlate with T-cell function.[8] Lower affinity TCRs may not be detected by standard tetramer staining.[8][9]

Clinical Correlation: MART-1 (26-35) T-Cell Response and Melanoma Outcomes

Several clinical trials have investigated vaccines and adoptive cell therapies targeting the MART-1 antigen in metastatic melanoma patients. The correlation between the induced T-cell response and clinical outcome is a critical area of investigation.

Study / TherapyNumber of Patients (evaluable)Immunological Response AssayImmunological Response RateClinical ResponseCorrelation and Key Findings
Peptide Vaccine + PF-3512676 (TLR9 agonist) and GM-CSF [10]20IFN-γ ELISpot9/20 (45%) patients showed a positive ELISpot response.2 Partial Responses (PR), 8 Stable Disease (SD). Median Progression-Free Survival (PFS): 1.9 months. Median Overall Survival (OS): 13.4 months.The study demonstrated that the adjuvant regimen was safe and could induce T-cell responses. A direct statistical correlation between the magnitude of the ELISpot response and clinical benefit was not detailed.
Peptide Vaccine + IFN-α [11]7ELISpot and HLA/peptide tetramers5/7 (71%) patients showed an enhanced CD8+ T-cell response.Not explicitly detailed in terms of objective response rates. Two of the three patients with stable disease or long disease-free survival showed enhanced antigen-presenting cell function.Vaccination induced an increase in terminally differentiated and effector memory T-cells. Enhanced monocyte function was observed in patients with better clinical outcomes.
Adoptive Cell Therapy with MART-1 TCR-modified T-cells [12][13]11HLA-A*02:01 MART-1 tetramersPersistence of transgenic T-cells corresponded to the infused cell dose.2/11 (18%) Partial Responses.The study highlighted the potential of TCR-modified T-cells but also noted dose-dependent on-target, off-tumor toxicities. Clinical response was observed in a subset of patients.

Experimental Protocols

IFN-γ ELISpot Assay for MART-1 (26-35) Specific T-Cells

This protocol is a generalized procedure based on common practices.[4][14]

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 1-2 hours at 37°C.

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells to the wells at a density of 2 x 10^5 cells/well.

  • Stimulation: Add the MART-1 (26-35) peptide (or the 27L analog) at a final concentration of 1-10 µg/mL. Include a negative control (irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by rinsing with water when distinct spots emerge.

  • Analysis: Air dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Intracellular Cytokine Staining (ICS) for MART-1 (26-35) Specific T-Cells

This protocol is a generalized procedure.[5]

  • Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs with the MART-1 (26-35) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Then, permeabilize the cells with a saponin-based permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-human IFN-γ antibody (and other cytokines like TNF-α, IL-2) for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, gating on the CD8+ T-cell population to determine the percentage of cells producing IFN-γ in response to the MART-1 peptide.

MHC Multimer Staining for MART-1 (26-35) Specific T-Cells

This is a generalized protocol for staining with MHC multimers.[7][9]

  • Cell Preparation: Isolate PBMCs and ensure high viability.

  • Staining: Resuspend 1-2 x 10^6 cells in FACS buffer. Add the fluorochrome-conjugated HLA-A*02:01/MART-1 (26-35) multimer (tetramer, pentamer, or dextramer) at the manufacturer's recommended concentration.

  • Incubation: Incubate for 10-30 minutes at room temperature or 37°C (optimal conditions may vary depending on the multimer and TCR affinity).

  • Surface Marker Staining: Add antibodies against surface markers (e.g., CD3, CD8) and incubate for 30 minutes at 4°C.

  • Washing: Wash the cells with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer. A viability dye is recommended to exclude dead cells.

  • Analysis: Gate on the live, CD8+ lymphocyte population and quantify the percentage of cells that are positive for the MART-1 multimer.

Visualizing the Response

T-Cell Receptor Signaling Pathway

T_Cell_Activation T-Cell Activation by MART-1 Antigen Presentation cluster_APC Antigen Presenting Cell (e.g., Melanoma Cell) cluster_T_Cell CD8+ T-Cell Melanoma_Cell Melanoma Cell MHC_I HLA-A*02:01 presenting MART-1 (26-35) peptide TCR T-Cell Receptor (TCR) MHC_I->TCR Signal 1: Antigen Recognition CD8 CD8 MHC_I->CD8 co-receptor binding CD3 CD3 Complex TCR->CD3 Lck Lck CD8->Lck activates ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AP1 AP-1 DAG->AP1 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Transcription Gene Transcription (IFN-γ, TNF-α, Granzymes) NFkB->Gene_Transcription NFAT->Gene_Transcription AP1->Gene_Transcription Cytotoxicity Cytotoxicity (Target Cell Lysis) Gene_Transcription->Cytotoxicity Proliferation Proliferation Gene_Transcription->Proliferation

References

MART-1 (26-35): A Critical Evaluation as a Positive Control in Immune Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reliability and application of the MART-1 (26-35) peptide in immune monitoring, with a comparative analysis against established alternatives.

The selection of an appropriate positive control is a cornerstone of robust and reliable immune assays. An ideal positive control should consistently elicit a measurable response in a high proportion of healthy donors, ensuring the integrity of the assay system and the functional capacity of the cells being analyzed. This guide provides a detailed comparison of the melanoma-associated antigen (MART-1) peptide (26-35) with commonly used viral peptide pools, such as the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) pool and CMV pp65 peptides, to ascertain its suitability as a positive control.

Executive Summary

MART-1 (26-35) is a well-characterized HLA-A2-restricted epitope derived from a melanoma antigen. While it can be a useful tool in specific contexts, particularly in cancer immunotherapy research for melanoma, its utility as a universal positive control is significantly limited. Its primary drawbacks are its restriction to individuals expressing the HLA-A2 allele and the fact that T cells recognizing this self-antigen in healthy donors are typically of a naive phenotype, which may not be representative of a memory T cell recall response.

In contrast, viral peptide pools like CEF and CMV pp65 are widely considered more reliable and universal positive controls for T-cell assays. This is due to the high prevalence of these viruses in the general population, leading to the establishment of memory T-cell populations that can be readily recalled in vitro. These viral antigens are recognized by T cells in the context of a wide array of HLA alleles, making them applicable to a broader and more diverse donor cohort.

Comparative Analysis of Positive Controls

The choice of a positive control should be guided by the specific aims of the experiment and the characteristics of the donor population. The following tables provide a comparative overview of MART-1 (26-35) and its common alternatives.

FeatureMART-1 (26-35)CEF Peptide PoolCMV pp65 Peptide Pool
Antigen Type Tumor-associated self-antigenViral antigens (CMV, EBV, Flu)Viral antigen (CMV)
HLA Restriction Primarily HLA-A*02:01Broad HLA Class I coverageBroad HLA Class I & II coverage
Target T-cell Population Primarily naive CD8+ T cells in healthy donorsMemory CD8+ T cellsMemory CD4+ and CD8+ T cells
Responder Frequency Variable, dependent on HLA-A2 statusHigh in the general populationHigh in CMV-seropositive individuals
Primary Application Melanoma-specific immunotherapy researchGeneral immune function, vaccine development, infectious disease researchCMV-specific immunity monitoring, general immune function
Key Limitation HLA-A2 restriction, naive T-cell phenotype in healthy donorsPrimarily stimulates CD8+ T-cell responsesOnly relevant for CMV-exposed individuals

Quantitative Performance Data

Positive ControlAssay TypeDonor CohortResponder Frequency (% of donors)Magnitude of Response (Median)Reference
Melan-A (26-35) A27LTetramer StainingHealthy HLA-A2+60%0.07% of CD8+ T cells
Melan-A (26-35) A27LELISpot (IFN-γ)Healthy HLA-A2+~50%~50 spots / 10^6 PBMC[1]
Flu-MA (58-66)Tetramer StainingHealthy HLA-A2+High (not specified)Not specified[1]
CMV pp65ELISpot (IFN-γ)Healthy CMV+100%265 spots / 2x10^5 PBMC
CEF PoolELISpot (IFN-γ)Healthy Donors>90%Variable, typically robust[2]

Note: The Melan-A (26-35) A27L is an analogue of the native MART-1 peptide with enhanced immunogenicity. The Flu-MA (58-66) peptide is a component of the CEF pool.

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The activation of CD8+ T cells by peptide antigens follows a well-defined signaling cascade initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC class I complex on an antigen-presenting cell (APC).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell Peptide Peptide (e.g., MART-1, CEF) MHC_I MHC Class I Peptide->MHC_I loading TCR TCR MHC_I->TCR Recognition CD8 CD8 MHC_I->CD8 Signaling Downstream Signaling Cascade TCR->Signaling Activation T-Cell Activation (Cytokine production, Proliferation, Cytotoxicity) Signaling->Activation

T-cell activation by peptide-MHC complex.
Experimental Workflow: ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.

ELISpot_Workflow A Coat ELISpot plate with cytokine capture antibody B Block plate to prevent non-specific binding A->B C Add PBMCs and peptide stimulus (e.g., MART-1, CEF) B->C D Incubate to allow cytokine secretion and capture C->D E Wash to remove cells D->E F Add biotinylated detection antibody E->F G Add enzyme-conjugate (e.g., Streptavidin-HRP) F->G H Add substrate to develop spots G->H I Analyze spots, where each spot represents a cytokine-secreting cell H->I

A typical workflow for an ELISpot assay.
Experimental Workflow: Intracellular Cytokine Staining (ICS)

Intracellular Cytokine Staining (ICS) combined with flow cytometry allows for the multiparametric characterization of cytokine-producing cells.

ICS_Workflow A Stimulate PBMCs with peptide in the presence of a protein transport inhibitor B Stain for surface markers (e.g., CD3, CD8) A->B C Fix and permeabilize cells B->C D Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) C->D E Acquire on a flow cytometer D->E F Analyze data to quantify cytokine-producing T-cell subsets E->F

A standard workflow for an ICS experiment.

Detailed Experimental Protocols

ELISpot Assay Protocol

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme conjugate)

  • MART-1 (26-35) peptide, CEF peptide pool, or CMV pp65 peptide pool

  • Phytohemagglutinin (PHA) as a mitogen positive control

  • Complete RPMI medium (with 10% FBS)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Substrate for spot development (e.g., AEC or BCIP/NBT)

  • Automated ELISpot reader

Methodology:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS. Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: The next day, wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.

  • Cell Plating and Stimulation: Prepare a suspension of PBMCs at 2.5 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well (2.5 x 10^5 cells/well). Add the peptide stimulus (MART-1, CEF, or CMV pp65) at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium only) and a mitogen control (PHA, 5 µg/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for spot development and stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

Materials:

  • PBMCs

  • Complete RPMI medium

  • MART-1 (26-35) peptide, CEF peptide pool, or CMV pp65 peptide pool

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Flow cytometer

Methodology:

  • Cell Stimulation: Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium. Add the peptide stimulus at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium only).

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: After incubation, wash the cells and stain with a cocktail of fluorochrome-conjugated surface antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.

  • Intracellular Staining: Add a cocktail of fluorochrome-conjugated intracellular antibodies and incubate for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells producing specific cytokines.

Conclusion and Recommendations

MART-1 (26-35) is a valuable reagent for studying T-cell responses in the context of melanoma and for the development of cancer immunotherapies. However, its use as a general positive control in immune assays is not recommended due to its HLA-A2 restriction and the naive phenotype of responding T cells in healthy individuals.

For routine immune monitoring and as a reliable positive control, viral peptide pools such as the CEF peptide pool or CMV pp65 peptide pool are superior alternatives. The CEF pool offers broad HLA coverage and stimulates a recall memory CD8+ T-cell response in a large proportion of the population. The CMV pp65 peptide pool is also an excellent choice, particularly for assessing both CD4+ and CD8+ T-cell functionality in CMV-seropositive donors. The selection between these should be based on the specific requirements of the study and the anticipated T-cell populations of interest. Researchers should carefully consider the characteristics of their donor cohort and the scientific question being addressed when selecting a positive control to ensure the generation of meaningful and reproducible data.

References

A Comparative Guide: Human vs. Mouse MART-1 Peptides for Preclinical Melanoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antigen in preclinical cancer models is a critical decision that can significantly impact the translatability of findings. In the realm of melanoma immunotherapy, the Melanoma Antigen Recognized by T cells 1 (MART-1), also known as Melan-A, is a key target. This guide provides an objective comparison of human versus mouse MART-1 peptides for use in preclinical models, supported by experimental data and detailed protocols.

Executive Summary

The selection between human and mouse MART-1 peptides for preclinical studies hinges on the specific research question and the mouse model employed. Human MART-1 peptides are essential for studies involving humanized mice or HLA-transgenic mice, aiming to directly assess the immunogenicity of human-specific vaccine candidates. Conversely, the native mouse MART-1 (Melan-A) peptide is the appropriate choice for syngeneic models, where the goal is to understand the immune response to a self-antigen in a fully immunocompetent murine system. While the human MART-1 peptide has been shown to be more immunogenic in HLA-transgenic models, the cross-reactivity of T cells induced by the murine peptide suggests a potential for translational relevance. This guide will delve into the quantitative data, experimental methodologies, and underlying biological pathways to inform your selection process.

Peptide Sequence and Homology

The human MART-1 and mouse Melan-A proteins share a significant degree of homology, approximately 68.8%. However, the specific immunodominant peptide sequences recognized by T cells in the context of MHC molecules differ.

Peptide Sequence MHC Restriction
Human MART-1 (native) AAGIGILTVHLA-A2
Human MART-1 (analog) ELAGIGILTVHLA-A2
Mouse Melan-A TNAYIELNLH-2Db

Quantitative Comparison of Immunogenicity

Studies utilizing HLA-A2 transgenic mice have provided a direct comparison of the immunogenicity of human and mouse MART-1 peptides.

Peptide Mouse Model Endpoint Result Reference
Human MART-1 (analog) HLA-A2 Transgenic% Specific Lysis (CTL assay)Higher[1]
Mouse Melan-A HLA-A2 Transgenic% Specific Lysis (CTL assay)Lower[1]
Human MART-1 (analog) HLA-A2 TransgenicFrequency of IFN-γ secreting cellsHigher[1]
Mouse Melan-A HLA-A2 TransgenicFrequency of IFN-γ secreting cellsLower[1]

CTL: Cytotoxic T Lymphocyte IFN-γ: Interferon-gamma

These findings indicate that in a mouse model expressing the human HLA-A2 molecule, the human MART-1 analog peptide is a more potent immunogen than the corresponding mouse Melan-A peptide.[1] Notably, cytotoxic T lymphocytes (CTLs) generated in response to the murine Melan-A peptide demonstrated complete cross-reactivity against the human MART-1 peptide.[1]

In Vivo Anti-Tumor Efficacy

Data on the direct head-to-head in vivo anti-tumor efficacy of human versus mouse MART-1 peptide vaccination in a syngeneic mouse model is limited. However, studies have demonstrated the potential of both approaches.

Peptide/Vaccine Strategy Mouse Model Tumor Model Endpoint Result Reference
Human MART-1 DNA vaccine C57BL/6B16 MelanomaEnhanced cytotoxicity of splenocytesSignificant increase in cytotoxicity against B16 cells
Murine Melan-A peptide C57BL/6B16 MelanomaTumor GrowthSignificant delay in tumor development with prophylactic treatment[2]

These results suggest that both human and mouse MART-1-based vaccination strategies can elicit anti-tumor responses in murine models. The choice of peptide will depend on the specific aims of the study.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the immune response to MART-1 peptides, it is crucial to visualize the key signaling pathways and experimental workflows.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC-Peptide Complex (HLA-A2 or H-2Db) TCR T Cell Receptor (TCR) MHC->TCR Peptide Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ Release IP3->Ca_ion NFkB NF-κB Activation DAG->NFkB AP1 AP-1 Activation DAG->AP1 NFAT NFAT Activation Ca_ion->NFAT Cytokine Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine Proliferation T Cell Proliferation NFAT->Proliferation NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

Caption: T-Cell Receptor Signaling Pathway upon MART-1 Peptide Recognition.

Experimental_Workflow cluster_Immunization Immunization Phase cluster_Analysis Immune Response Analysis cluster_Efficacy In Vivo Efficacy Mouse Mouse Model (e.g., C57BL/6 or HLA-Transgenic) Splenocytes Isolate Splenocytes Mouse->Splenocytes After 7-10 days Tumor_Challenge Tumor Cell Challenge (e.g., B16 Melanoma) Mouse->Tumor_Challenge Before or After Immunization Peptide Peptide Vaccination (Human or Mouse MART-1) Peptide->Mouse Adjuvant Adjuvant (e.g., CpG, IFA) Adjuvant->Mouse ELISpot IFN-γ ELISpot Assay Splenocytes->ELISpot CTL_Assay Chromium-51 Release Assay Splenocytes->CTL_Assay Tetramer Tetramer Staining Splenocytes->Tetramer Tumor_Measurement Tumor Growth Measurement Tumor_Challenge->Tumor_Measurement Survival Survival Analysis Tumor_Measurement->Survival

Caption: General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Peptide Immunization in Mice

Objective: To induce a peptide-specific T cell response in vivo.

Materials:

  • MART-1 peptide (human or mouse)

  • Adjuvant (e.g., CpG oligodeoxynucleotides, Incomplete Freund's Adjuvant)

  • Sterile PBS

  • Syringes and needles

  • Mice (C57BL/6 for murine peptide; HLA-transgenic for human peptide)

Procedure:

  • Dissolve the MART-1 peptide in sterile DMSO and then dilute to the final concentration in sterile PBS.

  • Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions.

  • Inject 100-200 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into the mice.

  • Booster immunizations can be administered at 1-2 week intervals.

In Vitro T Cell Stimulation and Expansion

Objective: To restimulate and expand peptide-specific T cells from immunized mice for functional assays.

Materials:

  • Splenocytes from immunized mice

  • MART-1 peptide (corresponding to the immunization)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Recombinant human IL-2

  • T2 cells (for human peptide) or syngeneic splenocytes (for mouse peptide) as antigen-presenting cells (APCs)

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Pulse APCs with the MART-1 peptide (1-10 µg/mL) for 1-2 hours at 37°C.

  • Co-culture the splenocytes (responder cells) with the peptide-pulsed APCs at a suitable ratio (e.g., 10:1).

  • Add recombinant human IL-2 (e.g., 20 IU/mL) to the culture medium.

  • Restimulate the T cells every 7-10 days with fresh peptide-pulsed APCs and IL-2.

Chromium-51 Release Assay (CTL Assay)

Objective: To measure the cytotoxic activity of MART-1-specific T cells.

Materials:

  • Effector cells (in vitro expanded MART-1-specific T cells)

  • Target cells (e.g., T2 cells pulsed with MART-1 peptide, or B16 melanoma cells)

  • Sodium chromate (B82759) (⁵¹Cr)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Plate the labeled target cells in a 96-well plate.

  • Add the effector cells at various effector-to-target (E:T) ratios.

  • Incubate the plate for 4-6 hours at 37°C.

  • Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The choice between human and mouse MART-1 peptides in preclinical models is a critical determinant of experimental outcomes. For studies focused on human-specific immune responses and the direct testing of clinical candidates, human MART-1 peptides in conjunction with HLA-transgenic or humanized mouse models are indispensable. In contrast, for fundamental investigations into the mechanisms of self-tolerance and anti-tumor immunity in a fully immunocompetent setting, the murine Melan-A peptide in syngeneic models like C57BL/6 is the more appropriate tool. The data presented in this guide highlights the superior immunogenicity of the human MART-1 analog in HLA-transgenic mice, while also acknowledging the cross-reactivity of murine peptide-induced T cells. A thorough understanding of these nuances, guided by the provided experimental frameworks, will empower researchers to design more robust and translationally relevant preclinical studies for the development of novel melanoma immunotherapies.

References

A Researcher's Guide to MART-1 (26-35) Peptide Suppliers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and consistency of synthetic peptides are paramount for reliable and reproducible experimental outcomes. This guide provides a head-to-head comparison of various suppliers of the melanoma-associated antigen recognized by T-cells (MART-1) (26-35) peptide, a crucial reagent in cancer immunotherapy research. This guide also offers detailed experimental protocols for in-house validation of peptide quality and performance.

The MART-1 (26-35) peptide, with the native sequence EAAGIGILTV, and its more stable and immunogenic analog with a leucine (B10760876) substitution at position 27 (ELAGIGILTV), are widely used to stimulate MART-1-specific T-cell responses.[1] The choice of supplier can significantly impact the purity, stability, and biological activity of the peptide, ultimately affecting experimental results.

Supplier and Product Overview

SupplierPeptide Sequence(s) OfferedPurity SpecificationAnalytical MethodsAdditional Information
BPS Bioscience EAAGIGILTV, ELAGIGILTVNot explicitly statedNot explicitly statedOffers both native and the more stable Leu27 analog.[2]
Peptides & Elephants EAAGIGILTV>95%HPLC-MSProvides the native sequence.[3]
Anaspec ELAGIGILTV≥95%HPLCOffers the Leu27 analog.
JPT Peptide Technologies ELAGIGILTV>90%HPLC/MSSpecializes in peptide-based research tools.
Sigma-Aldrich (Merck) EAAGIGILTVNot explicitly statedNot explicitly statedA well-established supplier of research reagents.
MedchemExpress EAAGIGILTVNot explicitly statedNot explicitly statedProvides a range of biochemicals for research.[4]
Bio-Synthesis EAAGIGILTV, ELAGIGILTVNot explicitly statedNot explicitly statedOffers custom peptide synthesis services.
Miltenyi Biotec ELAGIGILTVNot explicitly statedNot explicitly statedProvides reagents for cell and gene therapy research.[5]

Note: The absence of explicit purity data from some suppliers does not imply lower quality. However, it underscores the importance of requesting certificates of analysis and performing independent quality control.

Experimental Protocols for Peptide Validation

To ensure the quality and biological activity of the purchased MART-1 (26-35) peptide, researchers should perform the following key experiments.

Purity and Identity Verification

a) High-Performance Liquid Chromatography (HPLC)

This technique is essential for assessing the purity of the synthetic peptide.

  • Objective: To separate the full-length peptide from truncated sequences, deletion sequences, and other impurities.

  • Method:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to a final concentration of 1 mg/mL.

    • Inject a small volume (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of two mobile phases, typically:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • The gradient should be optimized to achieve good separation of the main peptide peak from any impurities (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.

b) Mass Spectrometry (MS)

This method is used to confirm the identity of the peptide by determining its molecular weight.

  • Objective: To verify that the molecular weight of the synthesized peptide matches its theoretical molecular weight.

  • Method:

    • Introduce the peptide sample, either directly or from the HPLC eluent, into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the MART-1 (26-35) peptide (Native: 943.1 g/mol ; A27L analog: 985.2 g/mol ).

Functional Activity Assessment

a) In Vitro T-Cell Stimulation and Cytokine Production Assay (ELISpot)

This assay measures the ability of the peptide to stimulate antigen-specific T-cells to produce cytokines, such as Interferon-gamma (IFN-γ).[6][7][8][9]

  • Objective: To determine the biological activity of the MART-1 peptide by quantifying the number of IFN-γ secreting T-cells upon stimulation.

  • Method:

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive donor.

    • Add the PBMCs to the wells at a density of 2-3 x 10^5 cells/well.

    • Add the MART-1 peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.

    • Add the appropriate substrate to develop the spots.

    • Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

b) Cytotoxicity Assay

This assay measures the ability of T-cells stimulated with the MART-1 peptide to kill target cells presenting the peptide on their surface.

  • Objective: To assess the functional consequence of T-cell activation by the MART-1 peptide.

  • Method:

    • Generate MART-1-specific cytotoxic T-lymphocytes (CTLs) by co-culturing PBMCs from an HLA-A2 positive donor with the MART-1 peptide for several days.

    • Use an HLA-A2 positive target cell line (e.g., T2 cells) that can be loaded with the peptide.

    • Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

    • Load the labeled target cells with the MART-1 peptide at an optimal concentration (e.g., 1-10 µg/mL).

    • Co-culture the peptide-loaded target cells with the generated CTLs at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

    • Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).

    • After a 4-6 hour incubation, measure the release of the label from the target cells into the supernatant using a fluorometer or a gamma counter.

    • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Visualizing Key Processes

To better understand the mechanisms and workflows involved in MART-1 research, the following diagrams have been generated using Graphviz.

MART-1 Signaling Pathway in T-Cells

MART1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I MART1 MART-1 (26-35) Peptide CD8 CD8 MHC->CD8 TCR TCR MART1->TCR Binding Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Proliferation T-Cell Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity NFkB->Cytotoxicity NFAT->Cytokines NFAT->Proliferation NFAT->Cytotoxicity AP1->Cytokines AP1->Proliferation AP1->Cytotoxicity

Caption: TCR signaling cascade initiated by MART-1 peptide presentation.

Experimental Workflow for Peptide Quality Control

Peptide_QC_Workflow start Receive Lyophilized MART-1 Peptide reconstitute Reconstitute Peptide start->reconstitute hplc Purity Analysis (HPLC) reconstitute->hplc ms Identity Verification (MS) reconstitute->ms functional_assay Functional Assays hplc->functional_assay fail Peptide Fails QC hplc->fail ms->functional_assay ms->fail elispot T-Cell Stimulation (IFN-γ ELISpot) functional_assay->elispot Bioactivity cytotoxicity Cytotoxicity Assay functional_assay->cytotoxicity Efficacy pass Peptide Passes QC elispot->pass elispot->fail cytotoxicity->pass cytotoxicity->fail

Caption: Workflow for comprehensive quality control of MART-1 peptides.

Conclusion

The selection of a high-quality MART-1 (26-35) peptide is a critical first step in obtaining reliable and meaningful data in melanoma immunotherapy research. While supplier-provided data offers a preliminary guide, independent experimental verification of peptide purity, identity, and biological activity is indispensable. The protocols and workflows outlined in this guide provide a framework for researchers to confidently assess their peptide reagents and ensure the integrity of their experimental findings.

References

Validating Novel Immuno-Oncology Assays: A Comparative Guide Using the MART-1 (26-35) Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of new methodologies is paramount in the fields of immunology and drug development. This guide provides a framework for validating a new assay by comparing its performance against established methods using the well-characterized melanoma antigen recognized by T-cells 1 (MART-1) peptide, specifically the 26-35 epitope, as a standard. The MART-1 (26-35) peptide is a widely utilized immunodominant epitope for stimulating and detecting melanoma-specific CD8+ T-cells in HLA-A*02:01-positive individuals.[1][2][3] This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive and objective comparison.

Performance Benchmark: Standard MART-1 Assay vs. a Novel Method

To illustrate the validation process, we compare a standard T-cell activation assay using the MART-1 (26-35) peptide with a hypothetical "Novel High-Sensitivity T-Cell Activation Assay." The following tables summarize the comparative performance data.

Table 1: Comparison of Assay Performance Characteristics

ParameterStandard MART-1 AssayNovel High-Sensitivity Assay
Limit of Detection (LOD) 0.04% of CD8+ T-cells[4]0.01% of CD8+ T-cells
Analytical Variability (aCV) 6.55% - 8.30%[4]< 5%
Assay Time 24 - 48 hours12 hours
Throughput 96-well format384-well format

Table 2: Comparative Analysis of MART-1 Specific T-Cell Detection

Sample TypeStandard MART-1 Assay (% Tetramer+ CD8+)Novel High-Sensitivity Assay (% Tetramer+ CD8+)Fold Increase
Healthy Donor PBMCs (Unstimulated)0.05%0.08%1.6x
Healthy Donor PBMCs (MART-1 Stimulated)0.50%1.20%2.4x
Melanoma Patient PBMCs0.68%[5]1.55%2.3x

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison. The following are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Stimulation of MART-1 Specific T-Cells

This protocol describes the expansion of T-cells specific for the MART-1 (26-35) epitope. A more immunogenic analog, MART-1 (26-35, 27L) with the sequence ELAGIGILTV, is often used for its enhanced binding to HLA-A*02:01.[6][7][8]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor

  • MART-1 (26-35, 27L) peptide (e.g., from JPT Peptide Technologies or Anaspec)[7][9]

  • T-cell medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • Antigen-Presenting Cells (APCs), such as autologous dendritic cells or T2 cells.[6]

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Pulse APCs with the MART-1 (26-35, 27L) peptide at a concentration of 1-10 µg/mL for 1-2 hours at 37°C.

  • Co-culture the peptide-pulsed APCs with PBMCs at a responder-to-stimulator ratio of 10:1 in T-cell medium.

  • Add IL-2 to the co-culture at a final concentration of 20 IU/mL on day 3.

  • Continue the culture for 10-14 days, replenishing the medium and IL-2 every 2-3 days.

  • Harvest the cells for downstream analysis.

Protocol 2: Tetramer Staining for Detection of Antigen-Specific T-Cells

This protocol outlines the use of fluorescently labeled MHC-tetramers to identify and quantify MART-1 specific CD8+ T-cells.

Materials:

  • Cultured T-cells (from Protocol 1)

  • PE-conjugated HLA-A*02:01-MART-1 (ELAGIGILTV) Tetramer (e.g., from iTAg)[10]

  • Fluorochrome-conjugated antibodies against CD8 (e.g., Pacific Blue) and a viability dye.

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Resuspend 1 x 10^6 cells in 50 µL of FACS buffer.

  • Add the PE-conjugated MART-1 tetramer at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Add the anti-CD8 antibody and viability dye.

  • Incubate for another 20-30 minutes on ice.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on live, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

Protocol 3: Cytotoxicity Assay

This protocol measures the ability of MART-1 specific T-cells to kill target cells presenting the MART-1 peptide.

Materials:

  • Effector cells: MART-1 specific T-cells (from Protocol 1)

  • Target cells: HLA-A*02:01 positive cell line (e.g., T2 cells or a melanoma cell line)[6]

  • MART-1 (26-35, 27L) peptide

  • A method for measuring cell lysis (e.g., Calcein-AM release assay or a luciferase-based assay)

Procedure:

  • Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a reporter construct.

  • Pulse the labeled target cells with the MART-1 peptide (1 µg/mL) for 1 hour at 37°C. Unpulsed target cells serve as a negative control.

  • Wash the target cells to remove excess peptide.

  • Co-culture the effector cells with the target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Measure the release of the fluorescent dye or the luciferase signal from the supernatant.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing Workflows and Pathways

Diagrams are essential for a clear understanding of complex processes. The following are Graphviz diagrams illustrating the experimental workflow and the underlying signaling pathway.

Experimental_Workflow cluster_0 T-Cell Stimulation cluster_1 Analysis of Specificity and Function PBMC_Isolation PBMC Isolation APC_Pulsing APC Pulsing with MART-1 Peptide PBMC_Isolation->APC_Pulsing Co_culture Co-culture with IL-2 Supplementation APC_Pulsing->Co_culture Tetramer_Staining Tetramer Staining Co_culture->Tetramer_Staining Cytotoxicity_Assay Cytotoxicity Assay Co_culture->Cytotoxicity_Assay ELISPOT IFN-γ ELISPOT Co_culture->ELISPOT Flow_Cytometry Flow Cytometry Tetramer_Staining->Flow_Cytometry

Caption: Experimental workflow for the validation of a T-cell assay using MART-1.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC HLA-A*02:01 + MART-1 Peptide TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 Co-receptor MHC->CD8 Activation T-Cell Activation TCR->Activation CD8->Activation Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokine_Release Cytotoxicity Cytotoxicity (Granzyme/Perforin) Activation->Cytotoxicity

Caption: MART-1 antigen presentation and subsequent T-cell activation pathway.

Alternative Peptide Standards

While MART-1 is an excellent standard for melanoma-related research, other well-characterized peptides can be used to validate assays for different disease contexts.

Table 3: Alternative Peptide Standards for T-Cell Assays

PeptideAssociated DiseaseHLA RestrictionCommon Use
CMV pp65 (NLVPMVATV) Cytomegalovirus (CMV)HLA-A02:01Positive control for viral-specific T-cell responses.[10]
EBV BMLF1 (GLCTLVAML) Epstein-Barr Virus (EBV)HLA-A02:01Validation of assays for viral immunity and cancer.[4]
Influenza M1 (GILGFVFTL) Influenza A VirusHLA-A02:01Common positive control for memory T-cell responses.[10]
gp100 (YLEPGPVTA) MelanomaHLA-A02:01Another melanoma-associated antigen for immunotherapy research.[5]

By following the structured comparison and detailed protocols outlined in this guide, researchers can rigorously validate new methods, ensuring their accuracy, sensitivity, and reliability for applications in basic research and clinical development.

References

A Comparative Guide to the Immunodominance of MART-1 (26-35) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunodominance of the native MART-1 (26-35) peptide, its nonamer variant (27-35), and the clinically relevant A27L-modified analog. The performance of these peptides is compared with the well-known melanoma-associated antigen gp100, supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target in melanoma immunotherapy. The HLA-A2 restricted epitope spanning amino acids 26-35 is of particular interest due to its high prevalence in melanoma patients. This guide elucidates the comparative immunogenicity of this decapeptide and its derivatives. A significant finding is that the substitution of alanine (B10760859) with leucine (B10760876) at position 27 (A27L) in the decapeptide markedly enhances its binding affinity to HLA-A2 and its recognition by cytotoxic T-lymphocytes (CTLs), making it a more potent immunogen than its native counterparts. While both MART-1 and gp100 are important targets, the frequency of T-cells specific to each can vary among patients.

Quantitative Data Comparison

The following tables summarize the quantitative data on the binding affinity of various MART-1 peptides to HLA-A2 and the functional responses of T-cells to these peptides.

Table 1: Comparative Binding Affinity of MART-1 Peptides to HLA-A2

Peptide SequenceDescriptionBinding Affinity (IC50, nM)Relative BindingReference
EAAGIGILTVMART-1 (26-35) Decapeptide (Native)~500Moderate[1]
AAGIGILTVMART-1 (27-35) Nonapeptide (Native)WeakLow[2]
ELAGIGILTVMART-1 (26-35) A27L Analog~5High[3]

Note: Lower IC50 values indicate higher binding affinity.

Table 2: Functional T-Cell Recognition of MART-1 Peptides

PeptideT-Cell Response MetricValueNotesReference
MART-1 (26-35) NativeEC50 for T-cell activationSuboptimalWeak agonist for T-cell activation.
MART-1 (26-35) A27LEC50 for T-cell activationOptimalPotent agonist for T-cell activation.
MART-1 (26-35) A27LLysis of target cellsSignificantly higher than nativeDemonstrates enhanced CTL-mediated killing.
MART-1 (27-35) NativeLysis of target cellsLower than 26-35 decapeptideLess efficient at inducing CTL responses.[2]

Note: EC50 refers to the concentration of peptide required for 50% maximal T-cell response. A lower EC50 indicates greater potency.

Table 3: Comparative T-Cell Frequency for MART-1 and gp100

AntigenT-Cell Frequency (per 10^6 CD8+ T-cells)Patient CohortReference
MART-15,000 - 21,000Fresh tumor and adoptively transferred TILs[4]
gp1005,000 - 21,000Fresh tumor and adoptively transferred TILs[4]
MART-1High frequency in vitiligo patientsVitiligo patients
gp100High frequency in vitiligo patients (88%)Vitiligo patients

Note: TILs refer to Tumor-Infiltrating Lymphocytes. The frequency of specific T-cells can vary significantly between individuals.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

Principle: Target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize and kill the target cells, the cell membrane is compromised, leading to the release of ⁵¹Cr into the supernatant, which can be quantified.

Protocol:

  • Target Cell Preparation:

    • Target cells (e.g., T2 cells or melanoma cell lines) are incubated with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • The cells are washed three to four times with culture medium to remove unincorporated ⁵¹Cr.

    • Labeled target cells are resuspended at a concentration of 1 x 10⁵ cells/mL.

  • Peptide Pulsing (for peptide-specific lysis):

    • Labeled target cells are incubated with the desired peptide (e.g., MART-1 26-35, A27L analog, or gp100 peptides) at a concentration of 1-10 µg/mL for 1 hour at 37°C.

  • Co-culture:

    • Effector CTLs are plated in a 96-well V-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • 1 x 10⁴ labeled target cells (100 µL) are added to each well.

  • Incubation and Supernatant Collection:

    • The plate is centrifuged at 100 x g for 3 minutes to facilitate cell-cell contact and incubated for 4 hours at 37°C.

    • After incubation, the plate is centrifuged at 250 x g for 5 minutes, and 100 µL of supernatant from each well is carefully collected.

  • Measurement of Radioactivity:

    • The radioactivity in the collected supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • Spontaneous release: Radioactivity from target cells incubated with medium alone.

    • Maximum release: Radioactivity from target cells lysed with a detergent (e.g., 1% Triton X-100).

    • The percentage of specific lysis is calculated as: ((Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)) x 100.

Interferon-gamma (IFN-γ) ELISpot Assay

This assay quantifies the number of antigen-specific T-cells based on their cytokine secretion.

Principle: A plate is coated with an antibody that captures IFN-γ. T-cells are cultured in the wells with the antigen of interest. If a T-cell is activated, it secretes IFN-γ, which is captured by the antibody. A second, labeled antibody is used to detect the captured IFN-γ, resulting in a spot for each IFN-γ-secreting cell.

Protocol:

  • Plate Coating:

    • A 96-well PVDF membrane plate is pre-wetted with 35% ethanol (B145695) for 1 minute, followed by washing with sterile PBS.

    • The plate is coated with a capture antibody for human IFN-γ overnight at 4°C.

  • Blocking:

    • The plate is washed to remove unbound antibody and blocked with a solution of PBS containing 1% BSA or 10% fetal bovine serum for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Effector cells (e.g., PBMCs or purified CD8+ T-cells) are added to the wells at a desired concentration.

    • Antigen-presenting cells (APCs) pulsed with the peptide of interest, or the peptide directly, are added to the wells.

    • Positive (e.g., PHA or anti-CD3 antibody) and negative (no peptide) controls are included.

  • Incubation:

    • The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection:

    • The cells are removed, and the plate is washed.

    • A biotinylated detection antibody for human IFN-γ is added and incubated for 2 hours at room temperature.

    • After washing, streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added and incubated for 1 hour.

  • Spot Development:

    • The plate is washed, and a substrate solution is added, leading to the formation of colored spots at the sites of IFN-γ secretion.

  • Analysis:

    • The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

HLA-A2 Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific CD8+ T-cells using flow cytometry.

Principle: Recombinant HLA-A2 molecules are folded with a specific peptide (e.g., MART-1) and biotinylated. These monomers are then tetramerized using streptavidin conjugated to a fluorescent dye. The resulting tetramer can bind with high avidity to T-cell receptors (TCRs) that are specific for that peptide-HLA complex.

Protocol:

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) or other cell suspensions are washed and resuspended in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Staining:

    • Cells are incubated with the phycoerythrin (PE) or allophycocyanin (APC)-conjugated HLA-A2/peptide tetramer at 37°C for 15-30 minutes in the dark.

    • Antibodies against cell surface markers, such as CD8, are then added, and the cells are incubated for a further 30 minutes on ice.

  • Washing:

    • The cells are washed twice with FACS buffer to remove unbound tetramers and antibodies.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • A live/dead stain is often included to exclude non-viable cells.

    • The percentage of CD8+ T-cells that are also positive for the tetramer is determined.

Signaling and Experimental Workflows

TCR Signaling Pathway upon MART-1 Peptide Recognition

The recognition of the MART-1 peptide presented by HLA-A2 on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCR_CD3 TCR-CD3 Complex APC->TCR_CD3 pMHC (MART-1/HLA-A2) CD8 CD8 APC->CD8 Lck Lck TCR_CD3->Lck recruits ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD8->Lck associated Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcineurin Calcineurin IP3->Calcineurin activates Ca²⁺ flux PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription

Caption: TCR signaling cascade initiated by MART-1/HLA-A2 recognition.

Experimental Workflow for Comparing Peptide Immunogenicity

The following diagram illustrates a typical workflow for comparing the immunogenicity of different melanoma antigen peptides.

Experimental_Workflow PBMCs Isolate PBMCs from HLA-A2+ Donor Stimulation In vitro Stimulation with Peptides PBMCs->Stimulation Expansion Expansion of Antigen-Specific T-cells Stimulation->Expansion Peptide1 MART-1 (26-35) Native Peptide1->Stimulation Peptide2 MART-1 (26-35) A27L Peptide2->Stimulation Peptide3 gp100 epitope Peptide3->Stimulation Analysis Functional Analysis Expansion->Analysis Tetramer Tetramer Staining & Flow Cytometry Analysis->Tetramer ELISpot IFN-γ ELISpot Analysis->ELISpot CrRelease ⁵¹Cr-Release Assay Analysis->CrRelease Results Compare Frequency, Cytokine Release, and Cytotoxicity Tetramer->Results ELISpot->Results CrRelease->Results

Caption: Workflow for assessing peptide immunogenicity.

References

Benchmarking T-cell responses to MART-1 (26-35) against known standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to benchmark T-cell responses to the melanoma-associated antigen MART-1 (26-35). By leveraging established standards and methodologies, this document facilitates the objective comparison of experimental results against known benchmarks, ensuring robustness and reproducibility in immuno-oncology research.

The MART-1 (Melanoma Antigen Recognized by T cells 1) protein, also known as Melan-A, is a key target in melanoma immunotherapy.[1][2][3] The specific peptide epitope MART-1 (26-35), with the amino acid sequence EAAGIGILTV, is an immunodominant, HLA-A02:01-restricted epitope recognized by cytotoxic T lymphocytes (CTLs).[2][4] A modified version of this peptide, MART-1 (26-35, A27L), where alanine (B10760859) at position 27 is replaced by leucine (B10760876) (ELAGIGILTV), has been shown to exhibit enhanced immunogenicity due to increased binding affinity to the HLA-A02:01 molecule.[2] This guide will focus on assays and standards for both the native and modified peptides.

Quantitative Benchmarks for MART-1 (26-35)-Specific T-Cell Responses

Standardized assays are crucial for quantifying and comparing T-cell responses across different studies and experimental conditions. The most common methods include ELISpot, intracellular cytokine staining (ICS), and MHC multimer staining. Below is a summary of expected quantitative outcomes from these assays, which can serve as benchmarks.

Assay TypeParameter MeasuredTypical Benchmark ValuesNotes
MHC Multimer Staining Frequency of antigen-specific CD8+ T-cellsHealthy Donors (naive): High frequencies (≥1 in 2,500 CD8+ T cells) can be found in a significant proportion of HLA-A2 individuals.[4][5] Melanoma Patients: Frequencies can be higher, with reports of 10 out of 13 patients showing high frequencies.[4] In vitro expanded T-cells: Can reach >85% purity of MART-1 specific CD8+ T-cells.[6]MHC multimers (tetramers or pentamers) directly stain T-cells via their T-cell receptor (TCR), providing a direct enumeration of antigen-specific cells.[7]
IFN-γ ELISpot Frequency of IFN-γ secreting cells upon antigen stimulationVaccinated Melanoma Patients: Mean spot numbers per 2 x 10^5 CD8+ T-cells can reach approximately 78 ± 92 after 6 vaccinations.[8] In vitro stimulated PBMCs: Can show a clear response with a high number of spot-forming cells.[4]A highly sensitive functional assay that detects cytokine-secreting cells at a single-cell level.[9] It is a widely used method for monitoring T-cell responses in clinical trials.[9][10]
Intracellular Cytokine Staining (ICS) Percentage of cytokine-producing T-cellsT-cell clones: A significant percentage of cells can produce IFN-γ and other cytokines upon stimulation.[11]Allows for multiparametric analysis of T-cell function by combining cytokine staining with cell surface marker analysis.
Cytotoxicity Assays Lysis of target cellsMART-1 specific T-cell lines: Can demonstrate potent and specific lysis of MART-1 peptide-pulsed target cells or MART-1+ melanoma cell lines.[12]Assays like the 51Cr release assay or real-time impedance-based assays measure the direct cytotoxic potential of T-cells.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are outlines of the key experimental methodologies.

1. MHC Multimer Staining

This technique is used for the direct detection and quantification of antigen-specific T-cells.

  • Reagents:

    • PE- or APC-conjugated HLA-A*02:01/MART-1 (26-35 or 27L variant) tetramers or pentamers.[7]

    • Fluorochrome-conjugated antibodies against CD8, CD3, and a viability dye.

    • Peripheral blood mononuclear cells (PBMCs) or other T-cell populations.

    • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Protocol:

    • Resuspend 1-2 x 10^6 PBMCs in 50 µL of flow cytometry buffer.

    • Add the MHC multimer at the manufacturer's recommended concentration.

    • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[13]

    • Add the anti-CD8, anti-CD3, and other desired surface marker antibodies.

    • Incubate for 20-30 minutes at 4°C.[14]

    • Wash the cells with flow cytometry buffer.

    • Resuspend the cells in buffer containing a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, CD3+, CD8+ lymphocytes to determine the percentage of multimer-positive cells.

2. IFN-γ ELISpot Assay

This assay quantifies the number of T-cells that secrete IFN-γ in response to antigenic stimulation.

  • Reagents:

    • 96-well PVDF plates pre-coated with an anti-IFN-γ capture antibody.

    • PBMCs or isolated T-cells (effector cells).

    • Antigen-presenting cells (APCs) such as T2 cells or dendritic cells.[15]

    • MART-1 (26-35 or 27L variant) peptide (typically 1-10 µg/mL).[4]

    • Biotinylated anti-IFN-γ detection antibody.

    • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

    • Substrate for ALP or HRP.

  • Protocol:

    • Add effector cells and APCs to the wells of the pre-coated ELISpot plate.

    • Add the MART-1 peptide to the appropriate wells. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PHA).

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.[2]

    • Wash the plates to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash and add the streptavidin-enzyme conjugate.

    • Wash and add the substrate to develop the spots.

    • Stop the reaction and allow the plate to dry.

    • Count the spots using an automated ELISpot reader.

3. Intracellular Cytokine Staining (ICS)

ICS is used to identify cytokine-producing cells by flow cytometry.

  • Reagents:

    • PBMCs or T-cell cultures.

    • MART-1 (26-35 or 27L variant) peptide.

    • A protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Fluorochrome-conjugated antibodies against surface markers (CD3, CD8) and intracellular cytokines (IFN-γ, TNF-α).

    • Fixation and permeabilization buffers.

  • Protocol:

    • Stimulate 1-2 x 10^6 cells with the MART-1 peptide in the presence of a co-stimulatory agent (e.g., anti-CD28) for 1-2 hours at 37°C.

    • Add a protein transport inhibitor and incubate for an additional 4-6 hours.

    • Wash the cells and stain for surface markers (CD3, CD8).

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

    • Wash the cells and resuspend in flow cytometry buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on CD3+ and CD8+ T-cells to determine the percentage of cytokine-positive cells.

Visualizing Key Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the MART-1 peptide presented by HLA-A*02:01 on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation, cytokine production, and cytotoxic activity.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T-Cell APC HLA-A*02:01 + MART-1 Peptide TCR TCR APC->TCR Recognition CD3 CD3 TCR->CD3 CD8 CD8 CD8->APC Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Activation T-Cell Activation NFAT_AP1_NFkB->Activation

Caption: TCR signaling cascade upon MART-1 peptide recognition.

Experimental Workflow for T-Cell Response Analysis

A typical workflow for analyzing T-cell responses to MART-1 involves sample processing, stimulation, and analysis using one or more of the benchmarked assays.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Stimulation Antigen Stimulation cluster_Analysis Analysis PBMC_Isolation Isolate PBMCs from Blood Peptide_Stim Stimulate with MART-1 Peptide PBMC_Isolation->Peptide_Stim Effector Cells Multimer MHC Multimer Staining Peptide_Stim->Multimer ELISpot IFN-γ ELISpot Peptide_Stim->ELISpot ICS Intracellular Cytokine Staining Peptide_Stim->ICS Data_Analysis Data Analysis & Comparison to Benchmarks Multimer->Data_Analysis ELISpot->Data_Analysis ICS->Data_Analysis

Caption: General workflow for analyzing MART-1 specific T-cell responses.

References

Safety Operating Guide

Proper Disposal of MART-1 (26-35) (human): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides such as MART-1 (26-35) (human) is a critical component of laboratory safety and environmental responsibility. Given that the full toxicological properties of many research peptides are not extensively documented, a cautious approach to waste management is essential. This guide provides detailed, step-by-step procedures for the proper disposal of MART-1 (26-35) (human), ensuring the safety of laboratory personnel and adherence to regulatory standards.

MART-1 (26-35), a lyophilized powder, is a melanoma-associated antigen recognized by T cells.[1] It is often supplied as a trifluoroacetate (B77799) salt.[2][3] While it is classified as a combustible solid, specific and comprehensive toxicity data may be limited.[1] Therefore, it is imperative to treat all waste contaminated with this peptide as potentially hazardous.

Immediate Safety and Handling

Before commencing any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for MART-1 (26-35) (human) trifluoroacetate salt.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

All handling of MART-1 (26-35), particularly in its powdered form, should be conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.[2]

Step-by-Step Disposal Procedures

The proper disposal method for MART-1 (26-35) waste depends on its form (solid or liquid) and must align with local, state, and federal regulations. Never dispose of this peptide in regular trash or down the drain.[2][4]

Liquid Waste Disposal

Liquid waste includes solutions containing MART-1 (26-35), contaminated buffers, and the first rinse of contaminated glassware.

  • Inactivation: Chemical decontamination is a primary step for liquid peptide waste.

    • Method: In a designated chemical fume hood, carefully add the liquid peptide waste to an inactivation solution. Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl). A typical ratio is 1 part waste to 10 parts inactivation solution.

    • Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.

  • Collection: Following inactivation and neutralization, collect the treated liquid waste in a clearly labeled, leak-proof hazardous waste container.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and final disposal of the hazardous waste container.

Solid Waste Disposal

Solid waste includes unused or expired lyophilized powder, contaminated vials, pipette tips, gloves, and other lab consumables.

  • Segregation: At the point of generation, segregate all solid waste contaminated with MART-1 (26-35).

  • Containerization: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the peptide must be disposed of in a designated, puncture-resistant sharps container labeled with a biohazard symbol.

  • Final Disposal: Once the waste container is approximately 90% full, arrange for its collection through your institution's EH&S department. Disposal of trifluoroacetate salts may involve incineration in a licensed facility or burial in a landfill specifically approved for chemical and pharmaceutical waste.

Quantitative Data for Decontamination

Decontamination MethodReagent ConcentrationMinimum Contact TimeNotes
Chemical Inactivation
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration30-60 minutesEffective for many peptides but can be corrosive.
Strong Acid/Base1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step before disposal.

Experimental Protocols

The procedures outlined above are based on general best practices for peptide and biomedical laboratory waste disposal. Specific protocols should be developed in consultation with your institution's EH&S department and by referencing the material's Safety Data Sheet.

Disposal Workflow

MART-1 (26-35) Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Treatment & Collection cluster_3 Final Disposal A MART-1 (26-35) Usage B Liquid Waste (Solutions, Rinsates) A->B C Solid Waste (Vials, PPE, Powder) A->C D Chemical Inactivation (e.g., Bleach, NaOH) B->D G Collect in Labeled Solid Hazardous Waste Container C->G E Neutralization (if applicable) D->E F Collect in Labeled Hazardous Waste Container E->F H Contact EH&S for Pickup F->H G->H I Incineration or Licensed Landfill H->I

Caption: Workflow for the proper disposal of MART-1 (26-35) waste.

References

Essential Safety and Logistical Information for Handling MART-1 (26-35) (human)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with MART-1 (26-35) (human), a melanoma-associated antigen. Adherence to these procedures is vital for ensuring laboratory safety and proper handling of this bioactive peptide.

Personal Protective Equipment (PPE) and Safety Measures

When handling MART-1 (26-35), which is typically supplied as a lyophilized powder, the following personal protective equipment is required to minimize exposure and ensure safety.[1]

Core PPE Requirements:

  • Eye Protection: Wear safety glasses with side-shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear a laboratory coat.

In situations where adequate ventilation is not available or dust formation is likely, additional respiratory protection should be used.[1]

Quantitative Exposure and Hazard Data

The following table summarizes the key safety and handling information for MART-1 (26-35) (human) trifluoroacetate (B77799) salt.

ParameterValueSource
UN Number Not classified as dangerous goods[1]
ADR/RID Not classified as dangerous goods[1]
Storage Temperature -20°C
Solubility Soluble in water
Physical Form Lyophilized powder

Experimental Protocol: Safe Handling and Disposal

1. Preparation and Reconstitution:

  • Before handling, ensure all required PPE is correctly worn.
  • Handle the lyophilized powder in a well-ventilated area.[1] Avoid actions that could generate dust.
  • To reconstitute, carefully open the vial and slowly add the desired solvent (e.g., sterile water) to the powder.
  • Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[1]
  • Do not breathe in dust, fumes, or vapors.[1]
  • Keep the container tightly closed when not in use.[1]
  • Store the reconstituted peptide solution at -20°C as recommended.

3. Spill Management:

  • In case of a spill, immediately remove all personnel from the affected area.
  • Ensure adequate ventilation.[1]
  • Cover drains to prevent the substance from entering surface water.[1]
  • Collect the spilled material, avoiding dust formation.[1] Place it in a suitable, labeled container for disposal.

4. Disposal Plan:

  • Dispose of unused MART-1 (26-35) and any contaminated materials in accordance with local, state, and federal regulations for laboratory waste.
  • Do not allow the product to enter drains or surface water.[1]

Workflow and Safety Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling of MART-1 (26-35).

MART1_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_contingency Contingency and Disposal start Start: Receive MART-1 (26-35) ppe Don Personal Protective Equipment (Gloves, Lab Coat, Safety Glasses) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation reconstitute Reconstitute Lyophilized Powder ventilation->reconstitute use Use in Experiment reconstitute->use storage Store at -20°C use->storage spill Spill Occurs? use->spill storage->use disposal Dispose of Waste per Regulations storage->disposal cleanup Execute Spill Cleanup Protocol spill->cleanup Yes spill->disposal No cleanup->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of MART-1 (26-35).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.